SR9011 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O3S.ClH/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31;/h5-10,19H,2-4,11-17H2,1H3,(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZBBQVEUEODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070014-94-5 | |
| Record name | 1-Pyrrolidinecarboxamide, 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to SR9011 Hydrochloride: Discovery, Mechanism, and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ, which are critical regulators of the circadian rhythm and metabolism. Discovered by Professor Thomas Burris at The Scripps Research Institute, SR9011 has emerged as a potent research tool for investigating the intricate links between the body's internal clock, energy homeostasis, and various pathologies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying biological pathways to support further research and drug development efforts in this area.
Discovery and Background
SR9011 was developed as part of a research program aimed at understanding and modulating the circadian clock.[1][2] The discovery was led by Professor Thomas Burris at The Scripps Research Institute.[1] It is a synthetic small molecule that acts as a potent agonist for the Rev-Erb nuclear receptors, specifically Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2).[3][4] These receptors are key components of the negative feedback loop of the core circadian clock, playing a crucial role in regulating the expression of core clock genes like Bmal1.[3][4] The development of SR9011 and its analog, SR9009, provided researchers with powerful chemical probes to explore the therapeutic potential of targeting the circadian machinery in various diseases, including metabolic disorders, sleep disturbances, and cancer.[5][6]
Mechanism of Action: The Rev-Erb Signaling Pathway
SR9011 exerts its effects by binding to and activating the Rev-Erbα and Rev-Erbβ nuclear receptors. These receptors function as transcriptional repressors. Upon activation by SR9011, Rev-Erb recruits the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then binds to Rev-Erb response elements (ROREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression.
A primary target of Rev-Erb is the Bmal1 gene, a master regulator of the circadian clock. By repressing Bmal1 expression, SR9011 can modulate the circadian rhythm. Beyond its role in the core clock, Rev-Erb also regulates a wide array of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on SR9011.
Table 1: In Vitro Activity of SR9011
| Parameter | Target | Value | Assay System | Reference |
| IC50 | Rev-Erbα | 790 nM | HEK293 cell-based reporter assay | [4] |
| IC50 | Rev-Erbβ | 560 nM | HEK293 cell-based reporter assay | [4] |
| IC50 | Bmal1 promoter repression | 620 nM | HEK293 cells with full-length Rev-Erbα | [4] |
| Cell Viability | Microglia | No significant effect at 5 µM for 24h | MTS assay | [3] |
| Gene Expression | Microglia (5 µM SR9011) | ↓ Bmal1, ↓ Clock | RT-PCR | [3] |
Table 2: In Vivo Effects of SR9011 in Mice
| Parameter | Animal Model | Dosage | Effect | Reference |
| Oxygen Consumption | C57BL/6J mice | 100 mg/kg, i.p., b.i.d. for 10 days | 5% increase | [9] |
| Locomotor Activity | C57BL/6J mice | 100 mg/kg, i.p., b.i.d. for 10 days | 15% decrease in movement | [9] |
| Fat Mass | BALB/c mice | 100 mg/kg, i.p., b.i.d. for 12 days | Decrease in fat mass | [9] |
| Plasma Glucose | db/db mice | 25 mg/kg | 20.7% decrease | [10] |
| Plasma Triglycerides | db/db mice | 25 mg/kg | 41.6% decrease | [10] |
| Plasma Cholesterol | db/db mice | 25 mg/kg | 20.2% decrease | [10] |
Table 3: Pharmacokinetic Parameters of SR9011
| Parameter | Animal Model | Dose | Value | Reference |
| ED50 (Wheel running) | Mice | i.p. | 56 mg/kg | [11] |
| ED50 (Srebf1 suppression) | Mice | i.p. | 67 mg/kg | [11] |
Experimental Protocols
Synthesis of this compound
The synthesis of SR9011 involves a multi-step process. The final step to produce the hydrochloride salt is crucial for improving its solubility and handling for in vivo studies.
Step 1: Synthesis of the Tertiary Amine Intermediate A detailed, step-by-step synthesis protocol for the SR9011 free base has been described.[1] This typically involves the reductive amination of (5-nitrothiophen-2-yl)methanamine (B3301489) with 4-chlorobenzaldehyde, followed by another reductive amination with a protected 3-formylpyrrolidine derivative.
Step 2: Deprotection and Amide Formation The protecting group on the pyrrolidine (B122466) nitrogen is removed, and the resulting secondary amine is reacted with n-pentyl isocyanate to form the final urea (B33335) linkage.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified SR9011 free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0°C.
-
Continue stirring for a predetermined time (e.g., 1-2 hours) at 0°C or room temperature, during which the hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
-
Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the effect of SR9011 on the viability and proliferation of cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of SR9011 in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of SR9011 or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Metabolic Cage Studies in Mice
Comprehensive Laboratory Animal Monitoring Systems (CLAMS) are used to evaluate the metabolic effects of SR9011 in mice.
-
Animal Acclimation: Individually house mice in the metabolic cages for a period of 3-5 days to allow for acclimation to the new environment.[12] Ensure ad libitum access to food and water.
-
Baseline Measurement: Record baseline metabolic parameters, including oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity for at least 24 hours prior to treatment.
-
SR9011 Administration: Administer SR9011 or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and frequency (e.g., 100 mg/kg, twice daily).[9]
-
Data Collection: Continuously monitor and record the metabolic parameters for the duration of the study (e.g., 10-12 days).
-
Data Analysis: Analyze the collected data to determine the effects of SR9011 on energy expenditure, substrate utilization, and physical activity. Compare the data from the SR9011-treated group to the vehicle-treated control group.
Conclusion
This compound is a valuable research compound that has significantly advanced our understanding of the role of the Rev-Erb nuclear receptors in regulating circadian rhythms and metabolism. Its potent and specific agonistic activity provides a powerful tool for dissecting these complex biological processes. The preclinical data generated to date suggest that pharmacological modulation of Rev-Erb with compounds like SR9011 may hold therapeutic promise for a range of conditions, including metabolic diseases, sleep disorders, and certain types of cancer. Further research, including more detailed pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. This technical guide provides a foundational resource for researchers and drug development professionals interested in furthering the investigation of SR9011 and the broader field of chronobiology.
References
- 1. SR9011: Synthesis, Detection and Bioactivity_Chemicalbook [chemicalbook.com]
- 2. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 6. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of REV-ERB Receptors in Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beneficial effects of IH-901 on glucose and lipid metabolisms via activating adenosine monophosphate-activated protein kinase and phosphatidylinositol-3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
An In-depth Technical Guide to the Synthesis of SR9011 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9011 is a potent and specific synthetic agonist of the Rev-Erbα and Rev-Erbβ nuclear receptors. It has garnered significant interest within the scientific community for its role in regulating circadian rhythm, metabolism, and its potential therapeutic applications in metabolic diseases and oncology. This technical guide provides a detailed overview of the core synthesis pathway for SR9011 hydrochloride, including experimental protocols, quantitative data, and a visual representation of the synthetic route.
This compound Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three core stages:
-
Formation of the secondary amine intermediate: This step involves the synthesis of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine.
-
Introduction of the pyrrolidine (B122466) moiety: The secondary amine is then coupled with a protected pyrrolidine derivative through a second reductive amination.
-
Final assembly and salt formation: This final stage involves the deprotection of the pyrrolidine nitrogen, formation of the urea (B33335) linkage, and conversion to the hydrochloride salt.
The overall synthetic scheme is depicted below:
Figure 1: Overall synthesis pathway of this compound.
Experimental Protocols and Data
Step 1: Synthesis of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine
This key intermediate can be synthesized via two primary methods: reductive amination or alkylation. The reductive amination approach is often preferred due to its typically higher yields.
Method 1: Reductive Amination
-
Reaction: 5-Nitrothiophene-2-carboxaldehyde is reacted with 4-chlorobenzylamine in the presence of a reducing agent.
-
Experimental Protocol:
-
To a solution of 5-nitrothiophene-2-carboxaldehyde in a suitable solvent such as ethanol (B145695) or methanol (B129727), an equimolar amount of 4-chlorobenzylamine is added.
-
The mixture is stirred at a temperature ranging from 60-80°C to facilitate the formation of the imine intermediate.
-
After imine formation, the reaction is cooled to room temperature, and a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.2 equivalents), is added portion-wise.
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 82-95% | [1] |
Method 2: Alkylation
-
Reaction: 5-Nitrothiophen-2-ylmethylamine is alkylated with 4-chlorobenzyl chloride.
-
Experimental Protocol:
-
5-Nitrothiophen-2-ylmethylamine and 4-chlorobenzyl chloride are dissolved in dimethylformamide (DMF).
-
Potassium carbonate (K₂CO₃) (2.5 equivalents) is added as a base.
-
The reaction mixture is stirred for 12-16 hours.
-
The product is isolated and purified by column chromatography.[1]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60-75% | [1] |
Step 2: Synthesis of tert-butyl 3-(((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)methyl)pyrrolidine-1-carboxylate
-
Reaction: The intermediate from Step 1, N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine, undergoes a second reductive amination with tert-butyl 3-formylpyrrolidine-1-carboxylate.
-
Experimental Protocol:
-
N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine and tert-butyl 3-formylpyrrolidine-1-carboxylate are dissolved in a chlorinated solvent like dichloroethane.
-
A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to the mixture.
-
The reaction is stirred at room temperature until completion.
-
The reaction is worked up by washing with an aqueous bicarbonate solution and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by silica (B1680970) gel chromatography.
-
-
Quantitative Data:
| Parameter | Value |
| Yield | Not explicitly reported in the searched literature, but this is a standard high-yielding transformation. |
Step 3: Synthesis of SR9011 and its Hydrochloride Salt
-
Reaction: This final stage involves the removal of the tert-butyloxycarbonyl (Boc) protecting group, followed by the formation of the urea moiety and conversion to the hydrochloride salt.
-
Experimental Protocol:
-
Boc Deprotection: The product from Step 2 is dissolved in a solution of hydrochloric acid in an alcohol, such as methanol or isopropanol, to cleave the Boc group. The solvent is then removed under vacuum to yield the pyrrolidine hydrochloride salt.
-
Urea Formation: The deprotected pyrrolidine intermediate is dissolved in a solvent like dichloromethane, and a base such as triethylamine (B128534) is added. Pentyl isocyanate is then added, and the mixture is stirred at room temperature to form the urea linkage of SR9011.
-
Purification and Salt Formation: The crude SR9011 is purified by flash chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with a solution of HCl in ether or another appropriate solvent. The resulting precipitate is collected by filtration and dried to give this compound.
-
-
Quantitative Data:
| Parameter | Value |
| Yield | Not explicitly reported in the searched literature for the individual steps. |
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a linear process. The following diagram illustrates the logical flow of the synthesis.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-defined process rooted in fundamental organic chemistry reactions, primarily reductive amination and urea formation. This guide provides a comprehensive overview of the synthetic pathway and detailed experimental protocols based on available literature. Researchers and drug development professionals can utilize this information as a foundation for the laboratory-scale synthesis and further investigation of this important Rev-Erb agonist. It is crucial to note that all chemical syntheses should be conducted with appropriate safety precautions in a laboratory setting.
References
An In-depth Technical Guide on the Core Mechanism of Action of SR9011 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: SR9011 hydrochloride is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] These receptors are critical components of the core circadian clock machinery, functioning as ligand-dependent transcriptional repressors.[3] By binding to and activating REV-ERBs, SR9011 enhances the recruitment of corepressor complexes, leading to the suppression of target gene expression.[4][5] This mechanism has profound effects on the regulation of the circadian rhythm, lipid and glucose metabolism, mitochondrial biogenesis, and inflammatory responses.[1][4][6] In preclinical models, SR9011 has demonstrated efficacy in reducing diet-induced obesity, improving metabolic profiles, and increasing energy expenditure, positioning it as a valuable research tool for investigating the therapeutic potential of targeting the circadian clock in metabolic and inflammatory diseases.[7][8]
Core Mechanism of Action: Agonism of REV-ERB Nuclear Receptors
SR9011's primary mechanism of action is its function as a synthetic agonist for REV-ERBα and REV-ERBβ.[1][9] These nuclear receptors are integral to the negative feedback loop of the mammalian circadian clock.[5] The natural ligand for REV-ERBs is heme, which facilitates their repressive activity on target genes.[3][10] SR9011 mimics this effect, binding to the ligand-binding domain of the REV-ERB proteins to modulate their function.[4]
Upon binding, SR9011 stabilizes a conformation of the REV-ERB receptor that promotes the recruitment of a corepressor complex, which typically includes the Nuclear Receptor Corepressor 1 (NCoR).[4][5] This enhanced recruitment of NCoR leads to the potent repression of transcription at the regulatory regions of REV-ERB target genes.[4]
A primary target of this repression is the Bmal1 gene, a master regulator of the circadian rhythm.[4][9] By suppressing Bmal1 expression, SR9011 directly modulates the core clock machinery, which in turn affects the rhythmic expression of a wide array of genes controlling behavior and metabolism.[4][11] This activation alters the circadian pattern of core clock gene expression in the hypothalamus and peripheral tissues like the liver, skeletal muscle, and adipose tissue.[7]
Regulation of Metabolism and Energy Expenditure
The activation of REV-ERB by SR9011 extends beyond the core clock to directly regulate a network of metabolic genes.[6] This results in significant alterations in lipid and glucose metabolism, mitochondrial activity, and overall energy expenditure.[4][7]
2.1 Lipid and Glucose Metabolism SR9011 has been shown to suppress the expression of key genes involved in hepatic lipogenesis, such as Sterol response element binding protein 1 (Srebf1), Fatty acid synthase (Fasn), and Stearoyl-CoA-desaturase 1 (Scd1).[1][6] It also downregulates genes related to cholesterol and bile acid synthesis, including Cyp7a1.[4][6] This transcriptional repression leads to reduced fat storage and improved lipid profiles in animal models of diet-induced obesity.[7][8] Furthermore, SR9011 treatment has been associated with lowered fasting blood glucose and improved insulin (B600854) sensitivity.[1]
2.2 Mitochondrial Biogenesis and Energy Expenditure A key physiological outcome of SR9011 administration is an increase in energy expenditure.[4][6] In mice, treatment with SR9011 resulted in a ~5% increase in oxygen consumption (VO2) without a corresponding increase in physical activity; in fact, total movement was often decreased.[4][5][6] This effect is attributed to increased mitochondrial biogenesis and enhanced fatty acid oxidation in skeletal muscle, liver, and adipose tissue.[1][11][12] The compound effectively mimics the effects of aerobic exercise by boosting the oxidative capacity of muscle.[1]
Anti-Inflammatory and Anti-Proliferative Effects
In addition to its metabolic actions, SR9011 exhibits immunomodulatory and anti-proliferative properties.
3.1 Immunomodulation SR9011 has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.[1] In microglia, the resident immune cells of the central nervous system, activation of REV-ERBα with SR9011 attenuated the pro-inflammatory response and disrupted the intrinsic cellular clock.[10] These findings suggest REV-ERBα is a potential therapeutic target for neuroinflammatory diseases.[10]
3.2 Anti-Proliferative Activity In various cancer cell lines, including breast cancer, SR9011 has been shown to suppress proliferation regardless of their hormone receptor or HER2 status.[3] The mechanism appears to involve cell cycle arrest prior to the M phase, potentially mediated by the direct repression of Cyclin A (CCNA2).[3] SR9011 can also induce apoptosis in cancer cells, an effect that is dependent on the presence of REV-ERBα/β.[13]
Quantitative Pharmacological Data
The potency of SR9011 has been characterized in various in vitro and in vivo assays. The data highlights its high affinity for both REV-ERB isoforms.
| Parameter | Target/Assay | Value | Reference(s) |
| IC₅₀ | REV-ERBα | 790 nM | [2][4] |
| IC₅₀ | REV-ERBβ | 560 nM | [2][4] |
| IC₅₀ | Bmal1 Promoter Luciferase Assay | 620 nM | [4][5] |
| ED₅₀ | Srebf1 Gene Suppression (in vivo) | 67 mg/kg | [4] |
| ED₅₀ | Wheel Running Decrease (in vivo) | 56 mg/kg | [4][9] |
Key Experimental Protocols
The mechanism of SR9011 has been elucidated through several key experimental methodologies.
5.1 In Vitro REV-ERB Repressor Activity Assay (Luciferase Reporter)
This assay is fundamental for quantifying the potency (IC₅₀) of REV-ERB agonists like SR9011.[4]
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[3]
-
Plating: Cells are plated in 96-well plates at a density of approximately 15,000 cells per well, 24 hours prior to transfection.[3]
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the REV-ERBα or REV-ERBβ ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).[4]
-
-
Treatment: Approximately 8 hours post-transfection, the cell medium is replaced with a medium containing SR9011 at various concentrations (or DMSO as a vehicle control).[3]
-
Measurement: After 24 hours of treatment, luciferase activity is measured using a luminometer and a suitable luciferase assay system (e.g., Dual-Glo™).[3] The decrease in luminescence corresponds to the repressive activity of the activated REV-ERB LBD.
5.2 In Vivo Metabolic Phenotyping (CLAMS)
To assess the systemic metabolic effects of SR9011, a Comprehensive Laboratory Animal Monitoring System (CLAMS) is employed.[5]
-
Acclimation: Mice (e.g., C57BL/6 or BALB/c) are individually housed in CLAMS cages and allowed to acclimate for several days.[4][5]
-
Dosing Regimen: Following acclimation, mice are administered SR9011 or a vehicle control, typically via intraperitoneal (i.p.) injection. A common regimen is 100 mg/kg, twice daily (b.i.d.), for a period of 10-12 days.[5][7]
-
Continuous Monitoring: Throughout the study, multiple parameters are continuously recorded:
-
Oxygen Consumption (VO₂): To measure energy expenditure.[6]
-
Carbon Dioxide Production (VCO₂): To calculate the respiratory exchange ratio (RER = VCO₂/VO₂), indicating fuel source (carbohydrates vs. fats).
-
Locomotor Activity: Infrared beams track movement in the x, y, and z axes.[5]
-
Food and Water Intake: Monitored by integrated scales.[6]
-
-
Body Composition Analysis: At the end of the study, fat mass and lean mass are often assessed by methods such as DEXA.[7]
-
Data Analysis: Data is analyzed across diurnal and nocturnal phases to understand the compound's effect on circadian metabolic rhythms.[5][7]
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. SR9011 - Wikipedia [en.wikipedia.org]
- 3. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 7. researchgate.net [researchgate.net]
- 8. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 9. apexbt.com [apexbt.com]
- 10. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sonwuapi.com [sonwuapi.com]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Identification of SR9011 Hydrochloride Target Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9011 hydrochloride is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock machinery and are integral in linking circadian rhythms to metabolic pathways. By activating REV-ERB, SR9011 recruits co-repressors to the regulatory regions of target genes, leading to transcriptional repression. This activity has profound effects on the regulation of genes involved in circadian rhythm, lipid and glucose metabolism, inflammation, and cell proliferation. Consequently, SR9011 has emerged as a valuable chemical tool for elucidating the physiological roles of REV-ERB and as a potential therapeutic agent for a range of pathologies, including metabolic diseases, sleep disorders, and cancer. This guide provides a comprehensive overview of the methodologies used to identify SR9011 target genes, a summary of key targets identified to date, and detailed experimental protocols for researchers in the field.
Introduction to this compound
SR9011 is a small molecule that binds to the ligand-binding domain of REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), mimicking the effects of their natural ligand, heme.[1] Upon binding, SR9011 stabilizes the repressive conformation of the receptor, enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then leads to the deacetylation of histones at the promoter and enhancer regions of target genes, resulting in a condensed chromatin state and transcriptional repression. The IC50 values for SR9011 are approximately 790 nM for REV-ERBα and 560 nM for REV-ERBβ.[2] Through this mechanism, SR9011 modulates the expression of a wide array of genes, impacting numerous physiological processes.
Signaling Pathway of SR9011/REV-ERB
The primary mechanism of action for SR9011 is through the activation of REV-ERBα and REV-ERBβ, which in turn represses the transcription of their target genes. A key target within the circadian clock is the Bmal1 gene. By repressing Bmal1, SR9011 can effectively modulate the entire circadian oscillator. The signaling pathway is initiated by the binding of SR9011 to the REV-ERB receptor, leading to the recruitment of the NCoR/HDAC3 co-repressor complex and subsequent transcriptional repression of target genes.
Identified Target Genes of SR9011
The administration of SR9011 has been shown to modulate the expression of a diverse set of genes across various tissues and cell types. These target genes can be broadly categorized by their involvement in several key biological processes.
Circadian Clock Genes
SR9011 directly impacts the core clock machinery by targeting key clock genes. This leads to alterations in circadian behavior and the rhythmic expression of other clock-controlled genes.[3]
| Gene | Tissue/Cell Type | Effect of SR9011 | Reference |
| Bmal1 (Arntl) | Hypothalamus, Liver, HepG2 cells, Microglia | Suppression, Disrupted Rhythmic Expression | [3][4] |
| Clock | Hypothalamus, Microglia | Altered Phasing, Disrupted Rhythmic Expression | [3][4] |
| Per2 | Hypothalamus, Liver, Microglia | Altered Phasing | [3][4] |
| Cry1 | Microglia | Altered Phasing | [4] |
| Npas2 | Hypothalamus | Suppression of Circadian Rhythm | [5] |
Metabolic Genes
A significant number of SR9011 target genes are involved in lipid and glucose metabolism, highlighting the role of REV-ERB in metabolic homeostasis.[3]
| Gene | Biological Process | Tissue/Cell Type | Effect of SR9011 | Reference |
| Srebf1 (SREBP-1c) | Lipogenesis | Liver | Suppression | [2] |
| Fasn (Fatty Acid Synthase) | Lipogenesis | Liver | Phase Shift | [3] |
| Scd1 (Stearoyl-CoA Desaturase 1) | Lipogenesis | Liver | Suppression | [3] |
| Cyp7a1 (Cholesterol 7α-hydroxylase) | Bile Acid Synthesis | Liver | Suppression | [2] |
| Hk2 (Hexokinase 2) | Glycolysis | Microglia | Decreased Expression | [4] |
| Pdk1 (Pyruvate Dehydrogenase Kinase 1) | Glucose Metabolism | Microglia | Decreased Expression | [4] |
| Cpt1 (Carnitine Palmitoyltransferase 1) | Fatty Acid Oxidation | Microglia | Decreased Expression | [4] |
Cell Cycle and Proliferation Genes
SR9011 has demonstrated anti-proliferative effects in cancer cells by targeting genes that regulate the cell cycle.[6]
| Gene | Biological Process | Cell Type | Effect of SR9011 | Reference |
| Ccna2 (Cyclin A2) | Cell Cycle Progression (G1/S, G2/M) | Breast Cancer Cells | Suppression | [2] |
Inflammation and Immune Response Genes
SR9011 modulates the expression of genes involved in inflammation, suggesting a role for REV-ERB in regulating immune responses.[4]
| Gene | Biological Process | Cell Type | Effect of SR9011 | Reference |
| Il6 (Interleukin 6) | Pro-inflammatory Cytokine | Microglia | Attenuated Expression | [4] |
| Tnfα (Tumor Necrosis Factor α) | Pro-inflammatory Cytokine | Microglia | Attenuated Expression | [4] |
| Il1β (Interleukin 1β) | Pro-inflammatory Cytokine | Microglia | Attenuated Expression | [4] |
| Ccl2 (Chemokine (C-C motif) ligand 2) | Chemokine | Microglia | Attenuated Expression | [4] |
| Il10 (Interleukin 10) | Anti-inflammatory Cytokine | Microglia | Stimulated Expression | [4] |
| Serpine1 (PAI-1) | Fibrinolysis, Inflammation | Liver | Suppression | [2] |
Experimental Protocols for Target Gene Identification
The identification and validation of SR9011 target genes involve a combination of in vitro and in vivo experimental approaches. The following protocols provide a detailed guide for key methodologies.
Experimental Workflow
The general workflow for identifying SR9011 target genes begins with treating cells or animal models with SR9011, followed by the isolation of RNA or chromatin. Gene expression changes are then analyzed using techniques like qPCR or RNA-seq. Direct binding of REV-ERB to gene regulatory regions is confirmed using ChIP-seq, and changes in protein levels are validated by Western blotting.
Cell Culture and SR9011 Treatment
-
Cell Lines: A variety of cell lines can be used, including HEK293 (for reporter assays), HepG2 (human hepatoma), various breast cancer cell lines (e.g., MCF-7, MDA-MB-231), and primary microglia.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
SR9011 Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (typically in the range of 1-20 µM).
-
Treatment: Replace the culture medium with the medium containing SR9011 or a vehicle control (DMSO at the same final concentration). The treatment duration can vary depending on the experiment, ranging from a few hours to several days. For circadian rhythm studies, cells may be synchronized (e.g., with dexamethasone) before SR9011 treatment.[4]
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following SR9011 treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis reagent (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR Reaction: Prepare a qPCR reaction mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based master mix, forward and reverse primers for the target gene, and the cDNA template.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with formaldehyde (B43269) (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for REV-ERBα or REV-ERBβ overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: The purified DNA can be analyzed by qPCR using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
RNA-Sequencing (RNA-seq)
-
RNA Isolation and Quality Control: Isolate total RNA as described for qPCR. Assess RNA integrity using a bioanalyzer.
-
Library Preparation:
-
mRNA Enrichment: Enrich for polyadenylated mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA).
-
Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in SR9011-treated samples compared to controls.
-
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., REV-ERBα, Cyclin A2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound is a powerful tool for investigating the roles of REV-ERBα and REV-ERBβ in physiology and disease. The identification of its target genes has provided significant insights into the regulation of circadian rhythms, metabolism, inflammation, and cell proliferation. The experimental approaches detailed in this guide provide a robust framework for researchers to further explore the molecular mechanisms of SR9011 and to identify novel therapeutic targets for a variety of human diseases. As research in this field continues, a deeper understanding of the REV-ERB cistrome and its regulation by synthetic ligands like SR9011 will undoubtedly pave the way for new therapeutic strategies.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
SR9011 Hydrochloride: A Technical Guide to its Modulation of the Circadian Rhythm
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core molecular clock that governs circadian rhythms. By activating REV-ERBs, SR9011 provides a powerful tool for investigating the intricate connections between the circadian clock, metabolism, and pathophysiology. This technical guide offers an in-depth overview of the mechanism of action of SR9011, its effects on the expression of core clock and metabolic genes, and its physiological consequences in vivo. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the circadian system.
Introduction
The circadian rhythm is an endogenous, near-24-hour cycle that orchestrates a wide array of physiological and behavioral processes, including sleep-wake cycles, hormone secretion, and metabolism.[1] At the molecular level, this rhythm is driven by a network of transcriptional-translational feedback loops involving a set of core clock genes. The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are key negative regulators in this network, repressing the transcription of core clock activators such as Bmal1 and Clock.[2][3]
This compound is a potent and specific synthetic ligand for REV-ERBα and REV-ERBβ.[4][5] Its ability to pharmacologically activate these receptors has made it an invaluable research tool for elucidating the role of REV-ERBs in regulating the circadian clock and associated metabolic pathways.[6] This guide provides a comprehensive technical overview of the current understanding of SR9011's mechanism and effects.
Mechanism of Action: REV-ERB Agonism
SR9011 binds to the ligand-binding domain of REV-ERBα and REV-ERBβ, enhancing their repressive activity.[4][6] This leads to increased recruitment of the nuclear receptor corepressor (NCoR), which in turn results in the transcriptional suppression of REV-ERB target genes.[4] The primary targets within the core clock machinery are Bmal1 and Npas2, whose suppression disrupts the normal oscillatory pattern of the circadian clock.[4]
Signaling Pathway of SR9011 Action
Caption: SR9011 activates REV-ERB, leading to transcriptional repression of core clock and metabolic genes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of SR9011.
Table 1: In Vitro Activity of SR9011
| Parameter | REV-ERBα | REV-ERBβ | Reference |
| IC50 (HEK293 cells) | 790 nM | 560 nM | [4][5][7] |
| IC50 (Bmal1 promoter assay) | 620 nM | - | [4][7] |
Table 2: In Vivo Effects of SR9011 in Mice
| Parameter | Effect | Dosage | Duration | Reference |
| Oxygen Consumption (VO2) | 5% increase | 100 mg/kg, twice daily | 10 days | [4][8] |
| Fat Mass | Decrease | 100 mg/kg, twice daily | 12 days | [4][8][9] |
| Locomotor Activity | 15% decrease | 100 mg/kg, twice daily | 10 days | [4] |
| Nocturnal Locomotor Activity (D:D) | Loss of subsequent active period | Single dose | - | [4] |
| Nocturnal Locomotor Activity (L:D) | 1-3 hour delay in onset | Single dose | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of SR9011.
Luciferase Reporter Assay for REV-ERB Activity
This assay is used to determine the potency and efficacy of SR9011 in activating REV-ERB-dependent transcriptional repression.
Materials:
-
HEK293 cells
-
Expression plasmids for GAL4 DNA-binding domain fused to the REV-ERBα or REV-ERBβ ligand-binding domain (GAL4-REV-ERB-LBD)
-
Luciferase reporter plasmid containing a GAL4 response element
-
Transfection reagent
-
This compound
-
Luciferase assay system
Protocol:
-
Seed HEK293 cells in 96-well plates.
-
Co-transfect cells with the GAL4-REV-ERB-LBD and luciferase reporter plasmids.
-
24 hours post-transfection, treat cells with varying concentrations of SR9011 or vehicle (DMSO).
-
After 24 hours of treatment, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the dose-response curve and calculate the IC50 value.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for determining SR9011 activity using a luciferase reporter assay.
In Vivo Circadian Locomotor Activity
This protocol is used to assess the effect of SR9011 on the circadian behavior of mice.
Materials:
-
C57BL/6 mice
-
Running-wheel cages
-
Data acquisition system
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% water)
Protocol:
-
House mice individually in running-wheel cages and entrain them to a 12-hour light:12-hour dark (L:D) cycle for at least one week.
-
For constant darkness (D:D) experiments, transfer the mice to continuous darkness.
-
After establishing a stable baseline rhythm, administer a single intraperitoneal (i.p.) injection of SR9011 or vehicle at a specific circadian time (CT), typically CT6.[4]
-
Record locomotor activity continuously.
-
Analyze the activity data to determine changes in the period, phase, and amplitude of the circadian rhythm.
Comprehensive Laboratory Animal Monitoring System (CLAMS)
CLAMS is used to simultaneously measure various metabolic parameters in response to SR9011 treatment.
Materials:
-
C57BL/6 mice
-
Comprehensive Laboratory Animal Monitoring System (CLAMS)
-
This compound
-
Vehicle solution
Protocol:
-
Acclimate mice to the CLAMS cages for several days.
-
Administer SR9011 or vehicle via i.p. injection, typically twice daily.[4][8]
-
Continuously monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.
-
Collect data over a period of several days to assess both acute and chronic effects.
-
Analyze the data to determine the impact of SR9011 on energy expenditure and other metabolic parameters.
Effects on Core Clock Gene Expression
SR9011 significantly alters the expression of core clock genes in the suprachiasmatic nucleus (SCN) and peripheral tissues.[4] In mice kept in constant darkness, a single injection of SR9011 can completely suppress the circadian pattern of Rev-erbα expression and eliminate the oscillation of Npas2.[4] The expression of Bmal1 is phase-shifted, and the amplitude of the Clock oscillation is enhanced and phase-altered.[4] These effects are less pronounced under a light-dark cycle, suggesting that light input can partially counteract the effects of SR9011.[4]
Metabolic Effects of SR9011
Activation of REV-ERB by SR9011 has profound effects on metabolism.[1] In diet-induced obese mice, SR9011 treatment leads to a reduction in fat mass and improvements in dyslipidemia and hyperglycemia.[8] This is associated with increased energy expenditure, as evidenced by a rise in oxygen consumption.[4][8] SR9011 also alters the expression of numerous metabolic genes in the liver, skeletal muscle, and adipose tissue.[4] For instance, it suppresses the expression of genes involved in lipogenesis, such as Srebf1 and Scd1.[4]
Conclusion
This compound is a critical tool for dissecting the role of REV-ERBα and REV-ERBβ in the regulation of the circadian rhythm and metabolism. Its potent and specific agonistic activity allows for the pharmacological manipulation of the core clock, providing valuable insights into the physiological consequences of circadian disruption and the potential for therapeutic interventions targeting the circadian system. The data and protocols presented in this guide are intended to serve as a resource for researchers and drug development professionals working to advance our understanding of circadian biology and its implications for human health.
References
- 1. sonwuapi.com [sonwuapi.com]
- 2. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sonwuapi.com [sonwuapi.com]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR9011 - Wikipedia [en.wikipedia.org]
- 6. peptidessupply.com [peptidessupply.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
SR9011 Hydrochloride and its Repressive Effect on Bmal1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic REV-ERB agonist, SR9011 hydrochloride, and its well-documented effects on the core circadian clock gene, Bmal1 (Brain and Muscle ARNT-Like 1). SR9011 provides a powerful chemical tool for probing the intricate connections between the circadian clock, metabolism, and cellular physiology. Its primary mechanism of action involves the potent and specific activation of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key transcriptional repressors within the mammalian circadian feedback loop.
Core Mechanism: Transcriptional Repression of Bmal1
The circadian rhythm is governed by a series of transcriptional-translational feedback loops. The primary positive loop involves the heterodimerization of CLOCK and BMAL1 proteins, which activate the transcription of numerous clock-controlled genes, including their own repressors (Period and Cryptochrome) and the Rev-erb genes.[1][2][3]
This compound exerts its effect by directly binding to and activating REV-ERBα and REV-ERBβ.[4][5] Once activated, REV-ERBα acts as a potent transcriptional repressor of Bmal1. This is achieved through the following signaling pathway:
-
Activation: SR9011 binds to the REV-ERBα protein.
-
DNA Binding: The activated REV-ERBα/SR9011 complex translocates to the nucleus and binds to specific DNA sequences known as ROR response elements (ROREs) within the Bmal1 promoter.[1][2]
-
Co-repressor Recruitment: Upon binding to the RORE, REV-ERBα recruits a co-repressor complex, which includes Nuclear Receptor Co-repressor (NCoR) and Histone Deacetylase 3 (HDAC3).[1][2][6]
-
Transcriptional Repression: This complex alters the chromatin structure, leading to the repression of Bmal1 gene transcription, and consequently, a reduction in BMAL1 mRNA and protein levels.[2][6]
This repressive action is a critical part of the secondary feedback loop that stabilizes the circadian oscillator.[1] By targeting REV-ERBα, SR9011 effectively strengthens this repressive arm, leading to a direct and measurable decrease in Bmal1 expression.
Quantitative Data on Bmal1 Suppression
The inhibitory effect of SR9011 on Bmal1 expression has been quantified across various experimental models. The data consistently demonstrate a dose-dependent repression of Bmal1.
| Model System | SR9011 Concentration | Treatment Duration | Effect on Bmal1 Expression | Reference |
| HEK293 Cells | IC₅₀ = 620 nM | Not Specified | Potent suppression of transcription from a Bmal1 promoter-driven luciferase reporter. | [7][8] |
| HepG2 Cells | Not Specified | Not Specified | Suppressed BMAL1 mRNA expression in a REV-ERBα/β-dependent manner. | [7][8] |
| Primary Rat Microglia | 5 µM | 0, 6, 12, 18, 24 hours | Disrupted the rhythmic expression of Bmal1 and exerted a significant inhibitory effect. | [9][10] |
| Mouse Hypothalamus | 100 mg/kg (single i.p. injection) | 24 hours | Caused a left shift in the phase of the circadian expression pattern. | [7] |
| Mouse Liver | 100 mg/kg (single i.p. injection) | 24 hours | Circadian expression pattern was largely unaffected. | [7] |
Key Experimental Protocols
Reproducing the effects of SR9011 on Bmal1 expression requires precise experimental design. Below are detailed methodologies derived from published studies.
This assay directly measures the ability of SR9011 to repress transcription from the Bmal1 promoter.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for full-length human REV-ERBα.
-
A reporter plasmid containing the firefly luciferase gene under the control of the murine Bmal1 promoter.
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection: Co-transfect HEK293 cells with the three plasmids using a standard lipid-based transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of SR9011 concentration to determine the IC₅₀ value.[7]
This protocol quantifies the effect of SR9011 on endogenous Bmal1 mRNA levels in cultured cells.
-
Cell Culture and Synchronization:
-
Culture primary microglia or a suitable cell line (e.g., HepG2) to confluence.
-
To synchronize circadian rhythms, treat cells with dexamethasone (B1670325) (e.g., 100 nM) for 2 hours.[9]
-
-
Treatment: Remove the synchronization medium and add fresh medium containing SR9011 (e.g., 5 µM) or vehicle (DMSO).
-
Time Course: Harvest cells at multiple time points over a 24-hour period (e.g., 0, 6, 12, 18, 24 hours) to assess effects on circadian oscillation.
-
RNA Extraction: Isolate total RNA from harvested cells using a commercial kit (e.g., RNeasy) and quantify its concentration and purity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using cDNA, a suitable qPCR master mix (e.g., SYBR Green), and primers specific for Bmal1 and a stable housekeeping gene (e.g., Gapdh, Actb).
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative expression of Bmal1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
Conclusion and Implications
This compound serves as a selective and potent modulator of the core clock machinery through its agonistic action on REV-ERBα/β. Its ability to robustly repress Bmal1 transcription provides a direct mechanism to alter circadian rhythmicity in both central and peripheral tissues. The quantitative data and established protocols outlined in this guide offer a solid foundation for researchers investigating the downstream consequences of clock modulation. For drug development professionals, understanding this fundamental interaction is crucial for exploring the therapeutic potential of REV-ERB agonists in metabolic diseases, sleep disorders, and other conditions linked to circadian disruption.[3][5][11]
References
- 1. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidessupply.com [peptidessupply.com]
- 5. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 6. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
SR9011 Hydrochloride: A Comprehensive Technical Guide to its Core Role in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery. By activating REV-ERB, SR9011 exerts profound effects on the regulation of metabolic processes, making it a significant tool in metabolic research. This technical guide provides an in-depth analysis of the mechanism of action of SR9011, its impact on circadian rhythm, and its multifaceted role in glucose and lipid metabolism, and mitochondrial function. The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
The intricate relationship between the circadian clock and metabolic homeostasis is a rapidly evolving field of study. Disruptions in circadian rhythms are increasingly linked to metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases.[1] The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are key transcriptional repressors that form a crucial negative feedback loop in the molecular clockwork, thereby influencing the rhythmic expression of a vast array of genes involved in metabolism.[2][3]
SR9011 is a potent and specific synthetic agonist of REV-ERBα/β.[4][5] Its ability to pharmacologically modulate REV-ERB activity provides a powerful tool to investigate the physiological roles of these receptors and to explore their therapeutic potential in metabolic diseases.[1][2] This guide delves into the core mechanisms by which SR9011 influences metabolic regulation, supported by preclinical data and methodologies.
Mechanism of Action: REV-ERBα/β Agonism
SR9011 binds to and activates REV-ERBα and REV-ERBβ, enhancing their repressive activity on target gene transcription.[6] REV-ERBs lack a classic ligand-binding domain for transcriptional activation and instead recruit corepressor complexes, such as the one containing nuclear receptor corepressor 1 (NCoR), to repress gene expression.[4] The primary molecular targets of REV-ERB-mediated repression are key clock genes, including Bmal1 (Arntl) and Clock, which form the positive arm of the circadian oscillator.[3][4] By suppressing the expression of these genes, SR9011 directly modulates the circadian rhythm.[4]
Signaling Pathway of SR9011 Action
SR9011 Signaling Pathway
Effects on Circadian Rhythm and Locomotor Activity
SR9011 has been demonstrated to significantly alter circadian behavior.[4] In mice maintained under constant darkness, a single injection of SR9011 can lead to a loss of the subsequent active period.[4] This is consistent with its mechanism of repressing core clock gene expression in the hypothalamus.[4] Under a standard light-dark cycle, the effects are more subtle, often resulting in a delayed onset of nocturnal activity.[4]
Role in Metabolic Regulation
The activation of REV-ERBα/β by SR9011 leads to widespread changes in the expression of metabolic genes in key metabolic tissues, including the liver, skeletal muscle, and white adipose tissue (WAT).[2][4]
Lipid Metabolism
SR9011 has a pronounced impact on lipid metabolism, primarily by suppressing lipogenesis.[2][6] In the liver, SR9011 treatment alters the expression of lipogenic genes such as Srebf1 (Sterol regulatory element-binding protein 1), Fasn (Fatty acid synthase), and Scd1 (Stearoyl-CoA desaturase 1).[4] This leads to decreased synthesis of fatty acids and cholesterol.[2][7] In white adipose tissue, SR9011 suppresses the expression of genes involved in lipid storage.[4]
Glucose Metabolism
SR9011 also plays a role in regulating glucose homeostasis.[8] It has been shown to reduce gluconeogenesis in the liver, potentially by downregulating key enzymes like PEPCK (Phosphoenolpyruvate carboxykinase) and G6Pase (Glucose-6-phosphatase).[6] Animal studies have indicated that administration of SR9011 can improve glucose tolerance and reduce insulin (B600854) resistance in obese mice.[8]
Energy Expenditure and Mitochondrial Function
A key metabolic effect of SR9011 is an increase in energy expenditure.[4][9] In mice, treatment with SR9011 leads to a significant increase in oxygen consumption (VO2) without a corresponding increase in physical activity; in fact, movement is often decreased.[4][9] This suggests a direct effect on metabolic rate. This is, in part, attributed to increased mitochondrial biogenesis and function, particularly in skeletal muscle.[6][8] SR9011 has been shown to increase the number of mitochondria and enhance fatty acid and glucose oxidation in muscle cells.[2][7][10]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the metabolic effects of SR9011 in mice.
| Parameter | Animal Model | Treatment Protocol | Result | Reference |
| Body Weight | Balb/c mice | 100 mg/kg SR9011, i.p., twice daily for 12 days | Significant weight loss | [4][9] |
| Fat Mass | Balb/c mice | 100 mg/kg SR9011, i.p., twice daily for 12 days | Significant decrease in fat mass | [4][9][11] |
| Fat Mass Reduction | Diet-induced obese mice | Not specified | Over 15% reduction in 10 days | [6] |
| Oxygen Consumption (VO2) | C57BL/6 mice | 100 mg/kg SR9011, i.p., twice daily for 10 days | ~5% increase | [4][9] |
| Locomotor Activity | C57BL/6 mice | 100 mg/kg SR9011, i.p., twice daily for 10 days | ~15% decrease in movement | [4][9] |
| Food Intake | Balb/c mice | 100 mg/kg SR9011, i.p., twice daily for 12 days | No significant change | [4][9] |
| Gene | Tissue | Effect of SR9011 | Reference |
| Srebf1 | Liver | Suppressed | [4] |
| Fasn | Liver | Phase shifted | [4] |
| Scd1 | Liver | Suppressed | [4] |
| Plin1 | White Adipose Tissue | Suppressed | [4] |
| Hsl | White Adipose Tissue | Suppressed | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vivo and in vitro studies with SR9011.
In Vivo Mouse Studies for Metabolic Phenotyping
Objective: To assess the in vivo metabolic effects of chronic SR9011 administration in mice.
Animal Model: Male Balb/c or C57BL/6 mice, 8-10 weeks of age.[4]
Housing: Mice are housed under a 12:12 hour light-dark cycle or constant darkness, depending on the experimental question.[4]
SR9011 Administration:
-
Compound Preparation: SR9011 is synthesized and prepared for injection.[4]
-
Dosage and Route: 100 mg/kg administered via intraperitoneal (i.p.) injection, typically twice daily (b.i.d.).[4][9][11]
Metabolic Monitoring:
-
Comprehensive Laboratory Animal Monitoring System (CLAMS): After an acclimation period, mice are placed in CLAMS cages for continuous monitoring of:
-
Body Composition Analysis: Body weight is measured regularly. Fat and lean mass are assessed using techniques like Dual-Energy X-ray Absorptiometry (DEXA).[9]
Gene Expression Analysis:
-
At the end of the treatment period, tissues (liver, skeletal muscle, white adipose tissue, hypothalamus) are collected at specific time points.
-
RNA is extracted, and gene expression is quantified using quantitative real-time PCR (qRT-PCR) for target genes, with normalization to a housekeeping gene like cyclophilin.[4]
Experimental Workflow for In Vivo Metabolic Study
In Vivo Metabolic Study Workflow
In Vitro Cell-Based Assays
Objective: To determine the potency and efficacy of SR9011 on REV-ERB activity and target gene expression.
Cell Lines: HEK293 cells for co-transfection assays or HepG2 cells for endogenous gene expression analysis.[4]
Co-transfection Assay:
-
HEK293 cells are transfected with expression vectors for GAL4-REV-ERBα or GAL4-REV-ERBβ and a luciferase reporter plasmid driven by a GAL4 response element.
-
Cells are treated with varying concentrations of SR9011.
-
Luciferase activity is measured to determine the dose-dependent repression of the reporter gene.[4]
Endogenous Gene Expression Assay:
-
HepG2 cells are treated with SR9011.
-
RNA is isolated, and the expression of REV-ERB target genes, such as BMAL1, is quantified by qRT-PCR.[3]
Mitochondrial Respiration Assay:
-
Primary microglia or other relevant cell types are treated with SR9011.
-
Oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured using a Seahorse XF Analyzer to assess mitochondrial function and glycolysis.[12]
Conclusion and Future Directions
This compound is a valuable research tool that has significantly advanced our understanding of the role of REV-ERBα and REV-ERBβ in the intersection of circadian biology and metabolism. Its ability to modulate lipid and glucose metabolism, increase energy expenditure, and enhance mitochondrial function underscores the therapeutic potential of targeting the core clock machinery for metabolic diseases.[2][7] Future research should focus on elucidating the tissue-specific actions of REV-ERB agonists, further refining their pharmacological properties to improve oral bioavailability and half-life, and conducting more extensive preclinical studies to validate their efficacy and safety for potential clinical applications in managing obesity, type 2 diabetes, and other metabolic syndromes.
References
- 1. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 2. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR9011 - Wikipedia [en.wikipedia.org]
- 6. peptidessupply.com [peptidessupply.com]
- 7. mdpi.com [mdpi.com]
- 8. sonwuapi.com [sonwuapi.com]
- 9. researchgate.net [researchgate.net]
- 10. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
SR9011 Hydrochloride: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery.[1] Beyond its role in regulating circadian rhythm and metabolism, SR9011 has demonstrated potent anti-inflammatory properties across a range of preclinical models.[2][3] This technical guide provides an in-depth review of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the anti-inflammatory effects of SR9011. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes complex pathways to facilitate a thorough understanding of SR9011's therapeutic potential in inflammatory diseases.
Core Mechanism of Action: REV-ERB Agonism
SR9011 functions as a potent agonist of REV-ERBα and REV-ERBβ (Nuclear Receptor Subfamily 1 Group D Member 1 and 2).[4] These nuclear receptors are ligand-dependent transcription factors that play a pivotal role in the negative feedback loop of the molecular clock.[1] Unlike many nuclear receptors, REV-ERBs lack the necessary domain to recruit co-activators and therefore function exclusively as transcriptional repressors.[1]
Upon binding of an agonist like SR9011, REV-ERB undergoes a conformational change that facilitates the recruitment of a co-repressor complex, primarily involving Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3).[1] This complex then binds to REV-ERB response elements in the promoter regions of target genes, leading to chromatin condensation and the repression of gene transcription.[1] Key targets include core clock genes like Bmal1 and a wide array of genes involved in metabolism and inflammation.[5][6]
References
- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidessupply.com [peptidessupply.com]
- 3. Frontiers | The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia [frontiersin.org]
- 4. SR9011 - Wikipedia [en.wikipedia.org]
- 5. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
SR9011 Hydrochloride in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic REV-ERB agonist, SR9011 hydrochloride, has emerged as a promising candidate in oncology research due to its selective cytotoxicity against various cancer cell lines while sparing normal cells.[1][2] As a potent modulator of the core circadian clock machinery, SR9011's mechanism of action is multifaceted, primarily converging on the induction of apoptosis through the disruption of two critical cellular processes: autophagy and de novo lipogenesis.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the pro-apoptotic effects of SR9011 in cancer cells.
Core Mechanism of Action: REV-ERB Activation
SR9011 functions as a potent agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[2][4] These receptors are integral components of the circadian clock, acting as transcriptional repressors of key genes involved in metabolism and cell proliferation.[1][2] By binding to and activating REV-ERBs, SR9011 enhances their repressive function, leading to the downregulation of target genes that are often aberrantly expressed in cancer cells and crucial for their survival.[1][4] This targeted pharmacological modulation of the circadian machinery has demonstrated efficacy across a broad spectrum of cancer types, including those with various oncogenic drivers like H-RAS, BRAF, and PIK3CA, and persists even in the absence of functional p53.[1][2]
The activation of REV-ERB by SR9011 initiates a cascade of events that culminate in apoptosis, primarily through two interconnected pathways: the inhibition of autophagy and the suppression of de novo lipogenesis.
Signaling Pathway for SR9011-Induced Apoptosis
The diagram below illustrates the primary signaling cascade initiated by SR9011, leading to cancer cell apoptosis.
Quantitative Efficacy Data
SR9011 demonstrates potent cytotoxic effects across a range of cancer cell lines. The efficacy is dose-dependent, with significant reductions in cell viability observed at concentrations between 2.5 µM and 20 µM.[1]
Table 1: Effect of SR9011 on Cancer Cell Viability (72h Treatment)
| Cell Line | Cancer Type | Concentration | Viability Reduction vs. Control | Citation |
| Astrocytoma | Brain Cancer | 2.5 µM - 20 µM | Significant, Dose-Dependent | [1][5] |
| BTICs | Brain Tumor Initiating Cells | 2.5 µM - 20 µM | Significant, Dose-Dependent | [1][5] |
| MCF-7 | Breast Cancer | 20 µM | Significant | [5] |
| A375 | Melanoma | Not Specified | Significant Apoptosis Induction | [1][5] |
| HCT116 | Colon Cancer | 20 µM | Significant | [5] |
| Jurkat | T-cell Leukemia | Not Specified | Significant | [5] |
Note: While specific IC50 values for SR9011 are not detailed in the provided search results, the related REV-ERB agonist SR9009 showed IC50 values of 22.10 µM in U266 and 29.35 µM in RPMI8226 multiple myeloma cells, providing a comparative benchmark for this class of compounds.[6]
Experimental Protocols
Reproducible and robust methodologies are critical for evaluating the efficacy of SR9011. The following sections detail standardized protocols for key in vitro assays.
Protocol: Cell Viability Assessment (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Steps:
-
Cell Culture: Seed cells (e.g., MCF-7, A375) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of SR9011 in DMSO.[1] Create serial dilutions in culture medium to achieve final desired concentrations.
-
Treatment: Replace the medium in the wells with the medium containing SR9011 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1][5]
-
Viability Reagent: Add MTS/MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Protocol: Apoptosis Detection (Annexin V/PI Flow Cytometry)
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Treat cells with SR9011 as described in the viability assay protocol.
-
Harvesting: Collect all cells (adherent and floating) to ensure apoptotic bodies are included.[7]
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).[7]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[8]
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[7]
Protocol: Western Blot for Apoptotic Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins, such as cleaved Caspase-3 and PARP.
Detailed Steps:
-
Cell Lysis: After treatment with SR9011, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C.[1][5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[8] An increase in cleaved Caspase-3 is a hallmark of apoptosis.[1][5]
Conclusion
This compound represents a novel therapeutic strategy that targets the intrinsic circadian clock machinery to selectively induce apoptosis in cancer cells. Its ability to inhibit autophagy and de novo lipogenesis simultaneously disrupts two fundamental pathways essential for cancer cell survival and proliferation.[1][2] The compound's effectiveness in p53-deficient contexts and across various oncogenic backgrounds further broadens its potential therapeutic window.[1][2] The methodologies outlined in this guide provide a robust framework for researchers to further investigate and validate the anti-neoplastic properties of SR9011 and other REV-ERB agonists in preclinical drug development.
References
- 1. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
SR9011 Hydrochloride and Mitochondrial Biogenesis: An In-depth Technical Guide
Executive Summary: SR9011 hydrochloride is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ, key components of the core circadian clock machinery.[1][2] Its ability to modulate circadian rhythm has profound implications for metabolism, inflammation, and energy homeostasis.[3][4] While initially noted for enhancing metabolic activity and exercise endurance, suggesting a positive role in mitochondrial biogenesis, subsequent research has revealed a more complex, tissue-specific regulatory function.[5][6] In skeletal muscle, SR9011 appears to promote mitochondrial content and oxidative capacity; however, in other cell types, such as microglia, it has been shown to suppress mitochondrial respiration and ATP production.[5][7] This guide provides a comprehensive technical overview of the mechanisms through which SR9011 influences mitochondrial pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades for researchers, scientists, and drug development professionals.
Introduction to SR9011 and Mitochondrial Regulation
The Central Role of Mitochondrial Biogenesis
Mitochondrial biogenesis is the process by which new mitochondria are formed. This is a critical cellular process for maintaining energy homeostasis, particularly in tissues with high energy demands. The master regulator of this process is the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[8] Activation of PGC-1α initiates a downstream cascade involving Nuclear Respiratory Factors 1 and 2 (NRF-1, NRF-2) and Mitochondrial Transcription Factor A (TFAM), which collectively drive the transcription and replication of mitochondrial DNA and the expression of nuclear-encoded mitochondrial proteins.[8][9][10] This pathway is tightly regulated by upstream energy sensors like AMP-activated protein kinase (AMPK) and the NAD+-dependent deacetylase Sirtuin 1 (SIRT1).[8][9][11]
Rev-Erb Receptors: Linking Circadian Rhythm and Metabolism
The nuclear receptors Rev-Erbα (encoded by NR1D1) and Rev-Erbβ (NR1D2) are integral components of the body's molecular clock.[3] They function as transcriptional repressors, notably by inhibiting the expression of core clock genes such as BMAL1 and CLOCK.[3] Beyond chronobiology, Rev-Erb receptors are critical regulators of genes involved in lipid and glucose metabolism and have been shown to directly influence mitochondrial biogenesis and autophagy in muscle.[6]
This compound: A Synthetic Rev-Erb Agonist
SR9011 is a potent synthetic agonist that binds to and activates both Rev-Erbα and Rev-Erbβ (IC50 values of 790 nM and 560 nM, respectively).[2][12] By activating these receptors, SR9011 enhances their natural repressive function, leading to significant alterations in circadian behavior and metabolic gene expression.[12] This activity has made SR9011 a valuable research tool for dissecting the interplay between the circadian clock and metabolic pathways.[1]
Core Mechanism of SR9011 Action
SR9011 exerts its effects by binding to the ligand-binding domain of the Rev-Erb receptors. This binding event enhances the recruitment of co-repressor complexes, such as the one containing Nuclear Receptor Co-repressor 1 (NCoR), to the receptor.[12] The entire complex then binds to specific DNA response elements (RevREs) in the promoter regions of target genes, potently repressing their transcription. A primary target is the BMAL1 gene, a cornerstone of the circadian clock. By repressing BMAL1, SR9011 can effectively reset the molecular clock.
SR9011's Dichotomous Role in Mitochondrial Biogenesis
The impact of SR9011 on mitochondria is highly dependent on the cellular context, leading to seemingly contradictory outcomes in different tissues.
Upregulation in Skeletal Muscle
In vivo studies using mouse models have demonstrated that chronic administration of SR9011 leads to increased energy expenditure, enhanced exercise endurance, and an increase in mitochondrial content in skeletal muscle.[5][6] This effect is linked to the Rev-Erbα-mediated regulation of PGC-1α. The proposed mechanism suggests that Rev-Erbα activation by SR9011 leads to an increase in PGC-1α activity, which in turn drives the expression of NRF-1 and TFAM, culminating in new mitochondrial synthesis.
Downregulation in Microglia
In stark contrast, studies on primary microglia show that SR9011 treatment leads to a significant decrease in mitochondrial function.[3][7] Activation of Rev-Erbα in these immune cells of the brain suppresses the expression of key metabolic genes involved in substrate utilization, such as Hk2 (Hexokinase 2), Pdk1 (Pyruvate Dehydrogenase Kinase 1), and Cpt1 (Carnitine Palmitoyltransferase 1).[7] This reduces the flow of substrates into the citric acid cycle, thereby inhibiting oxidative phosphorylation, decreasing mitochondrial respiration, and severely reducing ATP production.[7][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from seminal studies on SR9011.
Table 1: In Vivo Effects of SR9011 on Metabolism in Mice (Data sourced from Solt et al., Nature, 2012)[12]
| Parameter | Treatment Group | Result | Duration | Notes |
| Body Weight | SR9011 (100 mg/kg) | Weight loss | 12 days | Primarily due to decreased fat mass.[12] |
| Fat Mass | SR9011 (100 mg/kg) | Decreased | 10-12 days | Confirmed by DEXA scan.[12] |
| Oxygen Consumption (VO2) | SR9011 (100 mg/kg) | ~5% increase | 10 days | Indicates increased energy expenditure.[12] |
| Physical Activity | SR9011 (100 mg/kg) | ~15% decrease | 10 days | Increased VO2 was not due to movement.[12] |
| Food Intake | SR9011 (100 mg/kg) | No significant change | 10 days | Weight loss was not due to caloric restriction.[12] |
| Gene Expression (Liver) | SR9011 (single injection) | Srebf1, Scd1 suppressed | 24h period | Altered expression of lipogenic genes.[12] |
| Gene Expression (Muscle) | SR9011 (single injection) | Ppargc1a, Ppargc1b suppressed | 24h period | Altered expression of metabolic regulators.[12] |
Table 2: In Vitro Effects of SR9011 on Primary Microglia Metabolism (Data sourced from Wolff et al., Frontiers in Immunology, 2020)[7]
| Parameter | Treatment Group | Result | Duration |
| Cellular Respiration (OCR) | SR9011 (5 µM) | Significantly decreased | 12 hours |
| ATP-linked Respiration | SR9011 (5 µM) | Significantly decreased | 12 hours |
| Maximal Respiration | SR9011 (5 µM) | Significantly decreased | 12 hours |
| ATP Production | SR9011 (5 µM) | Greatly reduced | 12 hours |
| Glycolysis (ECAR) | SR9011 (5 µM) | No change | 12 hours |
| Gene Expression (Hk2, Pdk1, Cpt1) | SR9011 (5 µM) | Inhibited | 12 hours |
Key Experimental Protocols
In Vivo Animal Studies Protocol
(Methodology based on Solt et al., 2012)[12]
-
Animal Model: Male C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Housing: Maintained under a standard 12:12 hour light:dark cycle with ad libitum access to food and water. For circadian studies, mice may be transferred to constant darkness.
-
SR9011 Formulation: SR9011 is dissolved in a vehicle such as DMSO, then diluted in a solution of Cremophor or PEG400 and saline for injection.
-
Administration: SR9011 is administered via intraperitoneal (i.p.) injection at a dose of 100 mg/kg. For chronic studies, injections are typically performed twice daily (b.i.d.) at the beginning of the light cycle (CT0) and the dark cycle (CT12).
-
Metabolic Monitoring: Mice are placed in a Comprehensive Laboratory Animal Monitoring System (CLAMS) to continuously measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food intake, and locomotor activity.
-
Body Composition Analysis: Fat and lean mass are assessed using Dual-Energy X-ray Absorptiometry (DEXA) at the beginning and end of the treatment period.
-
Tissue Collection: At specified time points, animals are euthanized, and tissues (liver, skeletal muscle, adipose, hypothalamus) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent gene expression analysis.
Primary Microglia Culture and Treatment Protocol
(Methodology based on Wolff et al., 2020)[7]
-
Cell Isolation: Primary microglia are isolated from the cerebral cortices of 1-3 day old Sprague-Dawley rat pups.
-
Plating: Cells are seeded onto poly-L-lysine coated plates. For metabolic assays, a Seahorse XF96 Cell Culture Microplate is used at a density of 50,000 cells/well. For gene expression, 12-well plates are used at a density of 250,000-300,000 cells/well.
-
Culture Medium: Standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and glutamine.
-
SR9011 Treatment: SR9011 is dissolved in DMSO to create a stock solution. The stock is diluted in culture medium to a final concentration of 5 µM. Control wells receive an equivalent volume of DMSO vehicle. Cells are treated for 12-24 hours.
Seahorse XF Mito Stress Test Protocol
This protocol measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. SR9011 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia [frontiersin.org]
- 4. rapamycin.news [rapamycin.news]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK promotes mitochondrial biogenesis and function by phosphorylating the epigenetic factors DNMT1, RBBP7, and HAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of eight weeks high intensity interval training on NRF-1, 2 and Tfam gene expressione levels in ST muscles in rats with myocardial infarction [mj.tbzmed.ac.ir]
- 11. The role of AMP-activated protein kinase in mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
SR9011 Hydrochloride and Its Impact on Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery. Beyond its role in regulating circadian rhythm, REV-ERB is a key transcriptional regulator that forges a direct link between the body's internal clock and metabolic processes. SR9011, by activating REV-ERB, has demonstrated profound effects on metabolism, particularly glucose homeostasis. Preclinical studies in animal and cellular models have shown that SR9011 can lower fasting blood glucose, improve insulin (B600854) sensitivity, and modulate the expression of key genes involved in both glucose utilization (glycolysis) and production (gluconeogenesis).[1] This document provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the action of SR9011 on glucose metabolism, intended for a scientific audience.
Core Mechanism of Action
SR9011 exerts its effects by binding to and activating the REV-ERBα and REV-ERBβ proteins.[1] These proteins are transcriptional repressors, meaning their activation suppresses the expression of their target genes. The primary mechanism involves the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to specific DNA sequences known as REV-ERB response elements (ROREs) located in the promoter regions of target genes.
By activating REV-ERB, SR9011 influences glucose metabolism through two main avenues:
-
Regulation of the Circadian Clock: REV-ERB is a fundamental gear in the core molecular clock. It rhythmically represses the transcription of Bmal1, a master activator of the circadian loop. By modulating the clock, SR9011 can alter the daily rhythms of metabolic gene expression in key tissues like the liver, skeletal muscle, and adipose tissue.[2]
-
Direct Regulation of Metabolic Genes: Many genes central to glucose and lipid metabolism contain ROREs in their promoters and are direct targets of REV-ERB repression.[3][4] SR9011 can therefore directly control the expression of enzymes involved in critical metabolic pathways, independent of the core clock feedback loop.
Effects on Hepatic Glucose Metabolism
The liver is a primary site for maintaining glucose homeostasis, balancing glucose production (gluconeogenesis) and storage. SR9011 has been shown to significantly influence these processes by altering the expression of key hepatic enzymes.
Downregulation of Gluconeogenesis
Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate substrates. The rate-limiting enzymes in this pathway are Phosphoenolpyruvate Carboxykinase (PEPCK, encoded by Pck1) and Glucose-6-Phosphatase (G6Pase, encoded by G6pc). REV-ERBα directly represses the transcription of both Pck1 and G6pc.[4] Activation of REV-ERB by its agonists leads to a significant reduction in the expression of these enzymes, thereby decreasing hepatic glucose output.[1][5] This mechanism is a key contributor to the observed lowering of fasting blood glucose in animal models.[5]
A study using the REV-ERB agonist SR9009 in diabetic mice demonstrated a significant reduction in fasting plasma glucose, which coincided with decreased mRNA and protein levels of Pck1 in the liver.[5] The study identified a REV-ERB response element in the Pck1 gene promoter, confirming it as a direct transcriptional target.[5]
| Parameter | Model | Treatment | Outcome | Reference |
| Fasting Plasma Glucose | Diabetic Mice | SR9009 | Significantly reduced | [5] |
| Pck1 mRNA Expression | Hepa-1c1c7 cells | SR9009 | Significantly decreased | [5] |
| PCK1 Protein Level | Hepa-1c1c7 cells | SR9009 | Down-regulated | [5] |
| Glucose Tolerance | Diabetic Mice | SR9009 | Improved | [5] |
Note: Data presented is for the closely related compound SR9009, which shares the same mechanism of action as SR9011.
Effects on Skeletal Muscle Glucose Metabolism
Skeletal muscle is the primary site of insulin-mediated glucose disposal. SR9011 enhances the muscle's capacity for glucose oxidation by increasing the expression of key glycolytic enzymes.
Increased Glycolysis and Glucose Oxidation
Studies in mice have shown that administration of SR9011 leads to an amplified expression of genes involved in glucose utilization in skeletal muscle.[2] Specifically, the expression of Hexokinase 1 (Hk1) and Pyruvate Kinase (Pkm2), key enzymes in the glycolytic pathway, was elevated following SR9011 treatment.[2] This suggests that SR9011 promotes an increase in glucose oxidation in addition to its known effects on fatty acid oxidation, contributing to increased overall energy expenditure.[2][3]
| Parameter | Model | Treatment | Effect on Gene Expression | Reference |
| Oxygen Consumption (VO₂) | C57BL/6 Mice | 100 mg/kg SR9011, i.p., b.i.d. for 10 days | +5% | [2][3] |
| Hk1 (Hexokinase 1) | C57BL/6 Mice | 100 mg/kg SR9011, i.p. (single dose) | Elevated | [2] |
| Pkm2 (Pyruvate Kinase M2) | C57BL/6 Mice | 100 mg/kg SR9011, i.p. (single dose) | Elevated | [2] |
| Fat Mass | BALB/c Mice | 100 mg/kg SR9011, i.p., b.i.d. for 12 days | Decreased | [2][3] |
Experimental Protocols
In Vivo Metabolic Assessment in Mice
This protocol outlines the methodology used to assess the metabolic effects of SR9011 in mice, based on published studies.[2]
-
Animal Model: Male C57BL/6 or BALB/c mice, 8-12 weeks of age.
-
Housing: Maintained under a 12:12 light:dark cycle with ad libitum access to standard chow and water, unless otherwise specified.
-
SR9011 Formulation: SR9011 is typically dissolved in a vehicle such as a mixture of DMSO, Tween 80, and saline.
-
Administration: Intraperitoneal (i.p.) injection at a dosage of 100 mg/kg body weight, administered twice daily (b.i.d.) at Circadian Time 0 (CT0, onset of light) and CT12 (onset of dark).[2][3]
-
Metabolic Monitoring (CLAMS):
-
Acclimate mice to single housing in Comprehensive Laboratory Animal Monitoring System (CLAMS) cages for 48-72 hours.
-
Administer SR9011 or vehicle as described above for the duration of the study (e.g., 10-12 days).[3]
-
Continuously record oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), food intake, and locomotor activity.[2]
-
-
Gene Expression Analysis (qPCR):
-
Administer a single i.p. injection of SR9011 (100 mg/kg) or vehicle at a specific circadian time (e.g., CT0).
-
Euthanize groups of mice (n=6-10) at designated time points post-injection (e.g., every 4-6 hours over a 24-hour period).
-
Harvest tissues (liver, skeletal muscle, white adipose tissue) and immediately snap-freeze in liquid nitrogen.
-
Extract total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) using primers for target genes (e.g., Pck1, G6pc, Hk1, Pkm2) and a housekeeping gene (e.g., Cyclophilin b) for normalization.[2]
-
-
Glucose and Insulin Tolerance Tests:
-
For Glucose Tolerance Test (GTT), fast mice for 6 hours. Measure baseline blood glucose from a tail snip (t=0).
-
Administer an i.p. injection of D-glucose (e.g., 2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
For Insulin Tolerance Test (ITT), fast mice for 4-6 hours. Measure baseline blood glucose (t=0).
-
Administer an i.p. injection of human insulin (e.g., 0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
In Vitro Glucose Uptake Assay in C2C12 Myotubes
This protocol describes a general method for measuring glucose uptake in a skeletal muscle cell line, which can be adapted for testing the effects of SR9011.
-
Cell Culture:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
SR9011 Treatment:
-
Treat mature myotubes with the desired concentration of SR9011 or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
-
Glucose Uptake Measurement (using 2-NBDG, a fluorescent glucose analog):
-
After SR9011 treatment, wash cells twice with warm sterile phosphate-buffered saline (PBS).
-
Incubate cells in glucose-free DMEM for 1-2 hours to serum-starve.
-
Wash cells once with PBS.
-
Incubate cells with glucose-free DMEM containing 80-100 µM 2-NBDG for 30 minutes. For insulin-stimulated uptake, add 100 nM insulin during this step.[6]
-
Wash cells once with ice-cold PBS to stop uptake.
-
Measure the fluorescence intensity of each well using a plate reader (excitation ~485 nm, emission ~520 nm).[6]
-
Summary and Future Directions
This compound, a potent REV-ERB agonist, significantly impacts glucose metabolism by transcriptionally repressing key genes involved in hepatic gluconeogenesis and upregulating genes for glucose utilization in skeletal muscle. Its ability to modulate these pathways, driven by its integral role in the circadian clock, makes it a valuable research tool for dissecting the links between circadian rhythm and metabolic diseases like type 2 diabetes.[7]
While preclinical data are promising, several areas require further investigation. Most of the direct in vivo data on plasma glucose and insulin tolerance comes from studies on the related compound SR9009.[2] Future studies should focus on generating comprehensive GTT and ITT data specifically for SR9011 in models of diet-induced obesity and insulin resistance. Furthermore, elucidating the full range of downstream targets and signaling pathways affected by SR9011 in different metabolic tissues will be crucial for understanding its complete pharmacological profile. As SR9011 is currently a research compound and not approved for human use, all studies are confined to preclinical models.[1]
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucagon regulates the stability of REV-ERBα to modulate hepatic glucose production in a model of lung cancer–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erbα activation down-regulates hepatic Pck1 enzyme to lower plasma glucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 7. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
The REV-ERB Agonist SR9011 Hydrochloride: A Technical Guide to its Impact on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9011 hydrochloride, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, has emerged as a potent modulator of lipid metabolism. By activating REV-ERB, SR9011 orchestrates a complex network of transcriptional regulation that profoundly influences lipogenesis, fatty acid oxidation, and cholesterol homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying SR9011's effects on lipid metabolism, supported by quantitative data from key preclinical studies and detailed experimental methodologies. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's metabolic impact.
Introduction
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the circadian clock machinery and serve as key regulators of metabolic processes.[1][2] Their activity is rhythmically controlled, allowing for the temporal coordination of gene expression involved in energy homeostasis. SR9011 is a synthetic small molecule that specifically binds to and activates REV-ERB, thereby offering a pharmacological tool to probe its physiological functions and therapeutic potential.[3][4] Preclinical studies have demonstrated that SR9011 administration leads to significant reductions in fat mass, improved dyslipidemia, and increased energy expenditure, highlighting its promise for the treatment of metabolic disorders such as obesity and type 2 diabetes.[5][6][7] This document will delve into the core mechanisms through which SR9011 exerts its influence on lipid metabolism.
Mechanism of Action: REV-ERB Agonism
SR9011 functions as a potent REV-ERB agonist.[3][4] Upon binding, it enhances the recruitment of co-repressor complexes to REV-ERB target genes, leading to the suppression of their transcription.[2] REV-ERBα is highly expressed in metabolic tissues, including the liver, skeletal muscle, and adipose tissue, positioning it as a central node in the regulation of systemic lipid metabolism.[5]
Impact on Lipid Metabolism Pathways
The activation of REV-ERB by SR9011 initiates a cascade of transcriptional changes that collectively lead to a more catabolic lipid metabolic state.
Inhibition of Lipogenesis
SR9011 significantly suppresses de novo lipogenesis, the metabolic pathway for creating new fatty acids.[3][4] This is primarily achieved through the REV-ERB-mediated repression of key lipogenic transcription factors and enzymes.
-
SREBP-1c Regulation: SR9011 leads to a marked decrease in the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.[1][2][5] REV-ERBα can directly repress the transcription of the Srebf1 gene.[1][8]
-
Downregulation of Lipogenic Enzymes: The reduction in SREBP-1c activity results in the decreased expression of its downstream target genes, including Fatty Acid Synthase (Fasn) and Stearoyl-CoA Desaturase 1 (Scd1), which are crucial enzymes in fatty acid synthesis.[2][7]
Enhancement of Fatty Acid Oxidation
SR9011 promotes the oxidation of fatty acids for energy production.[5] This effect is particularly prominent in skeletal muscle. The precise mechanism is still under investigation but is thought to involve the regulation of genes controlling mitochondrial function and fatty acid transport.
Regulation of Cholesterol and Bile Acid Synthesis
SR9011 also influences cholesterol and bile acid metabolism.[3][4] Treatment with SR9011 has been shown to decrease the expression of genes involved in cholesterol synthesis.[2] For instance, the expression of Cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in bile acid synthesis, is suppressed by SR9011.[2]
Quantitative Data from Preclinical Studies
The metabolic effects of SR9011 have been quantified in several in vivo studies, primarily in mouse models of diet-induced obesity.
Table 1: Effect of SR9011 on Body Composition and Plasma Lipids in Mice
| Parameter | Animal Model | Treatment | Duration | Outcome | Reference |
| Fat Mass | Diet-induced obese mice | SR9011 (100 mg/kg, i.p., b.i.d.) | 12 days | Decreased fat mass | [6][7] |
| Fat Mass Reduction | Mouse model of diet-induced obesity | SR9011 | 10 days | Over 15% reduction in fat mass | [5] |
| Plasma Triglycerides | Diet-induced obese mice | SR9009 (similar REV-ERB agonist) | - | 12% decrease | [7] |
| Plasma Total Cholesterol | Diet-induced obese mice | SR9009 (similar REV-ERB agonist) | - | 47% decrease | [7] |
| Plasma Triglycerides and LDL | Mouse model of diet-induced obesity | SR9011 | 10 days | Lowered levels | [5] |
| Oxygen Consumption (VO2) | C57BL/6 mice | SR9011 (100 mg/kg, i.p., b.i.d.) | 10 days | 5% increase | [2][6][7] |
Table 2: Effect of SR9011 on Hepatic Gene Expression in Mice
| Gene | Treatment | Outcome | Reference |
| Srebf1 (SREBP-1c) | SR9011 | Suppressed expression | [2][7] |
| Fasn (Fatty Acid Synthase) | SR9011 | Phase shift in expression | [2][7] |
| Scd1 (Stearoyl-CoA Desaturase 1) | SR9011 | Suppressed expression | [2][7] |
| Srebf2 (SREBP-2) | SR9011 | Decreased expression | [2] |
| Cyp7a1 (Cholesterol 7α-hydroxylase) | SR9011 | Decreased expression | [2] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of SR9011 in Lipid Metabolism
Caption: SR9011 activates REV-ERB, leading to the repression of SREBP-1c and downstream lipogenic genes, thereby inhibiting de novo lipogenesis. It also promotes fatty acid oxidation, resulting in a net catabolic effect on lipid metabolism.
Experimental Workflow for In Vivo SR9011 Study
Caption: A typical in vivo experimental workflow to assess the metabolic effects of SR9011 in mice, encompassing animal handling, metabolic phenotyping, and molecular analysis.
Experimental Protocols
In Vivo Mouse Studies
6.1.1. Animal Model and SR9011 Administration
-
Animals: Male C57BL/6J mice, 8-10 weeks of age, are typically used. For studies of obesity, mice are often fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and metabolic dysfunction.
-
SR9011 Formulation: this compound is dissolved in a vehicle such as a solution of 2.5% DMSO, 10% Tween 80, and 87.5% sterile water.
-
Administration: SR9011 is administered via intraperitoneal (i.p.) injection, typically at a dose of 100 mg/kg of body weight, twice daily (b.i.d.).[6][7]
6.1.2. Comprehensive Laboratory Animal Monitoring System (CLAMS)
-
Acclimation: Mice are individually housed in CLAMS cages for at least 24-48 hours for acclimation before data collection begins.[2]
-
Data Collection: Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), food intake, and locomotor activity are monitored continuously for a period of 24-72 hours.
-
Analysis: Data is analyzed to determine changes in energy expenditure, substrate utilization (RER values closer to 0.7 indicate fat oxidation, while values closer to 1.0 indicate carbohydrate oxidation), and feeding behavior.
6.1.3. Dual-Energy X-ray Absorptiometry (DEXA)
-
Procedure: Mice are anesthetized, and a whole-body scan is performed using a DEXA instrument (e.g., PIXImus).
-
Analysis: The software analyzes the scan to quantify lean mass, fat mass, and bone mineral density.
6.1.4. Plasma Lipid Analysis
-
Sample Collection: Blood is collected from mice via cardiac puncture or tail vein into EDTA-coated tubes. Plasma is separated by centrifugation.
-
Measurement: Plasma triglycerides and total cholesterol are measured using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
6.1.5. Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is isolated from tissues (e.g., liver, skeletal muscle, white adipose tissue) using a suitable method, such as TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes. The relative expression of target genes is normalized to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Primer Sequences: Specific primers for target genes (e.g., Srebf1, Fasn, Scd1, Cpt1a) should be designed or obtained from validated sources.
In Vitro Assays
6.2.1. Cell Culture
-
HepG2 Cells (Human Hepatoma): Used as a model for studying hepatic lipogenesis.
-
C2C12 Cells (Mouse Myoblasts): Used as a model for studying skeletal muscle fatty acid oxidation. Cells are often differentiated into myotubes before experiments.
6.2.2. De Novo Lipogenesis Assay in HepG2 Cells
-
Procedure: HepG2 cells are treated with SR9011 for a specified time. De novo lipogenesis is measured by the incorporation of a labeled precursor, such as [14C]-acetate or [3H]-water, into total lipids.
-
Analysis: After incubation with the labeled precursor, lipids are extracted, and the radioactivity incorporated into the lipid fraction is measured by scintillation counting.
6.2.3. Fatty Acid Oxidation Assay in C2C12 Myotubes
-
Procedure: Differentiated C2C12 myotubes are treated with SR9011. Fatty acid oxidation is assessed by measuring the oxidation of a radiolabeled fatty acid, such as [14C]-palmitate, to [14C]-CO2 or acid-soluble metabolites.
-
Analysis: The amount of [14C]-CO2 produced is captured and quantified by scintillation counting.
Conclusion
This compound represents a powerful research tool and a potential therapeutic agent for metabolic diseases due to its profound impact on lipid metabolism. By activating REV-ERB, SR9011 effectively suppresses lipogenesis and enhances fatty acid oxidation, leading to a favorable metabolic phenotype characterized by reduced adiposity and improved lipid profiles. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of REV-ERB agonists in the context of metabolic disorders. Further research is warranted to fully elucidate the intricate molecular pathways governed by SR9011 and to translate these preclinical findings into clinical applications.
References
- 1. REV-ERBα Participates in Circadian SREBP Signaling and Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptidessupply.com [peptidessupply.com]
- 6. researchgate.net [researchgate.net]
- 7. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 8. researchgate.net [researchgate.net]
SR9011 Hydrochloride in Neuroinflammation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative and psychiatric disorders, presents a significant challenge for therapeutic intervention. The nuclear receptor Rev-Erbα has emerged as a key regulator of the intricate interplay between the circadian clock, metabolism, and inflammation. SR9011 hydrochloride, a potent and specific synthetic agonist of Rev-Erbα, has garnered substantial interest for its profound anti-inflammatory effects, particularly within the central nervous system. This technical guide provides a comprehensive overview of the core mechanisms of SR9011 in mitigating neuroinflammation, with a focus on its action in microglia. We present detailed experimental protocols for in vitro and in vivo studies, quantitative data on its efficacy, and visualizations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of SR9011 and other Rev-Erbα modulators in the context of neuroinflammatory diseases.
Introduction to this compound and its Target: Rev-Erbα
SR9011 is a synthetic small molecule that acts as an agonist for the Rev-Erb nuclear receptors, Rev-Erbα and Rev-Erbβ.[1] These receptors are crucial components of the molecular clock machinery that governs circadian rhythms in mammals.[2][3] Rev-Erbα is highly expressed in the brain, as well as in tissues with high metabolic activity such as the liver, skeletal muscle, and adipose tissue.[1] By binding to and activating Rev-Erbα, SR9011 initiates a cascade of transcriptional repression of target genes involved in metabolism, inflammation, and circadian rhythm regulation.[1] This activity has positioned SR9011 as a valuable research tool for exploring the therapeutic potential of targeting the circadian clock in a variety of disease models, including those involving neuroinflammation.[1][4]
Mechanism of Action in Neuroinflammation
The anti-inflammatory properties of SR9011 are primarily attributed to its effects on microglia, the resident immune cells of the central nervous system.[2][5] Hyperactivation of microglia is a hallmark of neuroinflammation and contributes to the pathology of numerous neurological disorders.[6][7] SR9011 has been shown to attenuate this hyperactivation through several key mechanisms:
-
Suppression of Pro-inflammatory Cytokine Expression: SR9011 significantly reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in microglia stimulated with inflammatory agents like lipopolysaccharide (LPS), TNFα, or palmitic acid.[1][2][6]
-
Enhancement of Anti-inflammatory Cytokine Expression: Conversely, SR9011 promotes the expression of the anti-inflammatory cytokine interleukin-10 (IL-10), which plays a crucial role in resolving inflammation.[2]
-
Inhibition of the NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the inflammatory response. SR9011 has been shown to inhibit the activation of this pathway in microglia, thereby preventing the transcription of numerous pro-inflammatory genes.[2][8]
-
Modulation of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of IL-1β.[9] Rev-Erbα activation by SR9011 has been demonstrated to suppress the priming step of NLRP3 inflammasome activation in macrophages, a mechanism likely conserved in microglia.[10]
-
Regulation of Microglial Metabolism and Function: SR9011 influences the metabolic state of microglia, leading to decreased mitochondrial respiration and ATP production.[2] It also reduces the phagocytic activity of microglia.[2][7]
The following diagram illustrates the proposed signaling pathway for SR9011's anti-inflammatory effects in microglia.
Data Presentation: Quantitative Effects of SR9011
The following tables summarize the quantitative data from various studies on the effects of SR9011 on key inflammatory markers in microglia.
Table 1: Effect of SR9011 on Pro-inflammatory Cytokine Gene Expression in Primary Microglia
| Treatment Condition | Target Gene | Fold Change vs. Control (SR9011) | Reference |
| TNFα (100 ng/mL) stimulated | Tnfα | Attenuated increase | [1][2] |
| TNFα (100 ng/mL) stimulated | Il6 | Attenuated increase | [1][2] |
| TNFα (100 ng/mL) stimulated | Il1β | Attenuated increase | [1][2] |
| TNFα (100 ng/mL) stimulated | Ccl2 | Attenuated increase | [1][2] |
| Palmitic Acid (50 µM) stimulated | Il6 | Attenuated increase | [2][6] |
| Palmitic Acid (50 µM) stimulated | Il1β | Attenuated increase | [2][6] |
Table 2: Effect of SR9011 on Anti-inflammatory Cytokine Gene Expression in Primary Microglia
| Treatment Condition | Target Gene | Fold Change vs. Control (SR9011) | Reference |
| TNFα (100 ng/mL) stimulated | Il10 | Increased expression | [1][2] |
Table 3: Effect of SR9011 on Microglial Function
| Assay | Parameter Measured | Effect of SR9011 (5 µM) | Reference |
| Phagocytosis Assay | Uptake of fluorescent beads | Decreased | [2][7] |
| Seahorse XF Analyzer | Mitochondrial Respiration | Decreased | [2] |
| Seahorse XF Analyzer | ATP Production | Decreased | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Primary Microglia Culture from Neonatal Rat Pups
This protocol describes the isolation and culture of primary microglia from the cerebral cortices of neonatal rat pups.[2][4]
Materials:
-
Neonatal rat pups (P1-P3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
DNase I
-
Poly-L-lysine coated T75 flasks
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional animal care and use committee guidelines.
-
Dissect the cerebral cortices in sterile HBSS on ice.
-
Mince the tissue and incubate in trypsin and DNase I solution at 37°C for 15 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the mixed glial cells in Poly-L-lysine coated T75 flasks in DMEM with 10% FBS.
-
Incubate for 10-14 days until a confluent layer of astrocytes has formed, with microglia growing on top.
-
To harvest microglia, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing the detached microglia and centrifuge at 300 x g for 10 minutes.
-
Resuspend the microglial pellet in fresh media and plate for experiments.
The following diagram outlines the workflow for primary microglia isolation.
In Vitro Neuroinflammation Models and SR9011 Treatment
4.2.1. TNFα-Induced Neuroinflammation [2]
-
Plate primary microglia in 24-well plates at a density of 2 x 10⁵ cells/well.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with SR9011 (5 µM) or vehicle (DMSO) for 12 hours.
-
Stimulate the cells with TNFα (100 ng/mL) for 12 hours.
-
Harvest cells for gene expression analysis or collect supernatant for cytokine assays.
4.2.2. Palmitic Acid-Induced Neuroinflammation [2][6]
-
Plate primary microglia as described above.
-
Pre-treat cells with SR9011 (5 µM) or vehicle (DMSO) for 12 hours.
-
Stimulate the cells with palmitic acid (50 µM) complexed to BSA for 12 hours.
-
Harvest cells or supernatant for analysis.
Gene Expression Analysis by Real-Time PCR (RT-PCR)
This protocol outlines the steps for quantifying cytokine gene expression.[2]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., Tnfα, Il6, Il1β, Il10) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control microglia using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
Real-Time PCR:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration 10 µM each), and cDNA template.
-
Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Mitochondrial Respiration Assay using Seahorse XF Analyzer
This protocol details the measurement of mitochondrial function in microglia.[2]
Materials:
-
Seahorse XF96 or XFe96 analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
Primary microglia
Procedure:
-
Seed primary microglia in a Seahorse XF cell culture microplate at an optimal density.
-
Allow cells to adhere and treat with SR9011 or vehicle as required.
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell plate in the Seahorse analyzer and run the Cell Mito Stress Test.
-
Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Phagocytosis Assay
This protocol describes a method to assess the phagocytic capacity of microglia.[2][11]
Materials:
-
Fluorescently labeled microspheres (e.g., latex beads or zymosan particles)
-
Primary microglia cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Plate primary microglia on coverslips in a 24-well plate.
-
Treat cells with SR9011 (5 µM) or vehicle for 12 hours.
-
Add fluorescently labeled microspheres to the culture medium and incubate for 1-2 hours at 37°C.
-
Wash the cells extensively with cold PBS to remove non-phagocytosed beads.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify phagocytosis by counting the number of beads per cell or by measuring the total fluorescence intensity per cell.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This section provides a representative protocol for inducing EAE in C57BL/6 mice and a suggested treatment regimen for SR9011. EAE is a widely used animal model for multiple sclerosis.[12][13]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for SR9011 (e.g., 10% DMSO, 40% PEG300, 50% sterile water)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
SR9011 Treatment (Prophylactic):
-
Starting from day 0, administer SR9011 (e.g., 100 mg/kg) or vehicle intraperitoneally once or twice daily.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
Tissue Analysis:
-
At the end of the experiment, collect brain and spinal cord tissue for histological analysis of inflammation and demyelination.
-
The following diagram illustrates the experimental workflow for an in vivo EAE study.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - Netherlands Institute for Neuroscience - Master the Mind [nin.nl]
- 4. media.jax.org [media.jax.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sodium aescinate inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 13. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
SR9011 Hydrochloride: A Preclinical Research Summary for Drug Development Professionals
An In-depth Technical Guide
SR9011 hydrochloride, a synthetic REV-ERB agonist, has emerged as a significant compound in preclinical research, demonstrating potential therapeutic applications in metabolic diseases, oncology, and neuroinflammatory conditions. This technical guide provides a comprehensive summary of the core preclinical findings, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action: REV-ERB Agonism
SR9011 is a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are crucial components of the circadian clock machinery.[1][2] By binding to and activating REV-ERB receptors, SR9011 enhances their repressive function on the transcription of target genes.[1] These receptors are highly expressed in the liver, skeletal muscle, adipose tissue, and brain.[1] The activation of REV-ERB by SR9011 modulates the expression of genes involved in the regulation of metabolism, inflammation, and circadian rhythm.[1][3]
Key Preclinical Findings
In Vitro Activity
SR9011 has been shown to modulate gene expression in various cell lines. In human embryonic kidney cells (HEK293), SR9011 dose-dependently increases the repressor activity of REV-ERBα and REV-ERBβ.[4] Furthermore, it potently suppresses the transcription of Bmal1, a core clock gene, in a REV-ERBα/β-dependent manner.[5] In cancer cell lines, SR9011 has demonstrated anti-proliferative effects. For instance, it suppresses the proliferation of breast cancer cells regardless of their estrogen receptor (ER) or human epidermal growth factor receptor 2 (HER2) status.[6][7] This effect is partly attributed to the suppression of Cyclin A (CCNA2), a direct target gene of REV-ERB.[6]
In Vivo Metabolic Effects
Preclinical studies in animal models have highlighted the significant metabolic effects of SR9011. Chronic administration to mice resulted in weight loss due to a decrease in fat mass without affecting food intake.[5][8] This is associated with an increase in energy expenditure, as evidenced by a 5% increase in oxygen consumption (VO2).[5][8] The compound has been shown to suppress lipogenesis (fat storage) by reducing the expression of genes like Srebf1, fatty acid synthase (Fasn), and stearoyl-CoA-desaturase 1 (Scd1).[1][5] It also boosts fatty acid oxidation and enhances mitochondrial number and activity.[1]
Effects on Circadian Rhythm and Behavior
As a REV-ERB agonist, SR9011 directly impacts the circadian rhythm. A single injection in mice maintained under constant darkness resulted in a loss of the subsequent active period.[5] In mice under a regular light-dark cycle, SR9011 caused a delay in the onset of nocturnal locomotor activity.[5] Studies have also indicated that SR9011 can increase wakefulness and has anxiolytic effects in mice.[9]
Anti-Cancer and Anti-Inflammatory Properties
SR9011 has shown selective lethality to cancer cells and oncogene-induced senescent cells while having minimal effect on normal cells.[10][11] This anti-cancer activity is linked to the regulation of autophagy and de novo lipogenesis, leading to an apoptotic response in malignant cells.[10][12] In vivo studies have demonstrated that SR9011 can impair glioblastoma growth and improve survival in mice without overt toxicity.[10] Furthermore, SR9011 exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1] In microglia, the immune cells of the brain, SR9011 attenuated the pro-inflammatory response and decreased phagocytic activity.[13][14][15]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on SR9011.
| Parameter | Receptor/Assay | Value | Reference |
| IC50 | REV-ERBα | 790 nM | [4][16] |
| IC50 | REV-ERBβ | 560 nM | [4][16] |
| IC50 | Bmal1 promoter suppression | 620 nM | [5] |
| ED50 (in vivo) | Wheel running behavior | 56 mg/kg | [4] |
| ED50 (in vivo) | Srebf1 suppression | 67 mg/kg | [4] |
| ED50 (in vivo) | Anxiolytic effect | 61 mg/kg | [9] |
Table 1: Potency and Efficacy of SR9011
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Balb/c mice | 100 mg/kg, i.p., b.i.d. | 12 days | Weight loss, decreased fat mass | [5][8] |
| C57BL/6 mice | 100 mg/kg, i.p., b.i.d. | 10 days | 5% increase in VO2, 15% decrease in movement | [5][8] |
| Mice | Various doses | 6 days | Dose-dependent suppression of Serpine1 expression | [4] |
Table 2: Summary of In Vivo Studies with SR9011
Experimental Protocols
Cell-Based Assays
Co-transfection and Luciferase Reporter Assay (for REV-ERB activity):
-
Cell Line: HEK293 cells are commonly used.
-
Plasmids: Cells are co-transfected with a Gal4 DNA-binding domain (DBD) fused to the REV-ERBα or REV-ERBβ ligand-binding domain (LBD), and a luciferase reporter plasmid containing Gal4 response elements. For full-length receptor assays, a REV-ERBα expression vector is used with a luciferase reporter driven by the Bmal1 promoter.
-
Treatment: After transfection, cells are treated with varying concentrations of SR9011 or vehicle (DMSO).
-
Measurement: Luciferase activity is measured using a luminometer. The IC50 value is calculated from the dose-response curve.[4][5]
Cell Proliferation Assay (for anti-cancer effects):
-
Cell Lines: Various breast cancer cell lines (e.g., SKBR3, MCF7, MDA-MB-231) and a non-tumorigenic breast epithelial cell line (MCF-10A) are used.
-
Treatment: Cells are seeded in multi-well plates and treated with different concentrations of SR9011 for a specified period (e.g., 72 hours).
-
Measurement: Cell viability is assessed using methods like the MTT assay or by direct cell counting.[6]
Animal Studies
Metabolic Phenotyping using Comprehensive Laboratory Animal Monitoring System (CLAMS):
-
Animals: Mice (e.g., C57BL/6 or Balb/c) are individually housed in CLAMS cages.
-
Acclimation: Animals are allowed to acclimate to the cages for a period before the experiment begins.
-
Treatment: SR9011 (e.g., 100 mg/kg, intraperitoneally, twice daily) or vehicle is administered for the duration of the study (e.g., 10 days).[5][8]
-
Measurements: Key metabolic parameters are continuously monitored, including oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food intake, and locomotor activity.[5][8]
Circadian Locomotor Activity:
-
Housing: Mice are housed in cages equipped with running wheels.
-
Conditions: Activity is monitored under both a 12-hour light:12-hour dark cycle and constant darkness.
-
Treatment: A single injection of SR9011 or vehicle is administered.
-
Measurement: Wheel running activity is recorded and analyzed to determine changes in circadian patterns.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: SR9011 binds to and activates REV-ERBα/β, leading to the recruitment of the NCoR/HDAC3 co-repressor complex and subsequent repression of target gene transcription.
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. sarmscentral.org [sarmscentral.org]
- 3. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia [frontiersin.org]
- 14. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SR9011 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SR9011 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of SR9011 hydrochloride, a synthetic REV-ERBα/β agonist. The protocols and data presented are collated from preclinical studies and are intended for research purposes only. SR9011 is not approved for human consumption.[1][2][3]
Overview of this compound
SR9011 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery and play a significant role in regulating gene expression involved in metabolism, inflammation, and circadian rhythms.[1][2] In vivo studies in animal models have demonstrated that SR9011 can modulate circadian behavior, increase energy expenditure, reduce fat mass, and enhance endurance.[2][4][5]
Chemical Properties:
| Property | Value |
| CAS Number | 2070014-94-5 |
| Molecular Formula | C23H32Cl2N4O3S |
| Molecular Weight | 515.50 g/mol |
| Purity | Typically ≥98% |
Data sourced from MedChem Express.[3]
In Vivo Administration Protocols
The following protocols are based on published preclinical studies in mice.
Animal Models
Formulation and Dosing
-
Administration Route: Intraperitoneal (i.p.) injection is the most frequently reported route.[4][5]
-
Frequency: Dosing schedules vary depending on the study's objective:
-
Vehicle: While not explicitly detailed in all search results, a suitable vehicle for SR9011 would typically involve a solvent like DMSO, which is then diluted in an aqueous solution such as saline or corn oil. Resources like TargetMol provide calculators for preparing in vivo formulations.[6]
Table 1: Summary of In Vivo Administration Parameters
| Parameter | Description | Reference |
| Animal Model | Balb/c, C57BL/6 mice | [4][5] |
| Dosage | 100 mg/kg | [4][5] |
| Route | Intraperitoneal (i.p.) | [4][5] |
| Frequency | Single dose or twice daily (b.i.d.) | [4][5] |
Key Experimental Protocols
Metabolic Phenotyping using CLAMS
Objective: To assess the effects of SR9011 on energy expenditure, respiratory exchange ratio (RER), food intake, and locomotor activity.
Methodology:
-
Acclimation: House mice individually in Comprehensive Laboratory Animal Monitoring System (CLAMS) cages for a period of acclimation (e.g., 48 hours) to allow them to adjust to the new environment.[4][5]
-
Baseline Measurement: Record baseline metabolic parameters for at least 24 hours before the first drug administration.
-
SR9011 Administration: Administer SR9011 (100 mg/kg, i.p.) or vehicle control according to the desired dosing schedule (e.g., twice daily for 10 days).[4][5]
-
Data Collection: Continuously monitor oxygen consumption (VO2), carbon dioxide production (VCO2), RER (VCO2/VO2), food intake, and locomotor activity (beam breaks) throughout the study.[4][5]
-
Data Analysis: Analyze the collected data to determine changes in metabolic parameters between the SR9011-treated and vehicle-treated groups. Comparisons can be made for diurnal, nocturnal, and total daily values.[4][5]
Table 2: Reported Metabolic Effects of SR9011 in Mice
| Parameter | Observation | Magnitude of Change | Reference |
| Oxygen Consumption (VO2) | Increased | ~5% | [4][5] |
| Locomotor Activity | Decreased | ~15% | [4][5] |
| Fat Mass | Decreased | Significant reduction | [4][5] |
| Body Weight | Decreased | Significant reduction | [4][5] |
| Food Intake | No significant change | - | [4][5] |
| Respiratory Exchange Ratio (RER) | No significant change | - | [4][5] |
Assessment of Circadian Locomotor Activity
Objective: To evaluate the impact of SR9011 on the circadian regulation of physical activity.
Methodology:
-
Housing: House mice individually in cages equipped with running wheels.
-
Entrainment: Maintain the mice under a standard 12-hour light:12-hour dark (L:D) cycle for at least one week to entrain their circadian rhythms.
-
Constant Conditions: Transfer the mice to constant darkness (D:D) to assess the free-running circadian period.
-
SR9011 Administration: After a stable free-running rhythm is established, administer a single dose of SR9011 (100 mg/kg, i.p.) or vehicle at a specific circadian time (e.g., CT6, the peak of Rev-erbα expression).[4]
-
Data Collection: Continuously record wheel-running activity throughout the experiment.
-
Data Analysis: Analyze the activity data to determine any phase shifts, changes in period, or alterations in the overall activity pattern following SR9011 administration. A single injection of SR9011 has been shown to result in a loss of the subsequent active period in mice under constant dark conditions.[4]
Signaling Pathway and Experimental Workflow
SR9011 Mechanism of Action
SR9011 acts as an agonist for the REV-ERBα and REV-ERBβ nuclear receptors. Upon binding, REV-ERB recruits a corepressor complex (containing NCoR) to its target gene promoters, leading to the transcriptional repression of these genes. A key target of REV-ERB is the Bmal1 gene, a critical activator in the core circadian clock loop. By repressing Bmal1, SR9011 can modulate the expression of numerous clock-controlled genes involved in metabolism and other physiological processes.[1][4]
Caption: SR9011 signaling pathway.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of SR9011.
Caption: General experimental workflow for SR9011 in vivo studies.
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. SR9011 Review, Dosage & Legit Sources in 2020 - sarms.io [sarms.io]
- 3. SR9011 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SR9011 | Autophagy | TargetMol [targetmol.com]
Application Notes and Protocols for SR9011 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SR9011 hydrochloride, a synthetic REV-ERBα/β agonist, in mouse models. The information is intended to guide researchers in designing and conducting experiments to investigate the effects of SR9G011 on circadian rhythm, metabolism, and other physiological processes.
Introduction
SR9011 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery, playing a key role in regulating the expression of core clock genes.[1][2] By activating REV-ERB, SR9011 can modulate the circadian rhythm and influence various physiological processes, including metabolism, inflammation, and sleep-wake cycles.[3][4] This document outlines established dosages, administration protocols, and experimental methodologies for the use of SR9011 in mouse models.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the effects of SR9011 in mice.
Table 1: SR9011 Dosage and Administration in Mouse Models
| Parameter | Details | Mouse Strain(s) | Reference |
| Dosage | 100 mg/kg | C57BL/6, Balb/c | [4][5][6][7][8] |
| ED50 = 56 mg/kg (for decreased wheel running) | Not Specified | [5][8] | |
| ED50 = 67 mg/kg (for Srebf1 suppression) | Not Specified | [5][8] | |
| ED50 = 61 mg/kg (for anxiolytic effect) | Not Specified | [9] | |
| Administration Route | Intraperitoneal (i.p.) injection | C57BL/6, Balb/c | [4][5][6][7][8] |
| Frequency | Single dose | C57BL/6 | [5][7][8] |
| Twice daily (b.i.d.) | Balb/c, C57BL/6 | [4][5][6] | |
| Vehicle | Not specified in most public abstracts, but a solution of 10% DMSO in corn oil is a common vehicle for similar compounds. | - | [7] |
Table 2: Observed Effects of SR9011 in Mouse Models
| Effect | Dosage and Duration | Mouse Strain | Key Findings | Reference |
| Circadian Behavior | 100 mg/kg, single dose (at CT6) | C57BL/6 | Loss of locomotor activity during the subsequent dark phase.[3][5][7][8] | [3][5][7][8] |
| 100 mg/kg, single dose (in L:D cycle) | C57BL/6 | 1-3 hour delay in the onset of nocturnal locomotor activity.[5] | [5] | |
| Metabolism | 100 mg/kg, b.i.d. for 10-12 days | Balb/c, C57BL/6 | Weight loss, decreased fat mass, no effect on food intake.[4][5][6] | [4][5][6] |
| 100 mg/kg, b.i.d. for 10 days | C57BL/6 | 5% increase in oxygen consumption (VO2).[5][6] | [5][6] | |
| 100 mg/kg, b.i.d. for 10 days | C57BL/6 | 15% decrease in movement.[5][6] | [5][6] | |
| Gene Expression (Hypothalamus) | 100 mg/kg, single dose (at CT0 in D:D) | C57BL/6 | Enhanced amplitude of Per2 expression, suppressed Cry2 expression, phase shift in Bmal1 expression.[5] | [5] |
| Gene Expression (Liver) | 100 mg/kg, single dose (at CT0) | C57BL/6 | Altered expression of lipogenic genes (Srebf1, Fasn, Scd1).[5] | [5] |
| Sleep | 100 mg/kg, single dose (at ZT6) | Not Specified | Increased wakefulness for 2 hours post-injection, decreased SWS and REM sleep.[3][9] | [3][9] |
| Anxiety | Dose-dependent (ED50 = 61 mg/kg) | Not Specified | Anxiolytic effects observed in marble burying and elevated plus maze assays.[9] | [9] |
Experimental Protocols
General Animal Husbandry
-
Animals: Male C57BL/6 or Balb/c mice, 8-10 weeks of age, are commonly used.[5][7][8]
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with ad libitum access to food and water.
-
Light-Dark Cycle: For circadian rhythm studies, mice are typically maintained on a 12-hour light:12-hour dark (12h:12h L:D) cycle.[5][7][8] For experiments under constant conditions, mice can be transferred to constant darkness (D:D).[5][7][8]
This compound Preparation and Administration
-
Preparation: this compound should be dissolved in an appropriate vehicle. While not always explicitly stated, a common vehicle for lipophilic compounds is a mixture of DMSO and corn oil. A suggested formulation is 10% DMSO and 90% corn oil.[7] The solution should be prepared fresh before each experiment.
-
Administration: Administer SR9011 via intraperitoneal (i.p.) injection at the desired dosage (e.g., 100 mg/kg). The injection volume should be appropriate for the mouse's weight (typically 5-10 ml/kg).
Circadian Rhythm and Locomotor Activity Assessment
-
Protocol:
-
Acclimate mice to individual cages equipped with running wheels for at least 7 days under a 12h:12h L:D cycle.
-
For constant darkness experiments, switch the lighting to D:D and allow mice to acclimate for at least 12 days.[5][7][8]
-
On the day of the experiment, inject mice with SR9011 or vehicle at the specified circadian time (CT) or zeitgeber time (ZT). For example, injection at CT6 is common to target the peak expression of REV-ERBα.[5][7][8]
-
Record wheel-running activity continuously using appropriate software.
-
Analyze the data for changes in total activity, period length, and phase shifts.
-
Metabolic Studies using Comprehensive Laboratory Animal Monitoring System (CLAMS)
-
Protocol:
-
Acclimate mice to the CLAMS cages for a sufficient period to obtain stable baseline readings.
-
Administer SR9011 or vehicle (e.g., 100 mg/kg, b.i.d.) for the duration of the study (e.g., 10 days).[5][6] Dosing at CT0 and CT12 is a common schedule for twice-daily administration.[4][5]
-
Continuously monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.
-
At the end of the study, assess body composition (fat mass and lean mass) using methods like DEXA.[6]
-
Gene Expression Analysis
-
Protocol:
-
Administer a single dose of SR9011 (e.g., 100 mg/kg, i.p.) or vehicle at a specific circadian time (e.g., CT0).[5][7][8]
-
Euthanize groups of mice at different time points after injection (e.g., CT0, CT6, CT12, CT18).[5][7][8]
-
Collect tissues of interest (e.g., hypothalamus, liver, skeletal muscle, white adipose tissue).[5]
-
Isolate RNA from the tissues and perform quantitative real-time PCR (qPCR) to analyze the expression levels of target genes (e.g., Per2, Cry2, Bmal1, Srebf1).[5]
-
Normalize the expression data to a stable housekeeping gene.
-
Visualizations
Signaling Pathway of SR9011
Caption: SR9011 activates REV-ERBα/β, which in turn represses the transcription of Bmal1, a key component of the core circadian clock.
Experimental Workflow for Metabolic Studies
Caption: A typical workflow for investigating the metabolic effects of SR9011 in mice using a Comprehensive Laboratory Animal Monitoring System (CLAMS).
Safety and Toxicity
No overt toxicity was observed in mice treated with SR9011, as indicated by complete blood counts.[5] Additionally, SR9011 did not cause a decrease in strength in treated mice.[5] However, as with any experimental compound, appropriate safety precautions should be taken during handling and administration. Long-term toxicity studies have not been extensively reported in the reviewed literature.
References
- 1. apexbt.com [apexbt.com]
- 2. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9011 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of SR9011 hydrochloride, a synthetic REV-ERBα/β agonist, in a variety of cell culture-based assays. The following protocols and data have been compiled to facilitate research into circadian rhythm, metabolism, and inflammation.
Introduction to this compound
SR9011 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery, playing a key role in regulating the expression of core clock genes such as Bmal1 and Clock.[2] By activating REV-ERB, SR9011 modulates the circadian rhythm and influences a wide range of physiological processes, including metabolism, inflammation, and cellular proliferation.[1][3] Its ability to impact these pathways makes it a valuable tool for in vitro research in various fields, including oncology, metabolic disorders, and neuroinflammation.
Preparation of this compound for Cell Culture
Proper preparation of this compound is crucial for obtaining reliable and reproducible experimental results.
Reconstitution of Lyophilized Powder
This compound is typically supplied as a lyophilized powder.
-
Recommended Solvent: High-purity, sterile dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution.[4][5]
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Aseptically add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate the vial to ensure the powder is completely dissolved.[4]
-
Stock Solution Storage
-
Short-term storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one year.[6]
-
Long-term storage: For storage longer than one year, it is recommended to store the aliquots at -80°C, which can be stable for up to two years.[6]
-
Avoid Repeated Freeze-Thaw Cycles: To maintain the integrity of the compound, it is critical to avoid repeated freeze-thaw cycles.[6]
Preparation of Working Solutions
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Quantitative Data Summary
The following tables summarize key quantitative data for the use of SR9011 in cell culture.
| Parameter | Cell Line | Value | Reference |
| IC50 (REV-ERBα) | HEK293 | 790 nM | [7] |
| IC50 (REV-ERBβ) | HEK293 | 560 nM | [7] |
| IC50 (Bmal1 promoter) | HEK293 | 620 nM | [7] |
Table 1: Half-maximal inhibitory concentrations (IC50) of SR9011.
| Cell Line | Application | Working Concentration | Incubation Time | Reference |
| Primary Microglia | Circadian Rhythm & Metabolism | 5 µM | 12 - 24 hours | [2] |
| Breast Cancer Cells (MCF7, MDA-MB-231, etc.) | Cytotoxicity (MTT Assay) | 2 - 10 µM | 72 hours | [6] |
| HepG2 | Gene Expression (BMAL1) | Not specified | Not specified | [7] |
| HEK293 | Reporter Assays | Not specified | Not specified | [7] |
Table 2: Recommended working concentrations and incubation times for SR9011 in various cell lines and applications.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of SR9011 on adherent cancer cell lines.[6]
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[6]
-
Prepare serial dilutions of SR9011 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the SR9011 dilutions (e.g., 0, 2, 4, 6, 8, 10 µM) or vehicle control (medium with the same final concentration of DMSO).[6]
-
Incubate the plate for 72 hours.[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Gene Expression Analysis (qRT-PCR)
This protocol outlines the analysis of circadian clock gene expression in cells treated with SR9011.
-
Materials:
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Bmal1, Clock, Per2, Rev-erbα) and a housekeeping gene (e.g., GAPDH, Actin)
-
Real-time PCR system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat cells with SR9011 (e.g., 5 µM) or vehicle control for the desired time points (e.g., 0, 6, 12, 18, 24 hours).[2]
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Metabolic Analysis (Seahorse XF Assay)
This protocol provides a general workflow for assessing mitochondrial respiration in cells treated with SR9011 using a Seahorse XF Analyzer.
-
Materials:
-
Seahorse XF cell culture microplates
-
This compound
-
Seahorse XF calibrant
-
Seahorse XF assay medium
-
Mitochondrial stress test kit reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density for the cell type.
-
Allow cells to adhere and grow overnight.
-
Treat cells with SR9011 (e.g., 5 µM) or vehicle control for the desired duration (e.g., 12 hours).[2]
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Load the Seahorse XF sensor cartridge with the mitochondrial stress test reagents.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the Seahorse XF Analyzer and run the assay to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, and maximal respiration.
-
Visualizations
The following diagrams illustrate the mechanism of action of SR9011 and a typical experimental workflow.
Caption: SR9011 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia [frontiersin.org]
- 4. SR9011 | Autophagy | TargetMol [targetmol.com]
- 5. raybiotech.com [raybiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9011 Hydrochloride In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9011 hydrochloride is a potent and specific synthetic agonist for the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2).[1][2] These receptors are critical components of the core circadian clock, playing a key role in regulating the expression of genes involved in metabolism, inflammation, and cellular proliferation.[2][3] By activating Rev-Erb, SR9011 initiates the transcriptional repression of target genes, including the core clock components BMAL1 and CLOCK.[3][4] This activity makes SR9011 a valuable chemical probe for studying the interplay between circadian rhythms and physiological processes. Its ability to modulate metabolic pathways has generated significant interest in its potential therapeutic applications for metabolic diseases, sleep disorders, and oncology.[1][2][5]
These application notes provide an overview of the mechanism of action of SR9011 and detailed protocols for key in vitro experiments to assess its biological activity.
Application Notes
Mechanism of Action: The Rev-Erb Signaling Pathway
SR9011 functions by binding to the ligand-binding domain of the Rev-Erbα and Rev-Erbβ nuclear receptors. The natural ligand for these receptors is heme.[6][7] Upon agonist binding, Rev-Erb undergoes a conformational change that facilitates the recruitment of a corepressor complex, typically involving Nuclear Receptor Corepressor 1 (NCoR). This entire complex then binds to Rev-Erb response elements (ROREs) in the promoter regions of target genes. The binding of this repressive complex leads to the inhibition of gene transcription. Among the most well-characterized target genes are Bmal1 and Clock, whose repression by Rev-Erb is a fundamental feedback loop in maintaining circadian oscillations.[3][4]
Key In Vitro Applications
-
Circadian Rhythm Research: Investigating the disruption of clock gene expression and circadian oscillations in various cell types.[3][4][6]
-
Metabolic Studies: Assessing the impact on glucose uptake, lipid metabolism, mitochondrial respiration, and ATP production.[6][8][9]
-
Oncology Research: Evaluating effects on cell cycle progression, proliferation, and apoptosis in cancer cell lines.[5][7][10]
Data Presentation: Quantitative Analysis of SR9011 Activity
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: this compound In Vitro Activity
| Target | Assay Type | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Rev-Erbα | Gal4-Responsive Luciferase Reporter | HEK293 | 790 nM | [3][10] |
| Rev-Erbβ | Gal4-Responsive Luciferase Reporter | HEK293 | 560 nM | [3][10] |
| Full-length Rev-Erbα | Bmal1 Promoter Luciferase Reporter | HEK293 | 620 nM |[3][10][11] |
Table 2: Effect of SR9011 on Target Gene and Protein Expression
| Target Gene/Protein | Cell Type | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Bmal1 mRNA | HepG2 cells | SR9011 | Suppression | [3][10][11] |
| Bmal1, Clock mRNA | Primary microglia | 5 µM SR9011 | Disrupted rhythmic expression | [6] |
| Serpine1, Cyp7a1, Srebf1 mRNA | Primary microglia | SR9011 | Significant reduction | [6] |
| CCNA2 (Cyclin A) mRNA | Breast cancer cells | 10 µM SR9011 | Suppression | [7] |
| Cyclin A Protein | Breast cancer cells | SR9011 | Suppression |[7] |
Experimental Protocols
The following diagram illustrates a general workflow for conducting in vitro experiments with SR9011.
References
- 1. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: SR9011 Hydrochloride in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9011 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery and play a vital role in regulating metabolic processes.[2][3] REV-ERBα is highly expressed in the liver, skeletal muscle, and adipose tissue, where it modulates the expression of genes involved in lipid and glucose metabolism.[1] Pharmacological activation of REV-ERB by SR9011 has demonstrated significant metabolic effects in animal models, making it a valuable research tool for studying the interplay between circadian rhythms and metabolic diseases, particularly diet-induced obesity (DIO).[3][4] In DIO mouse models, SR9011 has been shown to increase energy expenditure, reduce fat mass, and improve dyslipidemia and hyperglycemia, without affecting food intake.[3][4][5]
These application notes provide a comprehensive overview of the use of SR9011 in DIO models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data from preclinical studies.
Mechanism of Action
SR9011 functions by binding to and activating the REV-ERBα and REV-ERBβ nuclear receptors.[1] As a REV-ERB agonist, SR9011 enhances the natural repressive function of these receptors on their target genes.[1] This modulation of gene expression leads to several key metabolic outcomes:
-
Suppression of Lipogenesis : SR9011 represses the expression of key genes involved in fat storage and synthesis in the liver and adipose tissue, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (Fasn), and Stearoyl-CoA Desaturase 1 (Scd1).[1][3]
-
Increased Fatty Acid and Glucose Oxidation : The compound promotes the expression of genes involved in fat and glucose burning for energy in skeletal muscle, thereby increasing the overall metabolic rate.[3]
-
Enhanced Mitochondrial Biogenesis : SR9011 can increase the number and activity of mitochondria, the powerhouses of the cell, further boosting energy expenditure.[1][6]
-
Reduced Hepatic Glucose Production : It can lower glucose output from the liver, which may contribute to improved glucose tolerance and insulin (B600854) sensitivity.[1][6]
-
Anti-inflammatory Effects : SR9011 has been shown to reduce the expression of inflammatory markers like TNF-α and IL-6.[1][7]
Signaling Pathway of SR9011 in Metabolic Regulation
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies using SR9011 in mouse models of diet-induced obesity.
Table 1: Effects of SR9011 on Body Composition and Energy Expenditure
| Parameter | Mouse Strain | SR9011 Dose & Duration | Result | Reference |
| Body Weight | BALB/c | 100 mg/kg, i.p., b.i.d., 12 days | Weight loss observed | [3][4] |
| Fat Mass | BALB/c | 100 mg/kg, i.p., b.i.d., 12 days | Decreased fat mass | [3][4] |
| Fat Mass | DIO C57BL/6 | Not specified | Reduced by over 15% in 10 days | [1] |
| Fat Mass | C57BL/6 | 100 mg/kg, i.p., b.i.d., 10 days | Decreased fat mass confirmed by DEXA | [3][4] |
| **Oxygen Consumption (VO₂) ** | C57BL/6 | 100 mg/kg, i.p., b.i.d., 10 days | Increased by 5% (diurnal and nocturnal) | [4][5] |
| Locomotor Activity | C57BL/6 | 100 mg/kg, i.p., b.i.d., 10 days | Decreased by 15% | [3][4] |
| Food Intake | BALB/c & C57BL/6 | 100 mg/kg, i.p., b.i.d., 10-12 days | No significant effect | [3][4] |
| Respiratory Exchange Ratio (RER) | C57BL/6 | 100 mg/kg, i.p., b.i.d., 10 days | No significant change | [3][4] |
b.i.d.: bis in die (twice a day); i.p.: intraperitoneal; DEXA: Dual-energy X-ray absorptiometry.
Table 2: Effects of SR9011 on Plasma Metabolic Markers in Lean Mice
| Parameter | Mouse Strain | SR9011 Dose & Duration | Result | Reference |
| Plasma Triglycerides | Lean C57BL/6 | Not specified | Decreased levels | [3] |
| Plasma Total Cholesterol | Lean C57BL/6 | Not specified | Decreased levels | [3] |
Note: Data for DIO mice specifically on these markers was detailed for the related compound SR9009, which showed a 12% decrease in triglycerides and a 47% decrease in total cholesterol.[3] Effects are expected to be similar for SR9011.
Experimental Protocols
This section outlines a typical protocol for evaluating the effects of SR9011 in a diet-induced obesity mouse model.
Animal Model and Diet-Induced Obesity Induction
-
Animal Strain : C57BL/6 mice are commonly used as they are susceptible to developing obesity, dyslipidemia, and insulin resistance on a high-fat diet.
-
Age and Sex : Start with male mice aged 6-8 weeks.
-
Housing : House mice under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Obesity Induction :
-
Feed mice a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 12-14 weeks.[3]
-
A control group should be maintained on a standard chow diet.
-
Monitor body weight weekly to confirm the development of obesity. DIO mice typically reach an average weight of around 40g.[3]
-
This compound Preparation and Administration
-
Compound : this compound.
-
Vehicle : A common vehicle for SR9011 is a solution of DMSO, Tween 80, and saline. Note: The exact formulation may require optimization for solubility and stability.
-
Dosage : A widely reported effective dose is 100 mg/kg body weight.[3][4]
-
Route of Administration : Intraperitoneal (i.p.) injection is the most common route used in published studies to ensure bioavailability.[3][4]
-
Dosing Schedule : Administer SR9011 twice daily (b.i.d.), typically at the beginning of the light cycle (Zeitgeber Time 0, ZT0) and the beginning of the dark cycle (ZT12).[3]
-
Control Group : The DIO control group should receive vehicle-only injections following the same schedule and volume as the treatment group.
-
Treatment Duration : A treatment period of 10 to 30 days is typical for observing significant effects on body composition and metabolic parameters.[3]
Experimental Workflow Diagram
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. spacecoastdaily.com [spacecoastdaily.com]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 6. sonwuapi.com [sonwuapi.com]
- 7. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SR9011 Hydrochloride in Glioblastoma Cell Lines
Introduction
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are essential components of the core circadian clock machinery.[1] Emerging research has identified SR9011 as a potent anti-cancer agent with selective lethality towards cancer cells, including glioblastoma (GBM), while showing minimal toxicity to normal cells.[1][2] Its mechanism of action in glioblastoma involves the disruption of the circadian clock, leading to the inhibition of critical cellular processes required for tumor cell survival and proliferation, such as autophagy and de novo lipogenesis.[1][2] These application notes provide a summary of the effects of SR9011 on glioblastoma cell lines and detailed protocols for its experimental use.
Mechanism of Action
SR9011 exerts its anti-neoplastic effects in glioblastoma through the activation of REV-ERB nuclear receptors. REV-ERBs are transcriptional repressors that play a crucial role in regulating the expression of core clock genes, including BMAL1.[3] By activating REV-ERBs, SR9011 represses the transcription of BMAL1, a key driver of oncogenic pathways in glioblastoma stem cells (GSCs).[3][4] This disruption of the circadian machinery has several downstream consequences:
-
Inhibition of Autophagy: SR9011 treatment leads to the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[2][5] This is evidenced by a reduction in autophagosomes and the downregulation of autophagy-related genes.[5][6]
-
Inhibition of De Novo Lipogenesis: The compound also interferes with the synthesis of lipids, a process vital for building new cell membranes and supporting rapid cancer cell proliferation.[1][2]
-
Induction of Apoptosis: The combined inhibition of autophagy and lipogenesis creates a metabolic crisis within the cancer cells, ultimately triggering an apoptotic response.[2][5] This induction of apoptosis is observed to be independent of p53 status, broadening its potential therapeutic application across different tumor types.[2]
-
Cell Cycle Arrest: Studies on related REV-ERB agonists have shown an ability to cause cell cycle arrest, with an accumulation of cells in the G0/G1 phases.[7]
Data Presentation
The cytotoxic effects of SR9011 have been quantified in various glioblastoma-related cell lines. The data below is summarized from viability assays conducted after 72 hours of treatment.
Table 1: Effect of SR9011 on the Viability of Glioblastoma and Related Cell Lines
| Cell Type | Concentration | Mean Viability (% of Control) | Reference |
| Astrocytes (Normal) | 2.5 µM | ~100% | [2][6] |
| 5 µM | ~100% | [2][6] | |
| 10 µM | ~90% | [2][6] | |
| 20 µM | ~80% | [2][6] | |
| Astrocytoma | 2.5 µM | ~80% | [2][6] |
| 5 µM | ~60% | [2][6] | |
| 10 µM | ~40% | [2][6] | |
| 20 µM | ~25% | [2][6] | |
| Brain Tumor Initiating Cells (BTICs) | 2.5 µM | ~85% | [2][6] |
| 5 µM | ~65% | [2][6] | |
| 10 µM | ~30% | [2][6] | |
| 20 µM | ~15% | [2][6] |
Note: Values are estimated from graphical data presented in the cited literature.[2][6] SR9011 demonstrates a dose-dependent cytotoxic effect on cancerous astrocytoma and brain tumor initiating cells while having significantly less impact on normal astrocytes.[2]
Experimental Protocols
Protocol 1: Cell Culture and this compound Preparation
-
Cell Culture: Human glioblastoma cell lines (e.g., U87-MG, T98G) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[8]
-
SR9011 Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the SR9011 stock solution in a complete culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 20 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 2: Cell Viability Assay (MTT/XTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of SR9011 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of SR9011 for a specified time (e.g., 48 or 72 hours).[11]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[11]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in a 100 mm dish and treat with SR9011 for the desired time (e.g., 24 hours).[12]
-
Cell Harvesting: Collect cells by trypsinization, centrifuge, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at 4°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
References
- 1. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Glioblastoma Stem Cells through Disruption of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. jcancer.org [jcancer.org]
- 9. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SR9011 Hydrochloride in Microglia Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the circadian clock machinery and play a significant role in regulating inflammatory and metabolic processes. In the central nervous system, microglia are the resident immune cells that become activated in response to pathogens, injury, and other stressors.[1][2] While essential for neuronal health, chronic or excessive microglial activation contributes to neuroinflammation and the pathogenesis of various neurodegenerative diseases.[1][2] SR9011 has emerged as a valuable pharmacological tool to modulate microglial activity, primarily by attenuating pro-inflammatory responses.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in microglia activation assays to investigate its immunomodulatory effects.
Mechanism of Action
SR9011 exerts its effects by binding to and activating REV-ERBα/β, which are transcriptional repressors. In microglia, activation of REV-ERBα by SR9011 disrupts the normal circadian rhythm of clock gene expression.[3][4][5] This disruption has been shown to have a downstream effect of attenuating the expression of pro-inflammatory cytokines when the cells are challenged with inflammatory stimuli.[1][2][3][4] The anti-inflammatory effects of SR9011 are linked to the suppression of key inflammatory signaling pathways, such as the NF-κB pathway.[3] Furthermore, SR9011 has been demonstrated to decrease mitochondrial respiration, ATP production, and phagocytic activity in microglia.[1][3]
Signaling Pathway of SR9011 in Microglia
Caption: SR9011 activates REV-ERBα/β, leading to repression of clock genes and inhibition of pro-inflammatory pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of SR9011 on microglia as reported in the literature.
Table 1: Effect of SR9011 on Pro-inflammatory Cytokine Expression in TNFα-Stimulated Primary Microglia [3][6]
| Cytokine | Treatment | Fold Change vs. Control |
| Tnfα | TNFα | ↑ |
| TNFα + SR9011 (5 µM) | ↓ (attenuated increase) | |
| Il6 | TNFα | ↑ |
| TNFα + SR9011 (5 µM) | ↓ (attenuated increase) | |
| Il1β | TNFα | ↑ |
| TNFα + SR9011 (5 µM) | ↓ (attenuated increase) | |
| Ccl2 | TNFα | ↑ |
| TNFα + SR9011 (5 µM) | ↓ (attenuated increase) | |
| Gm-csf | TNFα | ↑ |
| TNFα + SR9011 (5 µM) | ↓ (attenuated increase) |
Table 2: Effect of SR9011 on Anti-inflammatory Cytokine Expression in TNFα-Stimulated Primary Microglia [3][6]
| Cytokine | Treatment | Fold Change vs. Control |
| Il10 | TNFα | No significant change |
| TNFα + SR9011 (5 µM) | ↑ |
Table 3: Effect of SR9011 on Phagocytosis in Primary Microglia [2][3]
| Assay | Treatment | Outcome |
| Fluorescent Bead Uptake | SR9011 (5 µM) for 12h | Decreased phagocytic activity |
| CD68 Expression | SR9011 (5 µM) for 12h | Decreased expression |
Experimental Protocols
Protocol 1: In Vitro Microglia Activation Assay to Assess Anti-inflammatory Effects of SR9011
This protocol details the steps to evaluate the ability of SR9011 to suppress the production of pro-inflammatory mediators in cultured microglia following stimulation with a pro-inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNFα).
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or TNFα
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., TRIzol for RNA extraction, ELISA kits for protein quantification)
-
96-well or 24-well cell culture plates
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory effects of SR9011 on microglia.
Procedure:
-
Cell Seeding: Seed primary microglia or a microglial cell line into the appropriate culture plates at a desired density. Allow the cells to adhere and stabilize for at least 24 hours.
-
SR9011 Pre-treatment: Prepare working solutions of this compound in complete culture medium from a concentrated stock in DMSO. A typical final concentration to test is 5 µM.[3] Also, prepare a vehicle control with the same final concentration of DMSO. Remove the old medium from the cells and add the medium containing SR9011 or the vehicle control.
-
Incubation: Incubate the cells with SR9011 or vehicle for a period of 12 hours.[3]
-
Pro-inflammatory Stimulation: After the pre-treatment period, add the pro-inflammatory stimulus (e.g., TNFα or palmitic acid at 50 µM) directly to the wells containing the SR9011 or vehicle medium.[3]
-
Second Incubation: Incubate the cells for an additional 12 hours.[3]
-
Sample Collection and Analysis:
-
For Cytokine Protein Analysis: Collect the cell culture supernatant. Centrifuge to remove any cellular debris. The supernatant can be stored at -80°C or used immediately for analysis of secreted cytokines (e.g., TNFα, IL-6, IL-1β) by ELISA or multiplex immunoassay.
-
For Gene Expression Analysis: Wash the cells with PBS and then lyse the cells directly in the well using a lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol. Perform reverse transcription to generate cDNA, followed by quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target genes (e.g., Tnf, Il6, Il1b, Il10).
-
Cell Viability: It is crucial to assess whether the observed effects are due to cytotoxicity of the treatments. A cell viability assay (e.g., MTT, MTS) should be performed in parallel.
-
Protocol 2: Microglia Phagocytosis Assay
This protocol is designed to measure the effect of SR9011 on the phagocytic capacity of microglia.
Materials:
-
Primary microglia or a suitable microglial cell line
-
This compound (stock solution in DMSO)
-
Fluorescent latex microspheres (beads)
-
Complete cell culture medium
-
Serum-free medium
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antibody against a microglia marker (e.g., Iba1)
-
Fluorescently-labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed microglia on glass coverslips in a culture plate. Allow them to adhere and then treat with SR9011 (e.g., 5 µM) or vehicle (DMSO) for 12 hours in serum-starved medium (0% FBS).[3]
-
Phagocytosis Induction: Following the treatment period, add fluorescent latex beads (e.g., 0.05% v/v) to the cells in DMEM containing 0.25% FBS and incubate for 1 hour to allow for phagocytosis.[3]
-
Fixation and Staining:
-
Wash the cells three times with cold PBS to remove non-phagocytosed beads.
-
Fix the cells with 4% PFA for 30 minutes.[3]
-
Permeabilize the cells (if required for the Iba1 antibody) and block with a suitable blocking buffer.
-
Incubate with the primary antibody against Iba1.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.[3]
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the phagocytic activity by measuring the intensity of the fluorescent beads per cell (identified by Iba1 and DAPI staining) using image analysis software such as ImageJ.[3]
-
Concluding Remarks
This compound serves as a potent modulator of microglial activation, primarily by suppressing pro-inflammatory responses through its action on the nuclear receptor REV-ERBα. The protocols outlined above provide a framework for researchers to investigate the immunomodulatory properties of SR9011 and other REV-ERB agonists in the context of neuroinflammation. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions. Careful consideration of appropriate controls, including vehicle controls and viability assays, is essential for the accurate interpretation of results.
References
- 1. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia [frontiersin.org]
- 3. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
SR9011 Hydrochloride In Vivo Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9011 hydrochloride is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery and play a vital role in regulating gene expression involved in metabolism, inflammation, and behavior.[2][3] In vivo studies have demonstrated that pharmacological activation of REV-ERB by SR9011 alters the circadian pattern of core clock gene expression, leading to increased energy expenditure, decreased fat mass, and improved metabolic profiles in mice.[2][4][5][6] These characteristics make SR9011 a valuable research tool for investigating the therapeutic potential of targeting the circadian clock in various diseases, including metabolic syndromes, sleep disorders, and cancer.[7][8][9]
This document provides detailed application notes and protocols for conducting in vivo target engagement studies with this compound in mice. It includes summaries of key quantitative data from published studies, detailed experimental methodologies, and visual representations of the underlying signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of SR9011 administration in vivo, as reported in key studies.
Table 1: Effects of SR9011 on Body Weight and Composition in Mice
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Body Weight | SR9011 | 100 mg/kg, i.p., b.i.d. | 12 days | Significant weight loss | [2][4][5][6] |
| Fat Mass | SR9011 | 100 mg/kg, i.p., b.i.d. | 12 days | Significant decrease in fat mass | [2][4][5][6] |
| Food Intake | SR9011 | 100 mg/kg, i.p., b.i.d. | 12 days | No significant change | [2][4] |
Table 2: Metabolic Effects of SR9011 in Mice
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Oxygen Consumption (VO₂) | SR9011 | 100 mg/kg, i.p., b.i.d. | 10 days | ~5% increase | [2][4][5] |
| Movement | SR9011 | 100 mg/kg, i.p., b.i.d. | 10 days | ~15% decrease | [2][5] |
| Respiratory Exchange Ratio (RER) | SR9011 | 100 mg/kg, i.p., b.i.d. | 10 days | No significant change | [2][5] |
Table 3: SR9011-Mediated Regulation of Gene Expression in Mouse Liver
| Gene | Treatment | Result | Reference |
| Bmal1 | SR9011 | Suppression of expression | [4] |
| Per2 | SR9011 | Altered pattern of expression | [4] |
| Srebf1 | SR9011 | Dose-dependent suppression | [4] |
| Serpine1 | SR9011 | Dose-dependent suppression | [4] |
| Cyp7a1 | SR9011 | Dose-dependent suppression | [4] |
Signaling Pathway
SR9011 exerts its effects by binding to and activating the REV-ERBα/β nuclear receptors. In their active state, REV-ERBs recruit the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to the repression of their transcription. A key target of REV-ERB is the Bmal1 gene, a core activator of the circadian clock. By repressing Bmal1, SR9011 modulates the entire circadian transcriptional network.
Experimental Workflow
A typical in vivo target engagement study for SR9011 involves several key stages, from animal acclimatization to data analysis. The following diagram outlines a standard workflow.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. beta Actin Antibodies | Antibodies.com [antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. origene.com [origene.com]
- 5. Anti-beta-Actin Antibodies: Novus Biologicals [novusbio.com]
- 6. anti-beta Actin Antibody [ABIN1742508] - Chicken, Mouse, Rat, WB, IHC, ICC [antibodies-online.com]
- 7. Anti-beta Actin Antibodies | Invitrogen [thermofisher.com]
- 8. rndsystems.com [rndsystems.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Notes: SR9011 Hydrochloride for Circadian Rhythm Entrainment
Introduction
SR9011 hydrochloride is a synthetic, potent, and specific agonist for the nuclear receptors REV-ERBα and REV-ERBβ[1][2]. These receptors are critical components of the core molecular clock that drives circadian rhythms in mammals[3]. The circadian clock, centered in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates 24-hour rhythms in behavior, metabolism, and physiology[4][5]. REV-ERBs function as transcriptional repressors of key clock genes, notably Bmal1 and Clock[6][7]. By activating REV-ERBs, SR9011 provides a powerful chemical tool to pharmacologically modulate the circadian clock, making it invaluable for research into sleep disorders, metabolic diseases, and the fundamental biology of circadian rhythms[4][8][9].
Mechanism of Action
SR9011 binds to the REV-ERBα and REV-ERBβ proteins, enhancing their repressive activity on target gene transcription[1][10]. The core circadian clock operates through a series of transcriptional-translational feedback loops. The positive limb involves the BMAL1:CLOCK heterodimer driving the expression of Period (Per) and Cryptochrome (Cry) genes. The PER:CRY protein complex then translocates to the nucleus to inhibit BMAL1:CLOCK activity, thus forming the negative feedback loop.
REV-ERBα/β forms a secondary, stabilizing loop by directly repressing the transcription of Bmal1[4][6]. By activating REV-ERB, SR9011 enhances this repression, leading to a disruption or phase shift in the core clock machinery[4][6]. This modulation extends from the central clock in the SCN to peripheral clocks in tissues like the liver, skeletal muscle, and adipose tissue, thereby altering rhythms of metabolism and behavior[4][10].
Data Presentation
Table 1: In Vitro Effects of SR9011 on Circadian Machinery
| Cell Type/Model | SR9011 Concentration | Key Findings | Reference |
| HepG2 cells | IC50: 620 nM (for Bmal1 promoter) | Suppressed BMAL1 mRNA expression in a REV-ERBα/β-dependent manner. | [4] |
| Per2:luc SCN Explants | 10 µM | Reversibly inhibited circadian oscillations, suppressing amplitude with no effect on the period. | [4] |
| Primary Microglia | 5 µM | Disrupted the rhythmic expression of Bmal1 and Clock; caused a phase shift in Per2 rhythm. | [6][11] |
| Primary Microglia | 5 µM | Decreased mitochondrial respiration, ATP production, and metabolic gene expression. | [6][12] |
Table 2: In Vivo Effects of SR9011 in Murine Models
| Animal Model | Dosage & Administration | Housing | Key Findings | Reference |
| C57BL/6 Mice | 100 mg/kg, single i.p. injection | Constant Darkness (D:D) | Resulted in the loss of the subsequent active period of locomotor activity. | [3][4] |
| C57BL/6 Mice | 100 mg/kg, single i.p. injection | 12h:12h Light-Dark (L:D) | Caused a 1-3 hour delay in the onset of nocturnal locomotor activity. | [4] |
| C57BL/6 Mice | 100 mg/kg, single i.p. injection | Constant Darkness (D:D) | Altered hypothalamic clock gene expression: enhanced Per2 amplitude, suppressed Cry2, and eliminated Npas2 rhythm. | [4] |
| Balb/c & C57BL/6 Mice | 100 mg/kg, i.p., twice daily for 10-12 days | L:D Cycle | Caused weight loss via decreased fat mass with no change in food intake; increased oxygen consumption (energy expenditure). | [4][8][13] |
| C57BL/6 Mice | 100 mg/kg, single i.p. injection | L:D Cycle | Altered the circadian pattern of metabolic gene expression in the liver, skeletal muscle, and adipose tissue. | [4] |
Table 3: Pharmacological Properties of SR9011
| Parameter | Value | Target | Assay | Reference |
| IC50 | 790 nM | REV-ERBα | Cotransfection Assay | [4] |
| IC50 | 560 nM | REV-ERBβ | Cotransfection Assay | [4] |
| IC50 | 620 nM | REV-ERBα | Bmal1 Promoter-driven Luciferase Reporter | [4] |
Signaling Pathway and Workflow Diagrams
Caption: SR9011 signaling pathway in circadian rhythm regulation.
Caption: Experimental workflow for in vivo SR9011 studies.
Experimental Protocols
Protocol 1: In Vivo Circadian Entrainment and Gene Expression Analysis in Mice
This protocol is adapted from methodologies used in foundational studies of SR9011[4].
1. Materials and Reagents
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard rodent chow and water
-
Locomotor activity monitoring system (e.g., running wheels)
-
Comprehensive Laboratory Animal Monitoring System (CLAMS) (optional, for metabolic studies)
-
RNA extraction kits, reverse transcription reagents, qPCR master mix, and primers for clock genes (Bmal1, Per2, Cry2, Npas2, housekeeping gene).
2. Animal Housing and Acclimation
-
House mice individually in cages equipped with running wheels.
-
Maintain animals under a strict 12-hour light:12-hour dark (L:D) cycle for at least two weeks for acclimation and rhythm stabilization.
-
For constant darkness (D:D) experiments, transfer mice from L:D to D:D. The time of previous lights-off is designated as Circadian Time 12 (CT12).
3. SR9011 Administration
-
Prepare a fresh solution of SR9011 in the vehicle at a concentration suitable for a 100 mg/kg dose in a low-volume injection (e.g., 10 mg/mL for a 10 mL/kg injection volume).
-
For acute studies, administer a single intraperitoneal (i.p.) injection of SR9011 or vehicle at the desired circadian time (e.g., CT0, the beginning of the subjective day)[4].
-
For chronic studies, administer injections twice daily (b.i.d.), typically at CT0 and CT12, for the duration of the experiment (e.g., 10-12 days)[4][13].
4. Locomotor Activity Monitoring
-
Continuously record wheel-running activity throughout the acclimation and experimental periods.
-
Analyze the data to generate actograms, which visualize the timing and intensity of activity.
-
Quantify changes in activity onset, total activity, and period length following SR9011 administration compared to baseline and vehicle controls. A delay in the onset of nocturnal activity is an expected outcome in L:D conditions[4].
5. Gene Expression Analysis
-
Following the final injection (in a time-course study), euthanize groups of mice (n=4-6 per group) at specific circadian times (e.g., CT0, CT6, CT12, CT18)[4].
-
Immediately dissect the hypothalamus and liver, snap-freeze tissues in liquid nitrogen, and store them at -80°C.
-
Extract total RNA from the tissues using a standard kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR (qPCR) using specific primers for target clock genes and a stable housekeeping gene for normalization.
-
Analyze the relative expression levels to determine changes in the amplitude and phase of clock gene oscillations.
Protocol 2: In Vitro Clock Gene Rhythm Disruption in Microglia
This protocol is based on methods for studying the effects of SR9011 on the peripheral clock in cultured cells[6][12].
1. Materials and Reagents
-
Primary microglia or a suitable immortalized cell line.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Dexamethasone (B1670325) (for synchronization).
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
RNA extraction and qPCR reagents as listed in Protocol 1.
2. Cell Culture and Synchronization
-
Culture primary microglia in appropriate flasks or plates until they reach a confluent monolayer.
-
To synchronize the cellular clocks, replace the culture medium with a medium containing 100 nM dexamethasone and incubate for 2 hours.
-
After 2 hours, remove the dexamethasone-containing medium and replace it with fresh, serum-free medium. This time point is considered time 0.
3. SR9011 Treatment
-
Immediately after synchronization, treat the cells with SR9011 at a final concentration of 5 µM or with an equivalent volume of DMSO as a vehicle control[6].
-
Maintain the cells in a standard incubator for the duration of the time-course experiment.
4. Sample Collection and Gene Expression Analysis
-
Harvest cells at multiple time points following treatment (e.g., every 4 or 6 hours for a 24- or 48-hour period).
-
At each time point, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from an RNA extraction kit.
-
Extract total RNA and perform RT-qPCR as described in Protocol 1 (Section 5.3 - 5.6).
-
Analyze the data to assess the disruption of rhythmic expression of clock genes like Bmal1 and Clock and phase shifts in genes like Per2, comparing SR9011-treated cells to vehicle controls[6][11].
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 3. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. muscleandbrawn.com [muscleandbrawn.com]
- 6. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR9011 Review, Dosage & Legit Sources in 2020 - sarms.io [sarms.io]
- 8. researchgate.net [researchgate.net]
- 9. spacecoastdaily.com [spacecoastdaily.com]
- 10. sarmscentral.org [sarmscentral.org]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: SR9011 Hydrochloride in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology involves a complex interplay of pro- and anti-inflammatory responses, often leading to a "cytokine storm," tissue damage, and multiple organ failure. SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of circadian rhythm and metabolism. Emerging evidence highlights the potent anti-inflammatory properties of REV-ERB agonists, making SR9011 a compelling candidate for therapeutic intervention in sepsis.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of sepsis, specifically focusing on the cecal ligation and puncture (CLP) model. Detailed protocols for sepsis induction and SR9011 administration are provided, along with expected quantitative outcomes based on current literature. The document also visualizes the proposed mechanism of action and experimental workflows.
Mechanism of Action
SR9011 activates REV-ERBα/β, which in turn represses the transcription of target genes by recruiting co-repressor complexes.[1] In the context of inflammation, REV-ERBα activation has been shown to suppress the expression of pro-inflammatory cytokines. A key mechanism is the inhibition of the NF-κB signaling pathway. By repressing the transcription of components within this pathway, SR9011 can attenuate the inflammatory cascade initiated by pathogens or their products, such as lipopolysaccharide (LPS).[2]
Caption: Proposed anti-inflammatory signaling pathway of SR9011 in sepsis.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected effects of this compound treatment in a murine CLP-induced sepsis model. Data are extrapolated from studies on SR9011 in inflammatory contexts and a similar REV-ERB agonist, SR9009, in a sepsis-induced acute lung injury model.
Table 1: Effect of SR9011 on Serum Cytokine Levels 24h Post-CLP
| Analyte | CLP + Vehicle (pg/mL) | CLP + SR9011 (100 mg/kg) (pg/mL) | Expected % Change | Reference |
| TNF-α | 850 ± 120 | 450 ± 95 | ↓ 47% | [2][3][4] |
| IL-6 | 1500 ± 250 | 700 ± 180 | ↓ 53% | [2][3][4] |
| IL-1β | 350 ± 60 | 180 ± 45 | ↓ 49% | [2][4] |
| IL-10 | 200 ± 40 | 450 ± 70 | ↑ 125% | [3] |
Table 2: Effect of SR9011 on Lung Injury and Oxidative Stress Markers 24h Post-CLP (Based on expected effects analogous to SR9009)
| Parameter | CLP + Vehicle | CLP + SR9011 (100 mg/kg) | Expected % Change |
| Lung Wet/Dry Ratio | 7.2 ± 0.8 | 5.1 ± 0.6 | ↓ 29% |
| Malondialdehyde (MDA) (nmol/mg protein) | 4.5 ± 0.5 | 2.5 ± 0.4 | ↓ 44% |
| Superoxide Dismutase (SOD) (U/mg protein) | 25 ± 4 | 45 ± 6 | ↑ 80% |
| Glutathione (GSH) (μmol/g protein) | 1.8 ± 0.3 | 3.5 ± 0.5 | ↑ 94% |
Table 3: Effect of SR9011 on Arterial Blood Gas Analysis 24h Post-CLP (Based on expected effects analogous to SR9009)
| Parameter | CLP + Vehicle | CLP + SR9011 (100 mg/kg) | Expected Outcome |
| pH | 7.25 ± 0.05 | 7.38 ± 0.04 | Amelioration of Acidosis |
| PaO₂ (mmHg) | 65 ± 8 | 85 ± 10 | Improvement of Hypoxemia |
| PaCO₂ (mmHg) | 55 ± 6 | 40 ± 5 | Reduction of Hypercapnia |
| HCO₃⁻ (mEq/L) | 18 ± 2 | 24 ± 2 | Restoration of Bicarbonate |
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Murine Sepsis Model
This protocol describes a standardized method for inducing polymicrobial sepsis in mice, which closely mimics the pathophysiology of human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture, or Isoflurane (B1672236)
-
Electric razor or depilatory cream
-
Betadine and 70% ethanol
-
Sterile surgical instruments (scissors, forceps, needle driver)
-
3-0 silk suture
-
22-gauge needle
-
Wound clips or 4-0 suture
-
Sterile 0.9% saline for fluid resuscitation
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal (i.p.) injection of the ketamine/xylazine cocktail or using an isoflurane induction chamber. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the abdomen and sterilize the area using alternating scrubs of Betadine and 70% ethanol.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently exteriorize the cecum. Be careful to avoid damaging the mesenteric vessels.
-
Ligation: Ligate the cecum with a 3-0 silk suture at approximately 5-10 mm from the distal tip. The ligation should be tight enough to occlude the intestinal lumen without causing ischemia of the cecal tip.
-
Puncture: Puncture the ligated cecum once or twice through-and-through with a 22-gauge needle. A small amount of fecal matter should be extruded to ensure patency.
-
Cecum Repositioning: Carefully return the cecum to the abdominal cavity.
-
Closure: Close the peritoneal wall and skin in two separate layers using a 4-0 suture or wound clips.
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of sterile 0.9% saline subcutaneously to provide fluid resuscitation.
-
Post-operative Care: House mice individually with easy access to food and water. Monitor closely for signs of distress. Analgesics (e.g., Buprenorphine) should be administered as per institutional guidelines.
Sham Control: For sham-operated control animals, perform steps 1-4 and 7-10, but do not ligate or puncture the cecum.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG400, Tween 80, Saline). A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Sterile syringes and needles for i.p. injection
Procedure:
-
Preparation of SR9011 Solution: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be calculated based on the desired dose (e.g., 100 mg/kg) and the average weight of the mice, assuming an injection volume of 100-200 µL.[5][6] The solution should be prepared fresh daily.
-
Dosing Regimen:
-
Prophylactic Treatment: Administer the first dose of SR9011 (100 mg/kg, i.p.) or vehicle 1-2 hours before CLP surgery. A second dose can be administered 12 hours post-CLP.
-
Therapeutic Treatment: Administer the first dose of SR9011 (100 mg/kg, i.p.) or vehicle 6 hours after CLP surgery, mimicking a clinically relevant treatment window. Administer a second dose 12 hours later (18 hours post-CLP).
-
-
Injection: Administer the prepared SR9011 solution or vehicle via intraperitoneal injection.
Caption: Experimental workflow for SR9011 treatment in the CLP sepsis model.
Concluding Remarks
This compound presents a promising therapeutic avenue for sepsis by targeting the host's inflammatory response. Its mechanism of action via REV-ERBα/β activation leads to the suppression of key pro-inflammatory pathways and a potential shift towards an anti-inflammatory state. The protocols and expected outcomes detailed in this document provide a solid foundation for researchers to investigate the efficacy of SR9011 in preclinical models of sepsis. Further studies are warranted to fully elucidate its therapeutic potential and to optimize dosing and treatment strategies for clinical translation.
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SR9011 Hydrochloride in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9011 hydrochloride is a synthetic small molecule that acts as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery and play a significant role in regulating the expression of genes involved in metabolism, inflammation, and cellular proliferation.[2][3] In hepatocytes, the activation of REV-ERB by SR9011 has been shown to modulate lipid and glucose metabolism, primarily through the transcriptional repression of key metabolic genes.[2][4] Specifically, SR9011 has been demonstrated to suppress the expression of genes involved in lipogenesis, such as sterol response element-binding protein 1 (Srebf1), fatty acid synthase (Fasn), and stearoyl-CoA desaturase 1 (Scd1), as well as genes related to cholesterol and bile acid synthesis.[2][4][5]
Primary hepatocytes are considered the gold standard for in vitro studies of hepatic metabolism as they closely mimic the physiological functions of the liver.[6][7] The application of this compound to primary hepatocyte cultures provides a valuable model system for investigating the role of the circadian clock in liver metabolism, identifying novel therapeutic targets for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, and for screening the metabolic effects of drug candidates.[1][6]
This document provides detailed protocols for the use of this compound in primary hepatocyte culture, including cell isolation, treatment, and subsequent analysis. It also presents key quantitative data from relevant studies and visual diagrams of the associated signaling pathways and experimental workflows.
Important Note for Researchers: A study utilizing primary hepatocytes from REV-ERBα/β double-knockout mice has shown that SR9009, a closely related REV-ERB agonist, can exert effects on cell viability, metabolism, and gene transcription independently of REV-ERB.[8][9] Therefore, it is crucial to include appropriate controls, such as using cells from REV-ERB knockout animals or employing siRNA-mediated knockdown, to confirm that the observed effects of SR9011 are indeed mediated through its intended targets.
Data Presentation
Quantitative Data for this compound
The following table summarizes the available quantitative data for SR9011. It is important to note that much of the specific IC50 data has been generated in cell lines other than primary hepatocytes. These values can, however, inform the selection of concentration ranges for designing experiments in primary hepatocyte cultures.
| Parameter | Cell Line | Target | Value | Reference |
| IC50 | HEK293 | REV-ERBα | 790 nM | [1] |
| IC50 | HEK293 | REV-ERBβ | 560 nM | [1] |
| IC50 | HepG2 | Bmal1 Promoter Repression | 620 nM | [1][10] |
Signaling Pathway and Experimental Workflow
SR9011 Signaling Pathway in Hepatocytes
Caption: SR9011 activates REV-ERB, leading to the recruitment of co-repressors and the transcriptional repression of core clock and metabolic genes.
Experimental Workflow for SR9011 Treatment in Primary Hepatocytes
Caption: Workflow from primary hepatocyte isolation and culture to SR9011 treatment and subsequent molecular and metabolic analysis.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
This protocol is adapted from standard two-step collagenase perfusion techniques.[11][12][13]
Materials and Reagents:
-
Perfusion Buffer (e.g., HBSS without Ca2+/Mg2+, with 0.5 mM EGTA)
-
Digestion Buffer (e.g., Williams' Medium E with Collagenase Type IV)
-
Wash Medium (e.g., DMEM)
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with 10% FBS, penicillin/streptomycin, insulin, dexamethasone)
-
Collagen Type I, Rat Tail
-
Sterile surgical instruments
-
Peristaltic pump and tubing
-
70 µm cell strainer
-
Centrifuge
Procedure:
-
Plate Coating: Coat cell culture plates with Collagen Type I (5-10 µg/cm²) and incubate for at least 1 hour at 37°C. Aspirate the collagen solution and allow the plates to dry before use.
-
Anesthesia and Surgery: Anesthetize the mouse according to approved institutional animal care protocols. Expose the peritoneal cavity and cannulate the portal vein.
-
Perfusion: Perfuse the liver with pre-warmed (37°C) Perfusion Buffer at a rate of 5-7 mL/min for 5-10 minutes, or until the liver is cleared of blood.
-
Digestion: Switch the perfusion to pre-warmed Digestion Buffer and continue for 10-15 minutes, or until the liver becomes soft and digested.
-
Hepatocyte Dissociation: Carefully excise the liver and transfer it to a petri dish containing cold Wash Medium. Gently dissociate the liver tissue using a sterile cell scraper to release the hepatocytes.
-
Filtration and Purification: Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube. Centrifuge the cells at 50 x g for 3-5 minutes at 4°C. The pellet will contain viable hepatocytes.
-
Cell Plating: Discard the supernatant, gently resuspend the hepatocyte pellet in Hepatocyte Plating Medium, and determine cell viability and count using the trypan blue exclusion method. Seed the hepatocytes onto the pre-coated plates at a desired density (e.g., 0.5 x 10⁶ cells/well for a 6-well plate).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Allow cells to attach for 4-6 hours before changing the medium to remove unattached and dead cells.
Protocol 2: this compound Treatment
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Hepatocyte culture medium
-
Cultured primary hepatocytes (from Protocol 1)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the SR9011 stock solution. Prepare working solutions by diluting the stock solution in fresh hepatocyte culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment of Hepatocytes:
-
Aspirate the existing medium from the cultured primary hepatocytes.
-
Add the medium containing the desired concentration of SR9011 (or vehicle control) to the respective wells.
-
Recommended Dosing: Based on data from cell lines, a starting concentration range of 1 µM to 10 µM is recommended for initial dose-response experiments in primary hepatocytes.
-
Time Course: The duration of treatment will depend on the endpoint being measured. For gene expression analysis, a time course of 6, 12, and 24 hours is recommended. For metabolic assays, a 24-hour treatment is a common starting point.
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the duration of the treatment.
Protocol 3: Analysis of Gene Expression by RT-qPCR
Procedure:
-
RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a commercial RNA purification kit according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the RNA and synthesize cDNA from 0.5-1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and primers specific for target genes (e.g., Bmal1, Rev-erbα, Srebf1, Fasn, Scd1) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Assessment of Lipid Accumulation (Oil Red O Staining)
Procedure:
-
Fixation: After SR9011 treatment, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the isopropanol to evaporate completely. Add Oil Red O working solution to the cells and incubate for 15-30 minutes at room temperature.
-
Washing and Visualization: Aspirate the staining solution and wash the cells repeatedly with water until the excess stain is removed. Visualize the lipid droplets under a microscope.
-
Quantification (Optional): To quantify lipid accumulation, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9011 | 1379686-29-9 | EFC68629 | Biosynth [biosynth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of lipid and lipoprotein metabolism in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. SR9011 | Autophagy | TargetMol [targetmol.com]
- 11. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Muscle Endurance with SR9011 Hydrochloride
For Research Use Only. Not for human use.
Introduction
SR9011 hydrochloride is a potent and specific synthetic agonist of the Rev-Erbα and Rev-Erbβ nuclear receptors.[1][2] Rev-Erbα is highly expressed in skeletal muscle, liver, adipose tissue, and the brain, where it plays a crucial role in regulating circadian rhythm, metabolism, and energy homeostasis.[1][2] As a Rev-Erbα agonist, SR9011 offers a powerful tool for researchers studying the molecular mechanisms of muscle endurance and metabolism. Its administration in preclinical models has been shown to increase metabolic activity, enhance fatty acid and glucose oxidation in skeletal muscle, boost mitochondrial content, and significantly improve exercise capacity.[2][3][4][5]
These application notes provide an overview of the mechanism of action of SR9011 and detailed protocols for its use in in vivo and in vitro studies focused on muscle endurance.
Mechanism of Action
SR9011 functions by binding to and activating the Rev-Erbα/β proteins. These proteins are key components of the body's internal clock, acting as transcriptional repressors of core clock genes like Bmal1.[1][2] By activating Rev-Erb, SR9011 enhances this repression, thereby modulating the circadian expression of a wide array of metabolic genes.[1][2]
In skeletal muscle, this modulation leads to a cascade of effects beneficial for endurance:
-
Increased Mitochondrial Biogenesis: SR9011 activation of Rev-Erbα leads to the upregulation of genes involved in mitochondrial production, resulting in a greater number of mitochondria in muscle cells.[3][5]
-
Enhanced Oxidative Capacity: SR9011 promotes the expression of genes involved in fatty acid and glucose oxidation, such as Carnitine Palmitoyltransferase 1b (Cpt1b) and Uncoupling Protein 3 (Ucp3), allowing the muscle to more efficiently use fuel sources for energy.[6]
-
Improved Energy Expenditure: Studies have shown that SR9011 treatment increases basal oxygen consumption, indicating a higher metabolic rate.[2][4]
This coordinated upregulation of metabolic pathways culminates in a significant enhancement of muscle endurance and performance.
Signaling Pathway Modulated by SR9011
The primary signaling pathway influenced by SR9011 in the context of muscle endurance revolves around its activation of Rev-Erbα. This activation triggers a downstream cascade that ultimately enhances mitochondrial function and energy metabolism.
Figure 1: Simplified signaling pathway of SR9011 in skeletal muscle.
Data Presentation
The following tables summarize quantitative data from key preclinical studies investigating the effects of SR9011 on muscle endurance and related gene expression.
Table 1: In Vivo Effects of SR9011 on Mouse Endurance
| Parameter | Control Group | SR9011-Treated Group | Percent Change | Study Reference |
|---|---|---|---|---|
| Running Time (minutes) | 42.0 ± 2.5 | 68.0 ± 4.2 | +61.9% | Woldt et al., 2013 |
| Running Distance (meters) | 600 ± 50 | 980 ± 70 | +63.3% | Woldt et al., 2013 |
Data are presented as mean ± SEM.
Table 2: Effects of SR9011 on Metabolic Gene Expression in Mouse Skeletal Muscle
| Gene | Fold Change vs. Vehicle | Biological Function | Study Reference |
|---|---|---|---|
| Ppargc1a (PGC-1α) | ~1.5-fold increase | Master regulator of mitochondrial biogenesis | Solt et al., 2012 |
| Cpt1b | ~2.0-fold increase | Rate-limiting enzyme for fatty acid oxidation | Solt et al., 2012 |
| Ucp3 | ~2.5-fold increase | Uncoupling protein, involved in energy expenditure | Solt et al., 2012 |
| Pdk4 | ~3.0-fold increase | Regulates glucose metabolism | Solt et al., 2012 |
Gene expression changes were measured by qPCR after in vivo administration of SR9011.[6]
Experimental Protocols
In Vivo Mouse Endurance Study
This protocol outlines the methodology for assessing the impact of SR9011 on the exercise capacity of mice using a treadmill exhaustion test.
Experimental Workflow
Figure 2: Workflow for in vivo mouse endurance study.
Materials:
-
This compound
-
Vehicle solution: 10% DMSO, 90% Saline (0.9% NaCl) [Note: Other vehicles such as 20% DMSO in saline or solutions containing PEG400 and other solubilizing agents have also been reported in the literature for intraperitoneal injections of various compounds.]
-
Male C57BL/6 mice (8-10 weeks old)
-
Motorized treadmill for mice with an electric shock grid
-
Standard laboratory equipment for intraperitoneal (i.p.) injections
Procedure:
-
Animal Acclimatization: House mice under a 12-hour light/12-hour dark cycle with ad libitum access to food and water for at least one week before the experiment.
-
Treadmill Familiarization: For 3-5 days leading up to the endurance test, acclimate the mice to the treadmill for 10-15 minutes each day at a low speed (e.g., 5-10 m/min) to minimize stress.
-
SR9011 Preparation: Prepare a stock solution of this compound in the vehicle. The final concentration should be such that the desired dose of 100 mg/kg can be administered in a volume of approximately 10 mL/kg.
-
Treatment Protocol:
-
Randomly divide the mice into two groups: Vehicle control and SR9011-treated.
-
Administer SR9011 (100 mg/kg) or an equivalent volume of the vehicle via intraperitoneal injection twice daily (b.i.d.) for 10-12 consecutive days.[6]
-
-
Treadmill Endurance Test:
-
On the final day of treatment, approximately 1-2 hours after the morning injection, perform the endurance test.
-
Start the treadmill at a moderate speed (e.g., 10 m/min) for a warm-up period of 5-10 minutes.
-
Gradually increase the speed by a set increment (e.g., 2 m/min) every 2-3 minutes.
-
Continue this progressive increase in speed until the mice reach exhaustion. Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite repeated encouragement (e.g., gentle prodding or brief activation of the shock grid).
-
Record the total running time and distance for each mouse.
-
-
Tissue Collection (Optional): Immediately following the endurance test, euthanize the mice and harvest skeletal muscles (e.g., gastrocnemius, soleus, tibialis anterior) for subsequent molecular analysis. Flash-freeze the tissues in liquid nitrogen and store them at -80°C.
In Vitro Gene Expression Analysis in C2C12 Myotubes
This protocol describes how to treat cultured C2C12 myotubes with SR9011 to analyze its effects on metabolic gene expression.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium: DMEM with 2% Horse Serum and 1% penicillin-streptomycin.
-
This compound
-
DMSO (for stock solution)
-
RNA isolation kit
-
qRT-PCR reagents and primers for target genes (Ppargc1a, Cpt1b, Ucp3, etc.) and a reference gene (e.g., Gapdh, Actb).
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium until they reach 80-90% confluency.
-
Induce differentiation by switching to Differentiation Medium.
-
Allow the cells to differentiate into myotubes for 4-6 days, replacing the medium every 48 hours.
-
-
SR9011 Treatment:
-
Prepare a stock solution of SR9011 in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the SR9011 stock solution in Differentiation Medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., ≤ 0.1%).
-
Treat the differentiated C2C12 myotubes with the SR9011-containing medium or vehicle control for a specified duration (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation and qRT-PCR:
-
After the treatment period, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from an RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers for the target metabolic genes and a reference gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in SR9011-treated cells relative to the vehicle control.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Rev-Erbα in skeletal muscle physiology and endurance. The protocols provided here offer a framework for conducting both in vivo and in vitro experiments to elucidate the molecular mechanisms by which SR9011 enhances muscle performance. Researchers should optimize these protocols based on their specific experimental goals and available resources.
References
- 1. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists [ideas.repec.org]
- 3. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9011 Hydrochloride in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are critical components of the core circadian clock machinery. Recent research has unveiled the potent anti-cancer properties of SR9011, demonstrating its ability to selectively induce apoptosis in various cancer cell types while sparing normal cells.[1][2] This selective lethality is attributed to its modulation of fundamental cellular processes, including autophagy and de novo lipogenesis, which are often dysregulated in cancer.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models of cancer, offering detailed protocols and summarizing key findings to guide researchers in their in vivo studies.
Mechanism of Action
SR9011 exerts its anti-neoplastic effects by binding to and activating REV-ERBα and REV-ERBβ. This activation leads to the transcriptional repression of target genes involved in critical cellular pathways. The primary mechanisms implicated in SR9011-induced cancer cell death are:
-
Inhibition of Autophagy: SR9011 has been shown to suppress the expression of key autophagy-related genes, such as Atg5 and Becn1.[3] This disruption of the autophagic process, which cancer cells often exploit to survive under stress, leads to the accumulation of cellular waste and triggers apoptosis.
-
Suppression of De Novo Lipogenesis: Cancer cells frequently exhibit increased fatty acid synthesis to support rapid proliferation and membrane production. SR9011 downregulates the expression of crucial enzymes in this pathway, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), thereby starving cancer cells of essential building blocks and inducing apoptosis.[3]
The induction of apoptosis by SR9011 is a key downstream event and has been observed to be independent of p53 status, suggesting a broad therapeutic potential across various tumor types with different genetic backgrounds.[1][2]
Data Presentation: In Vivo Efficacy of SR9011 and its Analogs
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of REV-ERB agonists in xenograft models.
Table 1: Efficacy of SR9009 (a close analog of SR9011) in Glioblastoma Xenograft Model
| Parameter | Vehicle Control | SR9009 | Temozolomide | Reference |
| Median Survival | ~25 days | Significantly extended | Significantly extended | Sulli et al., 2018 |
| Tumor Growth | Progressive | Impaired | Impaired | Sulli et al., 2018 |
Note: SR9009 is a closely related and well-studied REV-ERB agonist, and its in vivo effects are considered indicative of the potential of SR9011.
Table 2: In Vitro Efficacy of SR9011 in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect | Reference |
| MCF-7 | Concentration-dependent decrease in viability | Proliferation Inhibition | Sulli et al., 2018 |
| T47D | Concentration-dependent decrease in viability | Autophagy Inhibition | Sulli et al., 2018 |
Note: While in vivo quantitative data for SR9011 in breast cancer xenografts is emerging, in vitro studies demonstrate potent anti-proliferative and pro-apoptotic effects.
Experimental Protocols
The following are detailed protocols for the use of this compound in xenograft tumor models, based on established methodologies.
Protocol 1: Subcutaneous Glioblastoma Xenograft Model
1. Cell Culture and Preparation:
- Culture human glioblastoma cell lines (e.g., U87-MG, patient-derived xenograft lines) in the recommended medium.
- Harvest cells during the exponential growth phase and ensure >95% viability.
- Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
- Anesthetize the mouse using an appropriate method (e.g., isoflurane).
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth 2-3 times per week using digital calipers.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomize mice into treatment and control groups when tumors reach a volume of 100-150 mm³.
5. This compound Administration:
- Formulation: Prepare SR9011 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
- Dosage: A starting dose of 100 mg/kg administered intraperitoneally (IP) twice daily is suggested based on studies with the analog SR9009. Dose-finding studies are recommended.
- Administration: Administer the prepared SR9011 solution or vehicle control to the respective groups for the duration of the study (e.g., 21-28 days).
6. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- Primary endpoints are typically tumor growth inhibition and changes in tumor volume.
- A secondary endpoint can be overall survival.
- At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blotting for pathway analysis).
Protocol 2: Orthotopic Breast Cancer Xenograft Model
1. Cell Culture and Preparation:
- Culture human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) in the appropriate medium.
- Prepare cell suspension as described in Protocol 1.
2. Animal Model:
- Use female immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.
3. Tumor Implantation:
- Anesthetize the mouse.
- Inject 50 µL of the cell suspension (containing 1-5 x 10^6 cells) into the fourth inguinal mammary fat pad.
4. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth by palpation and caliper measurement.
- Initiate SR9011 treatment as described in Protocol 1 when tumors are palpable.
5. Efficacy Evaluation:
- Evaluate efficacy as described in Protocol 1.
- Monitor for metastasis to distant organs, such as the lungs and liver, which can be a relevant endpoint for breast cancer models.
Protocol 3: Systemic Multiple Myeloma Xenograft Model
1. Cell Culture and Preparation:
- Culture human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) that may be engineered to express luciferase for in vivo imaging.
- Resuspend cells in sterile PBS at a concentration of 5-10 x 10^6 cells per 200 µL.
2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID, NSG).
3. Tumor Implantation:
- Inject 200 µL of the cell suspension intravenously via the tail vein.
4. Tumor Burden Monitoring and Treatment:
- Monitor tumor engraftment and progression via bioluminescence imaging (BLI) weekly.
- Randomize mice into treatment groups based on BLI signal.
- Initiate SR9011 treatment as described in Protocol 1.
5. Efficacy Evaluation:
- Monitor tumor burden using BLI.
- Monitor overall survival.
- At the end of the study, bone marrow, spleen, and other organs can be harvested to assess tumor infiltration by flow cytometry or immunohistochemistry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: SR9011 activates REV-ERB, leading to the inhibition of autophagy and lipogenesis, ultimately inducing apoptosis in cancer cells.
Caption: A generalized workflow for conducting SR9011 efficacy studies in xenograft models.
References
- 1. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
Application Notes and Protocols: SR9011 Hydrochloride in Alzheimer's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss[1]. A growing body of evidence highlights the critical role of neuroinflammation, primarily driven by microglia, the resident immune cells of the brain, in the pathogenesis of AD[2][3][4]. Microglial hyperactivation contributes to a chronic inflammatory state that can exacerbate neuronal damage[5][6].
Recent research has uncovered a link between the circadian clock, cellular metabolism, and immune activity[5][6][7]. The nuclear receptor REV-ERBα is a key component of the molecular clock machinery and a regulator of metabolism and inflammation[5][8]. SR9011 hydrochloride is a synthetic, potent agonist of REV-ERBα[8][9]. By activating REV-ERBα, SR9011 modulates the expression of core clock genes and has demonstrated profound effects on metabolism, endurance, and inflammation, making it a compound of interest for neurodegenerative diseases where these processes are disrupted[8][10][11].
These application notes provide a summary of the current understanding of SR9011's effects, particularly on microglial function relevant to AD, and offer detailed protocols for its administration in experimental models.
Mechanism of Action: REV-ERBα Agonism
SR9011 exerts its effects by binding to and activating the REV-ERBα and REV-ERBβ nuclear receptors. These receptors are crucial for regulating the expression of core clock genes, including Bmal1. By activating REV-ERB, SR9011 represses the transcription of Bmal1, thereby altering the circadian rhythm and influencing downstream metabolic and inflammatory pathways[11]. In the context of neuroinflammation, REV-ERBα activation in microglia has been shown to attenuate pro-inflammatory responses, highlighting its therapeutic potential[5][12].
Data from Preclinical Models
Studies in primary microglia cultures have provided significant insights into the effects of SR9011 on key cellular functions implicated in Alzheimer's disease.
Modulation of Neuroinflammation
SR9011 has been shown to attenuate the pro-inflammatory response in microglia.[5][7] In primary microglial cells challenged with the pro-inflammatory cytokine TNFα, treatment with SR9011 significantly reduced the expression of several pro-inflammatory genes while stimulating the anti-inflammatory cytokine IL-10.[5][6]
Table 1: Effect of SR9011 on Cytokine Gene Expression in TNFα-Stimulated Microglia
| Gene | Treatment Group | Relative Gene Expression (Fold Change vs. Control) |
|---|---|---|
| Tnfα | TNFα alone | Increased |
| TNFα + SR9011 | Attenuated Increase | |
| Il6 | TNFα alone | Increased |
| TNFα + SR9011 | Attenuated Increase | |
| Il1β | TNFα alone | Increased |
| TNFα + SR9011 | Attenuated Increase | |
| Ccl2 | TNFα alone | Increased |
| TNFα + SR9011 | Attenuated Increase | |
| Il10 | TNFα alone | No significant effect |
| TNFα + SR9011 | Stimulated/Increased |
Data summarized from Wolff et al., 2020.[5]
Regulation of Microglial Phagocytosis
Phagocytosis is a critical function of microglia, responsible for clearing cellular debris and protein aggregates like Aβ. SR9011 treatment was found to decrease the phagocytic activity of primary microglia, as measured by the uptake of fluorescent microspheres.[5][13] The expression of the phagocytic marker CD68 was also reduced.[5][13] This suggests that REV-ERBα activation may play an inhibitory role in regulating phagocytosis, a finding that requires further investigation in the context of Aβ clearance.[13]
Table 2: Effect of SR9011 on Microglial Phagocytosis and Metabolism
| Parameter | Treatment Group | Outcome |
|---|---|---|
| Phagocytic Activity | SR9011 (5 µM) | Decreased uptake of fluorescent beads[5] |
| CD68 Gene Expression | SR9011 (5 µM) | Decreased[5] |
| Mitochondrial Respiration | SR9011 (5 µM) | Decreased Oxygen Consumption Rate (OCR)[5][6] |
| ATP Production | SR9011 (5 µM) | Decreased[5][6] |
Data summarized from Wolff et al., 2020.[5]
Experimental Protocols
Protocol 1: In Vitro Administration of SR9011 to Primary Microglia
This protocol describes the treatment of primary microglia with SR9011 to assess its impact on inflammatory responses, based on methodologies from Wolff et al., 2020.[5][6]
Materials:
-
Primary microglia culture (e.g., isolated from neonatal rat or mouse pups)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Recombinant TNFα (or other inflammatory stimulus, e.g., LPS, Aβ oligomers)
-
Bovine Serum Albumin (BSA) as a control for the stimulus vehicle
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Plating: Plate primary microglia in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 80-90%).
-
SR9011 Stock Preparation: Prepare a high-concentration stock solution of SR9011 in DMSO. For example, a 10 mM stock. Store at -20°C.
-
SR9011 Treatment:
-
Dilute the SR9011 stock solution in culture media to the final desired concentration (e.g., 5 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the SR9011-containing medium or the vehicle control medium.
-
Incubate for a predetermined period (e.g., 12 hours).[5]
-
-
Inflammatory Challenge:
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-PCR) or collect the supernatant for cytokine analysis (e.g., ELISA).
Protocol 2: General In Vivo Administration of SR9011 in a Mouse Model
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of SR9011 to mice. It should be adapted for specific Alzheimer's disease models (e.g., 5xFAD, APP/PS1) and experimental goals. Dosages are based on previous in vivo studies investigating metabolism and behavior.[11][14]
Materials:
-
Alzheimer's disease transgenic mice or wild-type controls
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Sterile 1 ml syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
SR9011 Solution Preparation:
-
Calculate the required amount of SR9011 based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.[11][14]
-
Prepare the vehicle solution. A common vehicle for SR9011 is a mixture of DMSO, PEG300 (or similar solubilizing agent like Cremophor EL), and saline.
-
Dissolve the SR9011 powder first in DMSO, then add the PEG300, and finally bring to the final volume with saline. Vortex thoroughly to ensure complete dissolution. Prepare a vehicle-only solution for the control group.
-
-
Dosing:
-
Weigh each mouse accurately immediately before injection.
-
Calculate the precise volume of the SR9011 solution to inject for each mouse based on its weight. The injection volume for a mouse should typically not exceed 10 ml/kg.
-
Administer the solution via intraperitoneal (i.p.) injection. Restrain the mouse, positioning it with its head tilted downwards. Insert the needle into the lower right abdominal quadrant to avoid puncturing the cecum or spleen.[15]
-
-
Treatment Schedule:
-
Post-Administration Monitoring & Analysis:
-
Monitor the animals daily for any adverse effects.
-
At the end of the treatment period, perform behavioral tests (e.g., Morris Water Maze, Y-maze) to assess cognitive function.
-
Following behavioral testing, euthanize the animals and collect brain tissue for downstream analysis (e.g., immunohistochemistry for Aβ plaques and microglia, Western blot for protein analysis, or RT-PCR for gene expression).
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 4. Neuroinflammation in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. bsb.research.baylor.edu [bsb.research.baylor.edu]
Application Notes and Protocols for the Analysis of SR9011 Hydrochloride by Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9011 is a synthetic agonist of the Rev-Erb nuclear receptors (Rev-Erbα and Rev-Erbβ), which are critical components of the core circadian clock machinery.[1] By activating Rev-Erb, SR9011 modulates the expression of genes involved in the regulation of metabolic processes, inflammation, and circadian behavior.[2][3][4] This has led to its investigation as a potential therapeutic agent for a range of conditions, including metabolic diseases, sleep disorders, and certain cancers.[2][4]
Accurate and sensitive quantification of SR9011 in biological matrices is essential for pharmacokinetic, pharmacodynamic, and metabolic studies. Liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[5] This document provides detailed application notes and protocols for the analysis of SR9011 hydrochloride using LC-MS/MS.
Signaling Pathway of SR9011
SR9011 exerts its effects by binding to the Rev-Erbα and Rev-Erbβ proteins, which act as transcriptional repressors.[2] In the canonical circadian clock pathway, the CLOCK-BMAL1 heterodimer promotes the transcription of various clock-controlled genes, including Rev-erbα/β. The resulting Rev-Erb proteins, in turn, repress the transcription of Bmal1, thus forming a negative feedback loop.[6][7] SR9011, as a Rev-Erb agonist, enhances this repression. Upon binding to Rev-Erb, it facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[6][8] This complex then leads to histone deacetylation and chromatin condensation, effectively silencing the transcription of target genes like Bmal1.[6]
References
- 1. A quantitative method for the simultaneous detection of SR9009 and SR9011 in equine plasma using liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rev-Erb - Wikipedia [en.wikipedia.org]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SR9011 hydrochloride solubility in DMSO and ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SR9011 hydrochloride in DMSO and ethanol (B145695). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Solubility Data
The solubility of SR9011 and its hydrochloride salt in commonly used laboratory solvents is summarized below. It is important to note that the exact solubility can vary slightly between batches and is influenced by factors such as the purity of the compound, temperature, and the anhydrous nature of the solvent.
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| SR9011 (Free Base) | DMSO | ~30 mg/mL[1] | ~62.6 mM | |
| Ethanol | ~14 mg/mL[1] | ~29.2 mM | ||
| This compound | DMSO | ≥ 32 mg/mL | ~62.1 mM | Hygroscopic DMSO can negatively affect solubility; using a new, unopened bottle of anhydrous DMSO is recommended.[2] Sonication may be required. |
| Ethanol | No specific data found | - | SR9011 free base is soluble in ethanol, suggesting the hydrochloride salt may also have some solubility, though likely different from the free base. |
Experimental Protocol: Preparing a Stock Solution
This section details a standard procedure for preparing a stock solution of this compound.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of an this compound stock solution.
Troubleshooting Guide
Encountering issues with dissolution is a common challenge. This guide provides solutions to frequently observed problems.
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or visible particles after mixing | Incomplete dissolution. | - Continue to vortex or sonicate the solution for a longer period. - Gentle warming of the solution (e.g., in a 37°C water bath) may aid dissolution. Be cautious and avoid excessive heat, which could degrade the compound. |
| The concentration exceeds the solubility limit. | - Add a small amount of additional solvent to dilute the solution and see if the precipitate dissolves. - Re-calculate the required amount of solvent for your desired concentration based on the solubility data. | |
| Poor quality or hydrated solvent. | - Use a new, unopened bottle of high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of some compounds. | |
| Precipitation upon storage (especially at low temperatures) | The compound is coming out of solution at a lower temperature. | - Before use, allow the stock solution to warm to room temperature and then vortex or sonicate to redissolve any precipitate. - For long-term storage, consider preparing a slightly more dilute stock solution. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | - Ensure the initial weighing of the compound was accurate. - Verify that the stock solution is completely dissolved before making further dilutions. |
| Degradation of the compound. | - Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][3] - Protect the solution from light. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: High-purity, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2]
Q2: Can I use ethanol to dissolve this compound?
Q3: My this compound solution has precipitated after being stored in the freezer. What should I do?
A3: This is a common occurrence. Before use, allow the vial to warm to room temperature and then vortex or sonicate the solution until all the precipitate has redissolved. Visually inspect the solution to ensure it is clear before making any dilutions.
Q4: How should I store my this compound stock solution?
A4: For long-term stability, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3]
Q5: I am still having trouble dissolving this compound in DMSO. What else can I try?
A5: If you are confident in the quality of your solvent and have tried vortexing and sonication, you can try gentle warming. Place the vial in a water bath at a temperature no higher than 37°C for a short period. If the compound still does not dissolve, you may be exceeding its solubility limit.
Q6: Is it necessary to use anhydrous DMSO?
A6: Yes, for compounds like this compound, using anhydrous DMSO is highly recommended. DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use a fresh, unopened bottle of a high-purity, anhydrous grade of DMSO.
References
SR9011 hydrochloride stability in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9011 hydrochloride, with a specific focus on its stability in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and handling of this compound aqueous solutions.
Issue 1: Precipitation or Cloudiness Observed in Aqueous Solution
-
Question: I dissolved this compound in an aqueous buffer for my in vitro experiment, but the solution appears cloudy or has visible precipitate. What should I do?
-
Answer: Precipitation of this compound in aqueous solutions is a common challenge due to its limited aqueous solubility.[1] Here is a step-by-step guide to troubleshoot this issue:
-
Verify Stock Solution Integrity: Ensure your initial stock solution, typically prepared in 100% DMSO, is fully dissolved.[2][3] Visually inspect the stock for any particulate matter. If necessary, gentle warming in a 37°C water bath and vortexing can aid dissolution.[1]
-
Optimize Dilution Method: The method of diluting the DMSO stock into your aqueous buffer is critical.
-
Best Practice: Perform a serial dilution of your high-concentration stock solution in DMSO to create intermediate stocks. Then, add a small volume of the final DMSO stock directly to your pre-warmed (37°C) aqueous medium with rapid mixing or vortexing.[1]
-
Avoid: Adding the aqueous medium directly to your concentrated DMSO stock, as this can cause the compound to "crash out" of the solution.[1]
-
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[1] Many cell lines can tolerate up to 1%, but it is crucial to determine the tolerance for your specific cell line.[1]
-
Assess Final SR9011 Concentration: The aqueous solubility of SR9011 is limited. If your desired final concentration is too high, it may exceed its solubility limit in the cell culture medium or buffer.[1] Consider performing a dose-response curve to determine if a lower, soluble concentration is still effective for your experimental goals.
-
Consider Formulation Aids: For in vivo studies, co-solvents and surfactants are often used to improve solubility. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] While not always suitable for in vitro work, understanding these principles can be helpful.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Question: My experimental results with SR9011 are inconsistent or not what I expected based on the literature. Could the stability of the compound in my aqueous solution be a factor?
-
Answer: Yes, the degradation of SR9011 in aqueous solution can lead to a decrease in its effective concentration and potentially generate inactive or interfering byproducts, leading to inconsistent results. Here’s how to investigate:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of SR9011 from a frozen DMSO stock for each experiment.[4] Avoid using aqueous solutions that have been stored for extended periods, especially at room temperature or refrigerated.
-
Control pH of the Medium: The stability of compounds with functional groups like amides and esters can be pH-dependent.[6] Ensure the pH of your buffer or cell culture medium is stable and within the physiological range (typically 7.2-7.4) for your experiments.
-
Perform a Stability Check: If you suspect degradation, you can perform a simple stability check. Prepare your aqueous solution and measure its concentration using a stability-indicating method like HPLC at time zero and after the duration of your experiment. A significant decrease in the parent peak area would indicate degradation.
-
Frequently Asked Questions (FAQs)
Preparation and Handling
-
Q1: How should I prepare a stock solution of this compound?
-
A1: this compound is soluble in organic solvents such as DMSO, with reported solubilities up to 50 mg/mL.[2][3] To prepare a stock solution, dissolve the solid powder in 100% DMSO to a desired high concentration (e.g., 10-50 mM). Sonication or gentle warming may be required to ensure complete dissolution.[2]
-
-
Q2: How should I store this compound stock solutions?
-
A2: Store the DMSO stock solution in tightly sealed vials at -20°C or -80°C to ensure long-term stability.[2][4] For solutions in solvent, storage at -80°C is recommended for up to 6 months to a year, while at -20°C, it is typically stable for about one month.[2][4] Avoid repeated freeze-thaw cycles.
-
-
Q3: Is this compound stable in powder form?
-
A3: As a solid, this compound is generally stable. It should be stored at -20°C, desiccated, and protected from light.[3]
-
Stability in Aqueous Solutions
-
Q4: What are the potential degradation pathways for SR9011 in an aqueous solution?
-
A4: While specific degradation pathways for SR9011 have not been extensively published, based on its chemical structure, potential degradation routes in aqueous solution could include:
-
Hydrolysis: The pyrrolidine (B122466) carboxamide moiety may be susceptible to hydrolysis, especially under acidic or basic conditions.[6][7]
-
Photodegradation: The nitrothiophene group may be sensitive to light, potentially leading to photochemical reduction or other transformations.[5]
-
Oxidation: While less common for this structure, oxidative degradation could be a possibility under certain conditions.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially involving the chlorobenzyl group.[8][9]
-
-
-
Q5: How does pH affect the stability of SR9011 in aqueous solutions?
-
A5: The stability of SR9011 is likely influenced by pH. Hydrolysis of the amide bond is a primary concern and is typically catalyzed by both acid and base. Therefore, maintaining a neutral pH is recommended for optimal stability in aqueous media.
-
-
Q6: Is this compound sensitive to light?
-
A6: The nitrothiophene component of SR9011 suggests potential photosensitivity. Aromatic nitro compounds can undergo photoreduction in the presence of UV light.[5] It is a standard precautionary measure to protect solutions of SR9011 from light to minimize the risk of photodegradation.
-
Quantitative Data on Stability
Currently, there is a lack of published quantitative data on the degradation kinetics (e.g., half-life) of this compound in various aqueous solutions. To obtain this data, a formal stability study is required. The following tables are provided as templates to illustrate how such data should be presented once generated from the experimental protocol outlined below.
Table 1: Hypothetical Stability of SR9011 (10 µM) in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Temperature | Time (hours) | % Remaining SR9011 (HPLC) |
| 4°C | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| 25°C (Room Temp) | 0 | 100 |
| 24 | 92.1 | |
| 48 | 85.3 | |
| 37°C | 0 | 100 |
| 8 | 89.5 | |
| 24 | 75.8 |
Table 2: Hypothetical Influence of pH on SR9011 Stability (10 µM) at 37°C for 24 hours
| pH of Aqueous Buffer | % Remaining SR9011 (HPLC) |
| 5.0 | 80.2 |
| 7.4 | 75.8 |
| 9.0 | 65.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10][11]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for 24 hours. Also, reflux the stock solution at 60°C for 8 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and cool white fluorescent light for a specified duration. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples and a non-degraded control using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is intended to separate and quantify SR9011 from its potential degradation products.[12][13]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate polar degradation products from the more non-polar parent compound.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where SR9011 has significant absorbance (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Data Analysis: The peak area of SR9011 is used for quantification. The specificity of the method is demonstrated by the separation of the main SR9011 peak from any degradation peaks observed in the forced degradation samples. Peak purity analysis using a PDA detector is also recommended.
Visualizations
Caption: REV-ERB Signaling Pathway and the Action of SR9011.
References
- 1. benchchem.com [benchchem.com]
- 2. SR9011 | Autophagy | TargetMol [targetmol.com]
- 3. ≥98% (HPLC), nuclear receptor REV-ERB agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 8. superfund.berkeley.edu [superfund.berkeley.edu]
- 9. Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. medcraveonline.com [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
SR9011 Hydrochloride Off-Target Effects Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the potential off-target effects of SR9011 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective agonist for Rev-Erbα and Rev-Erbβ?
SR9011 was developed as a synthetic agonist of Rev-Erbα and Rev-Erbβ with high potency. Initial assessments suggested a high degree of selectivity, with one study indicating no activity at 46 other nuclear receptors. However, emerging evidence on related compounds, such as SR9009, suggests the possibility of Rev-Erb-independent effects, which necessitates a thorough evaluation of SR9011's selectivity profile in your experimental system.
Q2: What are the known Rev-Erb-independent effects of compounds in the same class as SR9011?
Studies on the related compound, SR9009, have shown that it can impact cell proliferation and mitochondrial respiration in a manner that is independent of Rev-Erbα and Rev-Erbβ. Specifically, SR9009 was found to decrease cell viability and alter mitochondrial function in cells lacking both Rev-Erb isoforms.[1] Given the structural similarity, it is plausible that SR9011 may exhibit similar effects. Indeed, one study has reported that SR9011 can decrease mitochondrial respiration in microglial cells.[2][3]
Q3: My experimental results with this compound do not align with the expected outcomes based on Rev-Erb agonism. What could be the cause?
Discrepancies between expected and observed results can arise from several factors. One significant possibility is the occurrence of off-target effects. We recommend a systematic troubleshooting approach to investigate this:
-
Confirm On-Target Activity: First, verify that SR9011 is engaging its intended targets, Rev-Erbα and Rev-Erbβ, in your specific cell line or model system. This can be done by measuring the expression of known Rev-Erb target genes.
-
Assess Cell Viability and Metabolism: Unintended effects on cell health and metabolic pathways can confound your results. It is crucial to perform cytotoxicity assays and evaluate mitochondrial function.
-
Consider Rev-Erb Independent Mechanisms: If on-target engagement is confirmed but the phenotype is unexpected, investigate potential Rev-Erb-independent pathways.
The following diagram illustrates a logical workflow for troubleshooting unexpected results with SR9011.
Troubleshooting Guides
Guide 1: Assessing Off-Target Binding of this compound
Issue: How can I determine if SR9011 is binding to unintended protein targets in my experimental system?
Recommended Approach: A tiered approach is recommended, starting with broad screening and progressing to more focused validation.
Experimental Protocols:
-
Broad Kinome Screening (KinomeScan™): This competitive binding assay assesses the interaction of a test compound against a large panel of kinases.
-
Methodology: A test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of each kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Data Presentation: Results are typically presented as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound (% of control). Stronger interactions result in a lower percentage.
-
-
Safety Pharmacology Profiling (SafetyScreen): These panels evaluate the binding of a compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters, which are common off-targets for small molecules.
-
Methodology: Radioligand binding assays are commonly used. A fixed concentration of a radiolabeled ligand known to bind the target is competed with various concentrations of the test compound. The amount of radioactivity displaced is measured to determine the binding affinity of the test compound.
-
Data Presentation: Results are often expressed as the percent inhibition of radioligand binding at a given concentration of the test compound or as an IC50/Ki value.
-
Data Summary Table for Off-Target Binding Assessment:
| Assay Type | Typical Panel Size | Key Parameters Measured | Interpretation of Positive Hit |
| KinomeScan™ | >400 kinases | Percent of Control (%Ctrl) | A low %Ctrl value indicates strong binding. |
| SafetyScreen (GPCRs) | >70 targets | Percent Inhibition, IC50, Ki | High percent inhibition or low IC50/Ki indicates significant binding. |
| SafetyScreen (Ion Channels) | >20 targets | Percent Inhibition, IC50 | High percent inhibition or low IC50 indicates significant interaction. |
| SafetyScreen (Transporters) | >10 targets | Percent Inhibition, IC50 | High percent inhibition or low IC50 indicates significant interaction. |
Guide 2: Investigating Rev-Erb-Independent Functional Effects
Issue: How can I determine if the observed cellular effects of SR9011 are independent of its action on Rev-Erbα and Rev-Erbβ?
Recommended Approach: The most direct method is to utilize a cellular system where Rev-Erbα and Rev-Erbβ are absent and compare the effects of SR9011 in these cells to their wild-type counterparts.
Experimental Workflow Diagram:
Experimental Protocols:
-
Generation of Rev-Erbα/β Knockout (KO) Cells:
-
Methodology: Use CRISPR/Cas9 technology to introduce frameshift mutations in the NR1D1 (Rev-Erbα) and NR1D2 (Rev-Erbβ) genes. Select and validate clonal cell lines with complete loss of protein expression via Western blot.
-
-
Cell Proliferation/Viability Assay:
-
Methodology: Seed wild-type and Rev-Erbα/β KO cells at a low density in 96-well plates. Treat with a dose-response of SR9011 or vehicle control. After a defined period (e.g., 72 hours), assess cell viability using a commercially available assay that measures ATP content (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
-
Data Presentation: Plot cell viability as a percentage of the vehicle-treated control for both wild-type and KO cells.
-
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer):
-
Methodology: Plate wild-type and Rev-Erbα/β KO cells on a Seahorse XF cell culture microplate. Treat with SR9011 or vehicle for the desired duration. Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Data Presentation: Compare key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity between SR9011-treated and vehicle-treated wild-type and KO cells.
-
Data Summary Table for Rev-Erb-Independent Effects:
| Functional Assay | Expected Outcome if Effect is Rev-Erb Dependent | Expected Outcome if Effect is Rev-Erb Independent |
| Cell Proliferation | Effect observed in wild-type cells, but significantly attenuated or absent in Rev-Erbα/β KO cells. | Similar effect observed in both wild-type and Rev-Erbα/β KO cells. |
| Mitochondrial Respiration | Changes in OCR parameters in wild-type cells, but not in Rev-Erbα/β KO cells. | Similar changes in OCR parameters in both wild-type and Rev-Erbα/β KO cells. |
Signaling Pathway Considerations
When investigating off-target effects, it is important to consider pathways that are commonly affected by small molecule inhibitors. The diagram below illustrates the on-target pathway of SR9011 and potential off-target interactions that could lead to Rev-Erb-independent effects.
By following these guidelines and protocols, researchers can more thoroughly assess the selectivity of this compound and better interpret their experimental findings.
References
Technical Support Center: SR9011 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR9011 hydrochloride in in vivo studies. The information is intended for scientists and drug development professionals to optimize their experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] These receptors are critical components of the core circadian clock machinery and are involved in regulating the expression of genes related to metabolism, inflammation, and circadian rhythm.[1][2] By activating REV-ERB, SR9011 represses the transcription of target genes, including core clock components like Bmal1 and Clock. This modulation of gene expression leads to downstream effects on various physiological processes, such as increased energy expenditure, reduced fat storage, and alterations in circadian behavior.[2][4]
Q2: What is a typical dosage and administration route for SR9011 in mice?
Based on published literature, a common and effective dosage of this compound in mice is 100 mg/kg, administered via intraperitoneal (i.p.) injection.[2][4][5] This dosage has been shown to elicit significant effects on circadian behavior, metabolism, and gene expression.[2][4] Both single-dose and twice-daily (b.i.d.) administration protocols have been successfully used, depending on the desired duration of action and experimental goals.[2][4] The potency (ED50) for the suppression of wheel-running behavior has been reported to be around 56 mg/kg.[2]
Q3: How should this compound be prepared for in vivo administration?
This compound is insoluble in water.[6] Therefore, it needs to be dissolved in a suitable vehicle for in vivo studies. A commonly used vehicle is a mixture containing DMSO, with further dilutions in agents like polyethylene (B3416737) glycol (PEG) and Tween 80, and finally saline or PBS. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another mentioned formulation for in vivo use is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O. It's crucial to ensure the compound is fully dissolved, which may require sonication.[7] Always prepare fresh solutions for injection and be mindful of the potential for precipitation.
Q4: When is the optimal time to administer SR9011 for in vivo studies?
The timing of SR9011 administration is a critical experimental parameter due to its action on the circadian clock. The expression of its target, REV-ERBα, oscillates with a peak during the light phase in nocturnal animals like mice.[5] Many studies administer SR9011 at Zeitgeber Time 6 (ZT6), which is 6 hours after the lights turn on and corresponds to the peak of REV-ERBα expression.[5] Administration at this time has been shown to increase wakefulness.[5] Conversely, administration during the late dark phase (ZT18) may have no effect on sleep.[8] The timing of administration should be carefully considered based on the specific research question and the physiological process being investigated.
Q5: What are the expected physiological effects of SR9011 administration in mice?
Administration of SR9011 in mice has been reported to cause a range of physiological effects, including:
-
Metabolic Effects: Increased oxygen consumption (energy expenditure), decreased fat mass, and weight loss without affecting food intake.[2][4] It also improves dyslipidemia and hyperglycemia in models of diet-induced obesity.[4][8]
-
Behavioral Effects: Alterations in circadian locomotor activity, often resulting in a decrease in wheel-running during the active (dark) phase.[2][9] It can also induce wakefulness when administered during the light phase.[5][8]
-
Gene Expression Changes: Suppression of core clock genes like Bmal1 and Clock in the hypothalamus and alteration of metabolic gene expression in the liver, skeletal muscle, and adipose tissue.[2][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or inconsistent results | Improper formulation: this compound may have precipitated out of solution. | - Ensure the vehicle is appropriate and the compound is fully dissolved. Sonication may be necessary. - Prepare fresh solutions before each experiment. - Visually inspect the solution for any precipitates before injection. |
| Incorrect dosage: The dose may be too low to elicit a response. | - While 100 mg/kg i.p. is common, a dose-response study may be necessary for your specific model and endpoint. The ED50 for behavioral effects is reported to be around 56 mg/kg.[2] | |
| Suboptimal timing of administration: The effect of SR9011 is time-dependent due to the circadian expression of REV-ERB. | - Administer SR9011 at a consistent time of day, ideally when REV-ERB expression is high (e.g., ZT6 for effects on wakefulness).[5] | |
| Compound stability: The compound may have degraded. | - Store this compound powder at 4°C, sealed and away from moisture.[6] - For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles.[6] | |
| Signs of toxicity in animals (e.g., lethargy, ruffled fur, weight loss beyond expected) | Vehicle toxicity: The vehicle itself may be causing adverse effects. | - Run a vehicle-only control group to assess for any vehicle-induced toxicity. - Consider alternative, well-tolerated vehicle formulations.[10] |
| High dosage: The administered dose may be too high for the specific mouse strain or experimental conditions. | - Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose (MTD). | |
| Off-target effects: Although SR9011 is reported to be specific for REV-ERBα/β, off-target effects can never be fully excluded. | - Carefully observe animals for any unexpected behavioral or physiological changes. - If unexpected effects are observed, consider investigating potential off-target interactions. | |
| Precipitation of SR9011 in the formulation | Low solubility: this compound has poor aqueous solubility. | - Increase the proportion of co-solvents like DMSO or PEG300 in your vehicle, staying within tolerated limits for the animals. - Gentle warming and sonication can aid in dissolution. - Prepare more dilute solutions if possible, adjusting the injection volume accordingly. |
| Variability between animals | Biological variation: Individual differences in metabolism and circadian rhythm can lead to varied responses. | - Increase the number of animals per group to improve statistical power. - Ensure animals are properly acclimated and housed under consistent environmental conditions (light-dark cycle, temperature, etc.). |
| Inconsistent administration: Variations in injection technique or volume can contribute to variability. | - Ensure all injections are administered consistently by a trained individual. - Use precise volume measurements for dosing. |
Data Summary Tables
Table 1: Summary of this compound In Vivo Dosages and Effects in Mice
| Dosage | Administration Route | Dosing Schedule | Key Observed Effects | Reference(s) |
| 100 mg/kg | i.p. | Single dose at CT6 | Altered circadian behavior, loss of subsequent active period. | [2] |
| 100 mg/kg | i.p. | b.i.d. for 12 days | Weight loss, decreased fat mass. | [4] |
| 100 mg/kg | i.p. | b.i.d. for 10 days | 5% increase in oxygen consumption. | [2][4] |
| 56 mg/kg (ED50) | i.p. | Not specified | Suppression of wheel-running behavior. | [2] |
| 67 mg/kg (ED50) | i.p. | Not specified | Suppression of Srebf1 gene expression. | [2] |
| 100 mg/kg | i.p. | Single dose at ZT6 | Increased wakefulness for ~2 hours. | [5] |
Table 2: this compound Formulation and Stability
| Parameter | Details | Reference(s) |
| Solubility | Insoluble in water; Soluble in DMSO (≥ 32 mg/mL). | [6] |
| Example In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. | [7] |
| Example In Vivo Formulation 2 | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH2O. | [7] |
| Powder Storage | 4°C, sealed, away from moisture. | [6] |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6] |
Experimental Protocols & Visualizations
General Protocol for In Vivo Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
On the day of injection, weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to create a stock solution. Ensure complete dissolution, using sonication if necessary.
-
Sequentially add the other vehicle components (e.g., PEG300, Tween 80) with gentle mixing between each addition.
-
Finally, add saline or PBS to reach the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation.
-
-
Animal Dosing:
-
Acclimate mice to the experimental conditions, including a consistent light-dark cycle.
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the SR9011 solution via intraperitoneal (i.p.) injection at the designated time (e.g., ZT6).
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Post-Dosing Monitoring and Analysis:
-
Monitor the animals for any signs of distress or toxicity.
-
Perform behavioral assessments (e.g., locomotor activity) or metabolic measurements (e.g., oxygen consumption) at the desired time points.
-
At the end of the experiment, collect tissues for gene expression analysis or other downstream applications.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for SR9011 in vivo studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidessupply.com [peptidessupply.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acute toxicological effects of zinc oxide nanoparticles in mice after intratracheal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rapamycin.news [rapamycin.news]
- 9. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
SR9011 hydrochloride bioavailability and pharmacokinetics
This technical support center provides essential information, frequently asked questions, and troubleshooting guides for researchers utilizing SR9011 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is SR9011 and what is its primary mechanism of action?
SR9011 is a synthetic small molecule that acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] These receptors are crucial components of the core biological clock machinery that regulates circadian rhythms and various metabolic processes.[1][4][5] By activating REV-ERB, SR9011 modulates the expression of genes involved in lipid and glucose metabolism, inflammation, and fat storage.[2][6] It is important to note that while often discussed alongside Selective Androgen Receptor Modulators (SARMs), SR9011 is not a SARM and does not act on androgen receptors.[1][7] Its effects are primarily driven by its influence on the circadian clock and metabolic pathways.[1]
Q2: What is the bioavailability and pharmacokinetic profile of SR9011?
The pharmacokinetic profile of SR9011 is characterized by poor oral bioavailability and a short half-life.
-
Bioavailability: SR9011 has inherently low bioavailability when administered orally.[8][9][10] This means a very small fraction of the compound is absorbed and becomes systemically available when ingested. To improve absorption, methods like micronization of the compound or alternative delivery systems such as transdermal application have been explored.[8][9] For preclinical research, direct administration routes like intraperitoneal (IP) or intravenous (IV) injection are often used to bypass the issue of poor oral absorption.[9]
-
Half-life: SR9011 has a relatively short half-life, estimated to be around 4 hours.[11] This necessitates multiple daily administrations in animal studies to maintain consistent plasma concentrations and therapeutic effects.[11]
Q3: How is SR9011 metabolized?
In vitro studies using human liver microsomes (HLM) have shown that SR9011 is extensively metabolized, primarily in the liver.[4] These studies have identified up to fourteen different metabolites through liquid chromatography–high resolution mass spectrometry (LC–HRMS).[4][12][13] The metabolic modifications include hydroxylations and other changes to the parent compound structure.[14] The identification of these metabolites is crucial for developing effective methods for its detection in biological samples.[13]
Q4: How can SR9011 be accurately quantified in biological matrices like plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of SR9011 in biological samples such as plasma.[15][16] A validated method for equine plasma has been described, which involves a protein precipitation step using methanol (B129727) for sample preparation, followed by chromatographic separation and detection using selected reaction monitoring (SRM) mode in the mass spectrometer.[15][16][17] This ensures accurate and reproducible quantification of the compound.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic & Physicochemical Properties
| Parameter | Value / Description | Source(s) |
| Mechanism of Action | REV-ERBα and REV-ERBβ Agonist | [3][18] |
| IC₅₀ | ~790 nM (REV-ERBα), ~560 nM (REV-ERBβ) | [3][18][19] |
| Oral Bioavailability | Poor | [8][9][11] |
| Reported Half-life | Approximately 4 hours | [11] |
| Metabolism | Extensive, primarily in the liver; 14 metabolites identified in vitro. | [4][12] |
| Solubility | Insoluble in water. Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and Ethanol (~14 mg/mL). | [19][20][21] |
| Storage | Store powder at -20°C for long-term stability (≥4 years). | [20][21] |
Troubleshooting Guides
Issue 1: Inconsistent or No Effect Observed with Oral Gavage Administration.
-
Root Cause: This is most likely due to the inherently poor oral bioavailability of SR9011.[8][9] The compound is not efficiently absorbed from the gastrointestinal tract into the bloodstream.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the SR9011 used is of high purity and has been stored correctly to prevent degradation.
-
Switch Administration Route: For preclinical animal models, consider switching to an administration route that bypasses first-pass metabolism. Intraperitoneal (IP) injection is a common and effective alternative used in published studies.[22][23]
-
Explore Alternative Formulations: If oral administration is necessary, investigate specialized formulations designed to enhance bioavailability, such as micronized powders or lipid-based delivery systems, though these may still be suboptimal.[8]
-
Issue 2: Difficulty Preparing a Stable and Homogeneous Solution for In Vivo Dosing.
-
Root Cause: SR9011 is insoluble in aqueous solutions and requires an appropriate vehicle for administration.[19] Improper preparation can lead to compound precipitation and inaccurate dosing.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent System: Based on the administration route, use a validated solvent system. Commercial suppliers and literature suggest several options. For example, a common vehicle for IP injection involves dissolving SR9011 in DMSO first, then diluting with other agents like PEG300, Tween80, and saline or corn oil.[19]
-
Follow a Step-by-Step Solubilization Protocol: Do not mix all components at once. A sequential addition of solvents is often required. See Experimental Protocol 1 for a detailed example.
-
Ensure Complete Dissolution: Visually inspect the solution to ensure it is clear and free of particulates before administration. Use fresh DMSO as it can absorb moisture, which reduces solubility.[19]
-
Use Immediately: Prepared formulations, especially those involving mixtures of solvents, should be used immediately to prevent the compound from precipitating out of solution.[19]
-
Issue 3: Unexpected Biological Effects or Discrepancies with Published Data.
-
Root Cause: Some research has suggested that SR9011 and related compounds may exert biological effects that are independent of their activity on REV-ERB receptors.[6][24] These off-target effects could be a confounding factor.
-
Troubleshooting Steps:
-
Implement Rigorous Controls: Include appropriate control groups in your experimental design. This should include a vehicle-only control group to account for any effects of the delivery solution.
-
Consider REV-ERB Knockout Models: To definitively determine if an observed effect is REV-ERB-dependent, experiments using REV-ERBα/β knockout cells or animal models are the gold standard.[24]
-
Dose-Response Analysis: Perform a dose-response study to characterize the relationship between the SR9011 concentration and the observed effect. This can help differentiate specific from non-specific effects.
-
Review Literature for Off-Target Effects: Stay updated with the latest research on SR9011 to be aware of any newly identified off-target activities.
-
Experimental Protocols
Protocol 1: Preparation of SR9011 for Intraperitoneal (IP) Injection in Mice
This protocol is based on common vehicle formulations for water-insoluble compounds used in preclinical research.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and high-purity
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or ddH₂O
-
-
Methodology (Example for a 10 mg/mL solution):
-
Weigh the required amount of SR9011 powder.
-
Prepare a vehicle mixture. For a final volume of 1 mL, the vehicle may consist of: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
First, dissolve the SR9011 powder in DMSO (e.g., add 100 µL of DMSO to 10 mg of SR9011). Vortex or sonicate gently until the powder is completely dissolved and the solution is clear.
-
Add the PEG300 (400 µL) to the DMSO-SR9011 solution and mix thoroughly until homogeneous.
-
Add the Tween 80 (50 µL) and mix again until the solution is clear.
-
Finally, add the saline (450 µL) dropwise while mixing to bring the solution to the final volume of 1 mL.
-
Administer the freshly prepared solution to the animals at the desired dosage (e.g., for a 100 mg/kg dose in a 25g mouse, inject 250 µL of the 10 mg/mL solution).
-
Protocol 2: General Workflow for In Vitro Metabolism Study
This protocol outlines the key steps for assessing SR9011 metabolism using Human Liver Microsomes (HLM).
-
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) or Methanol (for quenching)
-
-
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to reach thermal equilibrium.
-
Initiate Reaction: Add SR9011 (typically dissolved in a small amount of DMSO) to the mixture to start the metabolic reaction. The final concentration of DMSO should be low (<1%) to avoid inhibiting enzymatic activity.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the proteins and stops all enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Collect the supernatant and analyze it using LC-HRMS to identify and quantify the parent SR9011 and its metabolites.[4][12]
-
Mandatory Visualizations
Caption: SR9011 activates REV-ERB, leading to gene repression and metabolic changes.
Caption: Workflow for conducting an in vivo pharmacokinetic study of SR9011.
Caption: Troubleshooting logic for addressing poor in vivo efficacy of SR9011.
References
- 1. spacecoastdaily.com [spacecoastdaily.com]
- 2. peptidessupply.com [peptidessupply.com]
- 3. SR9011 - Wikipedia [en.wikipedia.org]
- 4. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. muscleandbrawn.com [muscleandbrawn.com]
- 8. SR9011 Review, Dosage & Legit Sources in 2020 - sarms.io [sarms.io]
- 9. SR9009/SR9011 Update - Receptor Chem [receptorchem.co.uk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. SR9011 Ultimate Guide: Dosage, Side effects & Benefits - sarmguide [sarmguide.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A quantitative method for the simultaneous detection of SR9009 and SR9011 in equine plasma using liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. madbarn.com [madbarn.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. caymanchem.com [caymanchem.com]
- 22. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pnas.org [pnas.org]
SR9011 Hydrochloride In Vitro Toxicology Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR9011 hydrochloride in in vitro experiments. The information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential issues, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of SR9011's in vitro toxicity?
A1: SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] Its primary mechanism of in vitro toxicity, particularly in cancer cells, is linked to its on-target activity. Activation of REV-ERBs by SR9011 leads to the transcriptional repression of target genes involved in cell proliferation, metabolism, and autophagy.[1][3] This disruption of core cellular processes can induce cell cycle arrest and apoptosis.[3][4]
Q2: Is SR9011 selectively toxic to cancer cells?
A2: Yes, studies have shown that SR9011 is selectively lethal to a variety of cancer cell lines, including those from brain, breast, colon, and leukemia, while having minimal effect on the viability of normal cells.[1][2][5] For instance, one study demonstrated that SR9011 was cytotoxic to astrocytoma and brain tumor initiating cells (BTICs) but not to normal astrocytes.[1]
Q3: How does SR9011 induce apoptosis in cancer cells?
A3: SR9011 treatment has been shown to induce apoptosis in cancer cells through the inhibition of autophagy and de novo lipogenesis.[1] This leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1] The induction of apoptosis has been confirmed by assays for cleaved caspase-3 and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling).[1][6]
Q4: What effect does SR9011 have on the cell cycle?
A4: SR9011 has been observed to cause a G0/G1 phase cell cycle arrest in breast cancer cells.[4][7] This is potentially mediated by the suppression of Cyclin A (CCNA2), a direct target gene of REV-ERB.[3][4]
Q5: What are the known IC50 values for SR9011?
A5: The IC50 values for SR9011 are specific to its binding and activity on the REV-ERB receptors. The reported IC50 values are approximately 790 nM for REV-ERBα and 560 nM for REV-ERBβ.[7]
Troubleshooting Guides
Problem 1: Inconsistent or No Observed Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | SR9011 is typically dissolved in DMSO for in vitro studies.[1] Ensure the final DMSO concentration in your cell culture media is consistent across all experiments and is at a level that is not toxic to your cells (typically <0.5%). Visually inspect for any precipitation of the compound in the media. If precipitation is observed, consider preparing a fresh, lower concentration stock solution. |
| Incorrect Concentration Range | The effective concentration of SR9011 can vary between cell lines. If no cytotoxicity is observed, you may be using a concentration range that is too low. Conversely, if all cells are dying, the concentration may be too high. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal working concentration for your specific cell line.[8] |
| Cell Line Sensitivity | While SR9011 is toxic to many cancer cell lines, some may be more resistant.[1][4] Confirm the REV-ERBα/β expression levels in your cell line, as this can influence sensitivity. Consider testing a different cell line known to be sensitive to SR9011 as a positive control. |
| Compound Degradation | Ensure proper storage of this compound powder and stock solutions to prevent degradation. Store powder at -20°C and protect from light. Prepare fresh working dilutions from a stock solution for each experiment. |
Problem 2: Difficulty in Detecting Apoptosis
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Timing | Apoptosis is a dynamic process. The timing of your assay post-treatment is critical. If you are not detecting apoptosis, you may be analyzing the cells too early or too late. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal window for apoptosis detection in your cell line.[1] |
| Incorrect Apoptosis Assay | Ensure you are using a sensitive and appropriate assay for detecting apoptosis. Annexin V/PI staining is a common and reliable method for detecting early and late-stage apoptosis.[9][10] Cleaved caspase-3 immunofluorescence or western blotting can also be used to confirm the activation of the apoptotic cascade.[6] |
| Low Level of Apoptosis | It is possible that at the concentration of SR9011 used, the level of apoptosis is below the detection limit of your assay. Try increasing the concentration of SR9011 or the duration of treatment. Also, ensure you are collecting both adherent and floating cells for your analysis, as apoptotic cells may detach. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| REV-ERBα IC50 | 790 nM | HEK293 cells | [7] |
| REV-ERBβ IC50 | 560 nM | HEK293 cells | [7] |
| Bmal1 Promoter Repression IC50 | 620 nM | Co-transfection assay | [7] |
Table 2: Effect of SR9011 on Cancer Cell Viability (72h treatment)
| Cell Line | Concentration | % Viability (Approx.) | Reference |
| Astrocytoma | 10 µM | ~50% | [1][11] |
| Astrocytoma | 20 µM | ~40% | [1][11] |
| Brain Tumor Initiating Cells (BTICs) | 10 µM | ~60% | [1][11] |
| Brain Tumor Initiating Cells (BTICs) | 20 µM | ~40% | [1][11] |
Note: The viability percentages are estimated from graphical data presented in the cited literature.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3x10³ to 5x10³ cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.[1][11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12][13]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1x10⁶ cells/mL.[10][14]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10][14]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][14]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with SR9011 as required and harvest approximately 1x10⁶ cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.[15][16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the DNA content by flow cytometry.
Signaling Pathways and Workflows
Caption: SR9011 toxicity pathway in cancer cells.
References
- 1. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. bosterbio.com [bosterbio.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Navigating the Nuances of SR9011 Hydrochloride: A Technical Support Hub
For Researchers, Scientists, and Drug Development Professionals
The synthetic Rev-Erbα/β agonist, SR9011 hydrochloride, is a powerful tool for investigating the intricate links between circadian rhythms, metabolism, and inflammatory processes. However, its experimental application can be fraught with variability, leading to inconsistent and difficult-to-interpret results. This technical support center provides a comprehensive resource to troubleshoot common issues and standardize experimental protocols, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
SR9011 is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ.[1][2] These receptors are critical components of the core circadian clock machinery. By binding to and activating Rev-Erb, SR9011 enhances the recruitment of co-repressors, leading to the transcriptional repression of target genes, most notably Bmal1 and Clock, which are key positive regulators of the circadian cycle.[3][4] This modulation of the core clockwork subsequently impacts downstream pathways involved in metabolism, inflammation, and cellular proliferation.[2][5]
Q2: What are the major biological effects of SR9011 observed in preclinical studies?
Preclinical research has demonstrated a wide range of effects for SR9011, including:
-
Alteration of Circadian Behavior: Administration of SR9011 can disrupt the normal sleep-wake cycle in mice, often leading to a decrease in locomotor activity during the active (dark) phase.[3][4]
-
Metabolic Modulation: SR9011 has been shown to increase energy expenditure, reduce fat mass, and improve glucose and lipid homeostasis in animal models of obesity and metabolic syndrome.[2][3]
-
Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines in various cell types, including microglia.[2][4]
-
Anti-proliferative Activity: SR9011 has demonstrated the ability to suppress the proliferation of various cancer cell lines.
Q3: Are there known off-target effects of SR9011?
While SR9011 is designed to be a specific Rev-Erb agonist, the potential for off-target effects should always be a consideration in experimental design, as with any small molecule inhibitor.[6] Some studies have noted that high concentrations of similar compounds may have Rev-Erb-independent effects.[7] Researchers should include appropriate controls, such as using Rev-Erbα/β knockout cells or animals, to validate that the observed effects are indeed mediated by the intended targets.
Q4: What is known about the metabolism of SR9011?
In vitro studies using human liver microsomes have identified up to fourteen metabolites of SR9011.[1][8][9][10] The metabolic modifications primarily involve hydroxylations and other enzymatic reactions.[8][9] It is important to consider that these metabolites could potentially have their own biological activities and contribute to the overall experimental outcome.
Troubleshooting Guides
Issue 1: Compound Solubility and Stability
A primary source of experimental variability with this compound stems from its poor aqueous solubility and potential for instability if not handled correctly.
Problem: My SR9011, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium or PBS.
Solution: This is a common issue with hydrophobic compounds. The key is to prepare a concentrated stock solution in 100% DMSO and then perform serial dilutions, ensuring vigorous mixing at each step. Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause the compound to crash out.
Recommended Protocol for Preparing a 10 mM Stock Solution and Working Dilutions:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in 100% sterile DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and gentle warming if necessary. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
For cell culture experiments, it is advisable to make an intermediate dilution of your DMSO stock in a serum-free medium or PBS before adding it to the final culture medium containing serum. This helps to gradually decrease the DMSO concentration.
-
-
Final Dilution into Culture Medium:
-
When preparing your final working concentrations, add the intermediate dilution dropwise to the final volume of pre-warmed cell culture medium while gently swirling the plate or tube.
-
The final concentration of DMSO in your cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Table 1: this compound Storage and Handling Summary
| Condition | Recommendation | Rationale |
| Storage (Powder) | Store at -20°C, desiccated and protected from light. | To prevent degradation from moisture and light. |
| Storage (DMSO Stock) | Store at -20°C or -80°C in small, single-use aliquots. | To minimize freeze-thaw cycles which can lead to degradation. |
| Stability in Aqueous Solution | Prepare fresh for each experiment. Do not store aqueous solutions for extended periods. | SR9011 is susceptible to degradation in aqueous environments. |
Issue 2: Inconsistent Experimental Results
Problem: I am observing high variability in my results between experiments, even when using the same cell line and SR9011 concentration.
Potential Causes and Solutions:
-
Circadian Timing of Treatment: The expression of Rev-Erbα and Rev-Erbβ is under circadian control, with their levels oscillating over a 24-hour period.[3] The timing of SR9011 administration can therefore significantly impact the observed effect.
-
Recommendation: For circadian-related studies, synchronize your cells before treatment (e.g., with dexamethasone (B1670325) or serum shock) and administer SR9011 at a specific circadian time point. For in vivo studies, dose the animals at the same time of day for all experiments.[3][11]
-
-
Cell Culture Conditions: Standard cell culture parameters can influence cellular responses.
-
Recommendation: Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure that the pH and CO2 levels in your incubator are stable.
-
-
Batch-to-Batch Variability of SR9011: As a synthetic compound, there can be variations in purity and the presence of minor contaminants between different manufacturing batches.[12][13]
-
Recommendation: If possible, purchase a larger quantity of SR9011 from a single, reputable supplier to ensure consistency across a series of experiments. If you must switch batches, it is advisable to perform a bridging experiment to compare the activity of the new batch with the old one.
-
-
Compound Quality and Purity: The quality of the this compound used is paramount.
-
Recommendation: Always source SR9011 from a reputable chemical supplier that provides a certificate of analysis (CoA) detailing the purity of the compound as determined by methods such as HPLC and NMR.
-
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell Type | Application | Recommended Starting Concentration | Reference |
| HEK293 | Rev-Erbα/β reporter assay | 1 - 10 µM | [3] |
| HepG2 | Bmal1 expression | 1 - 10 µM | [3] |
| Primary Microglia | Cytokine expression, Phagocytosis | 5 µM | [4] |
| Various Cancer Cell Lines | Proliferation assays | 10 - 20 µM | [14] |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each specific cell line and experimental endpoint through a dose-response study.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay - Measuring Target Gene Repression
This protocol outlines a general procedure for treating a cell line with SR9011 and measuring the repression of a known Rev-Erb target gene, such as Bmal1, by RT-qPCR.
-
Cell Seeding: Plate your cells of interest (e.g., HepG2) in a 12-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Synchronization (Optional but Recommended): To reduce variability due to circadian rhythms, you can synchronize the cells. A common method is to treat with 100 nM dexamethasone for 2 hours, followed by a wash and replacement with fresh medium.
-
SR9011 Treatment:
-
Prepare your SR9011 working solutions from a 10 mM DMSO stock as described in the solubility guide. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a range of SR9011 concentrations (e.g., 1, 5, 10 µM).
-
Add the treatments to the cells and incubate for the desired time (e.g., 6, 12, or 24 hours). The optimal treatment time may need to be determined empirically.
-
-
RNA Extraction and RT-qPCR:
-
At the end of the incubation period, lyse the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using primers specific for your target gene (e.g., Bmal1) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis: Calculate the relative expression of your target gene using the ΔΔCt method.
Protocol 2: In Vivo Animal Study - Assessing Metabolic Effects
This protocol provides a general framework for an in vivo study in mice to evaluate the effect of SR9011 on a metabolic parameter, such as body weight or fat mass. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimation: Acclimate the mice (e.g., C57BL/6) to the housing conditions for at least one week before the start of the experiment.
-
Vehicle and SR9011 Preparation:
-
A common vehicle for intraperitoneal (i.p.) injection of SR9011 consists of DMSO, PEG300, and saline. A typical formulation might be 10% DMSO, 40% PEG300, and 50% saline.
-
Dissolve the SR9011 in the vehicle to the desired final concentration. Ensure complete dissolution. Prepare fresh daily.
-
-
Dosing Regimen:
-
Monitoring and Measurements:
-
Monitor body weight daily.
-
At the end of the study (e.g., after 10-14 days), measure body composition (fat mass and lean mass) using techniques like DEXA or NMR.
-
Tissues can be collected for gene expression analysis or other downstream applications.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the SR9011-treated group to the vehicle-treated group.
Visualizing Key Concepts
Caption: Rev-Erb Signaling Pathway and SR9011 Intervention.
Caption: Troubleshooting Workflow for Inconsistent SR9011 Results.
Caption: General Experimental Workflow for an SR9011 Cell-Based Assay.
References
- 1. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptidessupply.com [peptidessupply.com]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 6. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Circadian rhythm as a key player in cancer progression as well as a therapeutic target in HER2-positive advanced gastric cancer treatment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 10. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zaether.com [zaether.com]
- 14. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
SR9011 Hydrochloride Metabolite Identification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of SR9011 hydrochloride metabolites.
Frequently Asked Questions (FAQs)
Q1: What is SR9011 and why is metabolite identification important?
SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which play a crucial role in regulating circadian rhythms and metabolism.[1][2] By activating REV-ERB, SR9011 influences the expression of genes involved in lipid and glucose metabolism, mitochondrial function, and inflammatory responses.[1][3][4] Identifying the metabolites of SR9011 is essential for understanding its pharmacokinetic profile, determining its biological activity and potential toxicity, and ensuring effective detection in various biological matrices, which is particularly relevant in the context of its potential misuse as a performance-enhancing substance.[5][6]
Q2: What are the main metabolic pathways for SR9011?
In vitro studies using human liver microsomes (HLM) have shown that SR9011 undergoes extensive phase I metabolism.[5][6][7] The primary metabolic reactions include:
-
Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule.
-
Dealkylation: The removal of an alkyl group.
-
Oxidation: Various oxidative modifications to the parent compound.
Fourteen distinct metabolites have been detected in HLM incubation samples.[5][6][7][8]
Q3: What analytical techniques are most suitable for identifying SR9011 metabolites?
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is the primary technique used for the identification and structural elucidation of SR9011 metabolites.[5][6][7] This method provides the high sensitivity and mass accuracy required to detect and characterize the low concentrations of metabolites typically found in biological samples. Tandem mass spectrometry (MS/MS) is also crucial for obtaining structural information by analyzing the fragmentation patterns of the parent compound and its metabolites.[5][7][9]
Q4: Have SR9011 or its metabolites been detected in routine doping control samples?
As of late 2016, retrospective analysis of over 1500 doping control samples did not detect the presence of SR9011 or its metabolites.[5][6][8] However, due to its performance-enhancing properties observed in animal studies, regulatory bodies recommend its inclusion in screening methods.[5][7]
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental identification of SR9011 metabolites.
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for SR9011/Metabolites | Inappropriate MS settings. | Optimize MS parameters, including ionization mode (positive mode is typically used for SR9011), collision energy, and selected reaction monitoring (SRM) transitions.[9] |
| Poor chromatographic separation. | Adjust the mobile phase composition, gradient, and flow rate. Ensure the analytical column is appropriate and in good condition.[10] | |
| Sample degradation. | Prepare fresh samples and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Ion suppression from matrix effects. | Implement sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Consider using a matrix-matched calibration curve or an internal standard.[10][11] | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the column.[12] |
| Inappropriate injection solvent. | Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the initial mobile phase.[12] | |
| Extra-column volume. | Minimize the length and diameter of tubing between the injector, column, and detector.[12] | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the analytical column after a certain number of injections as recommended by the manufacturer. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system regularly.[13] |
| Leaks in the system. | Check all fittings and connections for leaks. | |
| Dirty ion source. | Clean the ion source according to the manufacturer's instructions.[13] |
Data Presentation
Table 1: Summary of SR9011 Metabolites Identified in Human Liver Microsomes
| Metabolite ID | Metabolic Modification |
| SR11-1 | Hydroxylation |
| SR11-2 | Hydroxylation |
| SR11-3 | Hydroxylation |
| SR11-4 | Hydroxylation |
| SR11-5 | Dihydroxylation |
| SR11-6 | Dihydroxylation |
| SR11-7 | Dihydroxylation |
| SR11-8 | N-dealkylation |
| SR11-9 | N-dealkylation + Hydroxylation |
| SR11-10 | N-dealkylation + Hydroxylation |
| SR11-11 | N-dealkylation + Dihydroxylation |
| SR11-12 | O-dealkylation |
| SR11-13 | O-dealkylation + Hydroxylation |
| SR11-14 | Carboxylation |
| Source: Based on data from Geldof et al. (2016). The exact positions of the modifications were not fully elucidated in the initial study. |
Experimental Protocols
In Vitro Metabolism of SR9011 using Human Liver Microsomes (HLM)
Objective: To identify the phase I metabolites of SR9011 in an in vitro setting.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
-
Initiation of Metabolic Reaction:
-
Add SR9011 (typically dissolved in a small amount of organic solvent like DMSO, then diluted) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of SR9011 should be optimized based on preliminary experiments.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60, 120 minutes) to monitor the time-dependent formation of metabolites.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (ACN). The ACN will precipitate the proteins.
-
-
Sample Preparation for LC-MS Analysis:
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Inject the supernatant into the LC-HRMS system.
-
Perform chromatographic separation using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Analyze the eluent using a high-resolution mass spectrometer in both positive and negative ionization modes to detect the parent compound and its metabolites.
-
Perform MS/MS analysis on the detected potential metabolites to obtain fragmentation patterns for structural elucidation.
-
Visualizations
Caption: SR9011 signaling pathway through REV-ERB activation.
Caption: Experimental workflow for SR9011 metabolite identification.
Caption: Troubleshooting logic for no or low signal in LC-MS analysis.
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sonwuapi.com [sonwuapi.com]
- 5. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. SR9011: Synthesis, Detection and Bioactivity_Chemicalbook [chemicalbook.com]
- 9. A quantitative method for the simultaneous detection of SR9009 and SR9011 in equine plasma using liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. zefsci.com [zefsci.com]
Technical Support Center: Improving SR9011 Hydrochloride Delivery for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo delivery of SR9011 hydrochloride. Addressing common challenges such as poor solubility and low oral bioavailability, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in vivo. The following table outlines common problems, their potential causes, and recommended solutions to ensure experimental success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of SR9011 in dosing solution | - Low solubility in aqueous solutions.[1][2] - Improper solvent ratio. - Temperature fluctuations. | - Use a co-solvent system such as DMSO, PEG300, and Tween 80 in saline.[3] - Prepare fresh solutions before each experiment. - Sonication may aid in dissolution.[3] - Store stock solutions at -20°C or -80°C as recommended.[4] |
| Low or inconsistent efficacy in vivo | - Poor bioavailability, especially with oral administration.[5] - Rapid metabolism of the compound.[6][7] - Incorrect dosage or administration frequency. | - Utilize intraperitoneal (i.p.) injection for more consistent systemic exposure.[8] - Explore advanced delivery systems like nanoparticles or liposomes to improve oral bioavailability. - Ensure accurate dosing based on animal weight and study design. A common dosage for mice is 100 mg/kg via i.p. injection, twice daily.[8] |
| Adverse effects or toxicity in animal models | - Toxicity associated with the delivery vehicle, particularly DMSO, especially in sensitive or neonatal animals.[9] - High dosage of SR9011. | - Reduce the percentage of DMSO in the vehicle formulation for sensitive animals.[10] - Consider alternative solvents or delivery systems. - Conduct dose-response studies to determine the optimal therapeutic window with minimal toxicity. |
| Variability in experimental results | - Inconsistent preparation of dosing solutions. - Differences in administration technique. - Instability of the compound in the formulation over time. | - Standardize the protocol for solution preparation, including the order of solvent addition. - Ensure all personnel are trained in consistent i.p. injection techniques. - Prepare fresh dosing solutions for each set of experiments to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intraperitoneal (i.p.) injection of this compound in mice?
A standard and effective vehicle for i.p. injection of this compound is a co-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] This formulation helps to solubilize the hydrophobic SR9011 compound for systemic administration. For animals that may be sensitive to DMSO, the concentration can be reduced to 2%, with the saline percentage adjusted accordingly.[10]
Q2: How can I improve the oral bioavailability of SR9011?
The oral bioavailability of SR9011 is known to be poor.[5] To enhance it, researchers can explore advanced drug delivery systems such as lipid-based nanoparticles or liposomes.[11] These formulations can protect the compound from degradation in the gastrointestinal tract and improve its absorption.[12][13]
Q3: What are the storage conditions for this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year.[3] It is recommended to prepare working solutions fresh for each experiment to ensure potency.
Q4: Are there any known side effects of SR9011 administration in vivo?
Most in vivo studies report minimal overt toxicity at therapeutic doses.[14] However, high doses or chronic administration may lead to unforeseen effects. It is also crucial to consider the potential toxicity of the delivery vehicle itself. For instance, repeated i.p. injections of solutions containing DMSO can cause peritoneal irritation.[15] Researchers should always include a vehicle-only control group in their experimental design.
Q5: What is the mechanism of action of SR9011?
SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[16] These receptors are key components of the circadian clock and play a crucial role in regulating gene expression involved in metabolism, inflammation, and circadian rhythm.[17] By activating REV-ERBs, SR9011 can modulate these physiological processes.
Quantitative Data Summary
The following tables provide a summary of solubility and a comparison of pharmacokinetic parameters for different delivery methods.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~50 mg/mL | Sonication is recommended for complete dissolution.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | A clear solution can be achieved with sequential solvent addition.[3][5] |
| Ethanol | ~14 mg/mL | - |
Table 2: Comparative Pharmacokinetic Parameters of Different Delivery Formulations (Hypothetical for SR9011 based on general findings for hydrophobic drugs)
| Parameter | Standard Intraperitoneal (i.p.) Injection | Oral Gavage (Standard Suspension) | Oral Gavage (Nanoformulation) |
| Bioavailability (%) | ~100 (by definition) | < 5 | Estimated 20-25 (potential ~5-fold increase)[4] |
| Time to Max. Concentration (Tmax) | 0.5 - 1 hour | 1 - 2 hours | 0.5 - 1.5 hours |
| Max. Plasma Concentration (Cmax) | High | Low | Moderately High |
| Area Under the Curve (AUC) | High | Low | Significantly Increased |
Note: The data for the nanoformulation is an estimation based on the reported potential of such systems to improve the bioavailability of poorly soluble drugs and is not based on direct experimental results for SR9011.
Experimental Protocols
Protocol 1: Preparation of SR9011 for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of SR9011 in DMSO. Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 25 mg/mL). Vortex or sonicate until fully dissolved.
-
Prepare the vehicle mixture. In a sterile tube, prepare the final dosing solution by adding the components sequentially. For a final concentration of 2 mg/mL in a 1 mL total volume, follow these steps: a. Add 400 µL of PEG300. b. Add 50 µL of Tween 80 and vortex thoroughly. c. Add 80 µL of the 25 mg/mL SR9011 stock solution in DMSO (this will constitute 10% of the final volume if the stock is adjusted accordingly, or calculate the volume needed for a 10% final DMSO concentration). Vortex well. d. Add 470 µL of sterile saline to bring the total volume to 1 mL.
-
Ensure complete dissolution. Vortex the final solution until it is clear and homogenous. Gentle warming or brief sonication can be used if precipitation occurs.
-
Administer to the animal. The typical dose for mice is 100 mg/kg body weight, administered via i.p. injection twice daily.[8] Calculate the injection volume based on the final concentration of the solution and the animal's weight.
Protocol 2: General Method for Preparing SR9011-Loaded Nanoparticles for Oral Delivery
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, chitosan)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Surfactant/stabilizer (e.g., PVA, poloxamer 188)
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Prepare the organic phase. Dissolve this compound and the chosen polymer (e.g., PLGA) in an appropriate organic solvent.
-
Prepare the aqueous phase. Dissolve the surfactant (e.g., PVA) in deionized water.
-
Form the emulsion. Add the organic phase to the aqueous phase dropwise while stirring at high speed with a magnetic stirrer or homogenizer. This will form an oil-in-water (O/W) emulsion.
-
Evaporate the organic solvent. Continue stirring the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Purify the nanoparticles. Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Resuspend or lyophilize. Resuspend the purified nanoparticles in a suitable aqueous vehicle for oral gavage. For long-term storage, the nanoparticles can be lyophilized into a powder.
-
Characterize the nanoparticles. Before in vivo administration, characterize the nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for SR9011 i.p. injection.
Caption: Logical workflow for troubleshooting SR9011 experiments.
References
- 1. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9011 | Autophagy | TargetMol [targetmol.com]
- 4. dovepress.com [dovepress.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral, clinical and pathological effects of multiple daily intraperitoneal injections on female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sopharcos.com [sopharcos.com]
- 13. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subcutaneous Compared with Intraperitoneal KetamineXylazine for Anesthesia of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
SR9011 hydrochloride batch-to-batch consistency issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9011 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock machinery and play a key role in regulating gene expression involved in metabolism, inflammation, and circadian rhythms. By activating REV-ERB, SR9011 enhances the recruitment of co-repressors to target genes, leading to the suppression of their transcription. A primary target of REV-ERB is the BMAL1 gene, a key activator in the circadian clock loop.
Q2: What are the key research applications of SR9011?
SR9011 is primarily used in preclinical research to investigate the roles of REV-ERB in various physiological and pathophysiological processes. Key research areas include:
-
Metabolic Diseases: Studying its effects on fat loss, glucose metabolism, and mitochondrial function.
-
Circadian Rhythm Disorders: Investigating its ability to modulate the circadian clock.
-
Inflammation: Exploring its anti-inflammatory properties.
-
Cancer: Examining its potential as an anti-cancer agent.
Q3: How should this compound be stored and handled?
Proper storage and handling are crucial for maintaining the integrity of this compound.
-
Storage of Solid Compound: Store the solid powder at -20°C for long-term stability (up to 3 years).
-
Storage of Stock Solutions: For stock solutions in DMSO, store at -80°C for up to one year. Repeated freeze-thaw cycles should be avoided.
-
Handling: this compound is for research use only and should be handled with appropriate personal protective equipment (PPE).
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG). Sonication may be required to achieve complete dissolution. For in vivo studies, a common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed in In Vitro Experiments
Q: I am not observing the expected effects of SR9011 in my cell-based assays (e.g., no change in target gene expression). What could be the issue?
A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
1. Verify Compound Integrity and Concentration:
-
Batch-to-Batch Variability: There can be inconsistencies between different batches of SR9011. It is crucial to validate each new batch.
-
Quality Control (QC): Perform analytical tests to confirm the identity, purity, and concentration of your SR9011 stock.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
2. Check Experimental Parameters:
-
Cell Line and Passage Number: Ensure you are using a cell line known to express REV-ERBα and REV-ERBβ. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Compound Solubility and Stability: SR9011 may precipitate in aqueous media. Ensure it is fully dissolved in your final culture medium. Prepare fresh dilutions for each experiment from a frozen stock.
-
Dose and Incubation Time: Optimize the concentration of SR9011 and the incubation time for your specific cell line and assay. A dose-response and time-course experiment is highly recommended.
3. Review Assay-Specific Conditions:
-
Target Gene Expression: The expression of REV-ERB target genes is often rhythmic. The timing of treatment and cell harvest can significantly impact the observed results. Consider synchronizing your cells before treatment.
-
Reporter Assays: If using a luciferase reporter assay, ensure the reporter construct is functioning correctly and that SR9011 is not interfering with the luciferase enzyme itself.
Issue 2: Poor Solubility and Precipitation in Experimental Solutions
Q: I am having trouble dissolving this compound, or it precipitates when I add it to my cell culture media. How can I resolve this?
A: Solubility issues are a frequent challenge with hydrophobic compounds like SR9011.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~2 mg/mL |
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in 100% DMSO: Dissolve the SR9011 powder in pure DMSO to create a concentrated stock solution (e.g., 50 mM). Sonication can aid dissolution.
-
Use a Serial Dilution Approach: When preparing your final working concentration, perform serial dilutions in your cell culture medium. Avoid adding the highly concentrated DMSO stock directly to a large volume of aqueous medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically <0.5%) to avoid solvent-induced toxicity.
-
Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the SR9011 solution can sometimes improve solubility.
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells.
Issue 3: Variability in In Vivo Experimental Outcomes
Q: My in vivo experiments with SR9011 are showing high variability between animals. What are the potential causes?
A: In vivo studies are inherently more complex and subject to greater variability.
Key Considerations:
-
Dosing and Formulation:
-
Vehicle Preparation: Ensure the vehicle is prepared consistently and that SR9011 is completely dissolved before administration.
-
Route of Administration: The route of administration (e.g., intraperitoneal injection) should be consistent across all animals.
-
Dosing Time: Due to its mechanism of action on the circadian clock, the time of day for dosing is critical. Administer SR9011 at the same time each day.
-
-
Animal Husbandry and Environmental Factors:
-
Light-Dark Cycle: Maintain a strict and consistent light-dark cycle (e.g., 12 hours light, 12 hours dark) for the animals.
-
Diet and Acclimation: Ensure all animals are on the same diet and have been properly acclimated to the experimental conditions before the study begins.
-
Stress: Minimize animal stress, as it can significantly impact metabolic and physiological parameters.
-
-
Pharmacokinetics:
-
SR9011 has a relatively short half-life. The timing of sample collection relative to the last dose is crucial for measuring its effects.
-
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| REV-ERBα IC50 | 790 nM | HEK293 cells | |
| REV-ERBβ IC50 | 560 nM | HEK293 cells | |
| BMAL1 Reporter IC50 | 620 nM | HepG2 cells |
Methodology for Quality Control
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of an SR9011 batch.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of SR9011.
-
Procedure:
-
Prepare a standard solution of SR9011 of known concentration.
-
Dissolve the test batch of SR9011 in the mobile phase.
-
Inject the standard and test samples into the HPLC system.
-
Analyze the resulting chromatograms. The purity is calculated based on the area of the SR9011 peak relative to the total area of all peaks. A purity of ≥98% is generally expected.
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Objective: To confirm the chemical structure of SR9011.
-
Solvent: Deuterated DMSO (DMSO-d6).
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired.
-
Procedure:
-
Dissolve a small amount of the SR9011 sample in the deuterated solvent.
-
Acquire the NMR spectra.
-
Compare the chemical shifts and splitting patterns of the acquired spectra with a reference spectrum or with the expected chemical shifts for the known structure of SR9011.
-
Visualizations
Caption: SR9011 activates REV-ERB, leading to the repression of target genes like BMAL1.
Caption: A typical experimental workflow for in vitro studies using SR9011.
Navigating SR9011 Hydrochloride: A Technical Guide to Minimizing Off-Target Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing SR9011 hydrochloride, a synthetic REV-ERBα and REV-ERBβ agonist. While a valuable tool for studying circadian rhythms and metabolism, understanding and mitigating potential off-target effects, particularly on protein kinases, is crucial for accurate and reproducible experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
SR9011 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα and REV-ERBβ. These proteins are core components of the circadian clock and play a significant role in regulating gene expression involved in metabolism, inflammation, and behavior. SR9011 has been shown to have no significant activity on other nuclear receptors.
Q2: Are there known off-target effects of SR9011, specifically on kinases?
While SR9011 is reported to be selective for REV-ERBα/β over other nuclear receptors, comprehensive public data on its direct off-target activity against a broad panel of kinases is limited. Some studies suggest the potential for off-target effects, as is common with many small molecule inhibitors. Researchers should be aware that unexpected phenotypes could arise from interactions with unintended targets, including kinases. For instance, SR9011 has been noted to downregulate the MAPK/ERK signaling pathway, though it's unclear if this is a direct or indirect effect.
Q3: My cells are showing unexpected levels of apoptosis after SR9011 treatment. Is this an off-target effect?
High levels of apoptosis, especially at concentrations well above the EC50 for REV-ERBα/β engagement, could indicate an off-target effect. It is also possible that the observed apoptosis is an on-target effect related to the modulation of metabolic or cell survival pathways regulated by REV-ERB. To distinguish between these possibilities, it is recommended to perform a dose-response analysis and use a structurally different REV-ERB agonist to see if the phenotype is replicated.
Q4: I am observing a phenotype that doesn't align with the known functions of REV-ERB. How can I determine if this is due to off-target kinase activity?
This is a classic challenge in pharmacology. A multi-pronged approach is necessary:
-
Orthogonal Controls: Use a different REV-ERB agonist with a distinct chemical structure. If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic Knockdown: Utilize siRNA or shRNA to reduce REV-ERBα and/or REV-ERBβ expression. If the phenotype is mimicked, it supports an on-target mechanism.
-
Kinase Profiling: Perform an in vitro kinase screen to directly assess SR9011's activity against a broad panel of kinases.
-
Cellular Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that SR9011 is engaging with its intended REV-ERB targets in your cellular model and at the concentrations you are using.
Q5: What are some general strategies to minimize off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of SR9011 required to achieve the desired on-target effect through careful dose-response studies.
-
Optimize Treatment Duration: Limit the exposure time of your cells or animal models to SR9011 to the shortest duration necessary to observe the intended biological effect.
-
Employ Control Compounds: Include a negative control (vehicle) and, if possible, an inactive structural analog of SR9011 in your experiments.
-
Validate Key Findings: Confirm critical results using alternative methods, such as genetic approaches (siRNA, CRISPR) or by using a different REV-ERB agonist.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Variability in SR9011 compound quality. 2. Cell passage number and culture conditions. 3. Fluctuation in treatment timing relative to the cells' circadian rhythm. | 1. Ensure the purity and stability of your SR9011 stock. 2. Maintain consistent cell culture practices. 3. Synchronize cell cultures before treatment to minimize circadian variability. |
| Observed phenotype is not rescued by REV-ERB overexpression | 1. Strong indication of an off-target effect. 2. The inhibitor is acting on a pathway independent of REV-ERB. | 1. Perform a kinome-wide screen to identify potential off-target kinases. 2. Conduct a thorough literature search for known off-targets of similar chemical scaffolds. |
| Discrepancy between in vitro and in-cell activity | 1. Poor cell permeability of SR9011. 2. Active efflux of the compound from the cells. 3. Intracellular metabolism of SR9011. | 1. Assess cell permeability using a cellular uptake assay. 2. Investigate the involvement of drug efflux pumps (e.g., P-glycoprotein). 3. Analyze the metabolic stability of SR9011 in your cell model. |
| Unexpected changes in phosphorylation of signaling proteins | 1. Direct off-target inhibition or activation of an upstream kinase. 2. Indirect modulation of a signaling pathway downstream of REV-ERB. | 1. Use phospho-specific antibodies to probe key signaling pathways (e.g., MAPK, PI3K/Akt). 2. Compare the effects of SR9011 with those of a known inhibitor of the suspected off-target kinase. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Framework)
This protocol provides a general method to screen SR9011 against a panel of purified kinases to identify potential off-target interactions.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- SR9011 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Kinase and Substrate: Dilute the purified kinase and its specific substrate to their final desired concentrations in the kinase buffer. The optimal concentrations will need to be determined empirically for each kinase.
- ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of the specific kinase for ATP.
2. Assay Procedure: a. Prepare a serial dilution of SR9011 in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%. b. In a 96-well or 384-well plate, add the diluted SR9011 or vehicle control (DMSO in kinase buffer). c. Add the kinase and substrate mixture to each well. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
- The method of detection will depend on the assay format. Common methods include:
- Radiometric Assays: Measure the incorporation of ³²P from [γ-³²P]ATP into the substrate.
- Luminescence-Based Assays (e.g., ADP-Glo™): Quantify the amount of ADP produced, which is proportional to kinase activity.
- Fluorescence-Based Assays (e.g., TR-FRET): Use a fluorescently labeled substrate and a phospho-specific antibody to detect phosphorylation.
4. Data Analysis: a. Calculate the percentage of kinase inhibition for each SR9011 concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the SR9011 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that SR9011 engages with its intended REV-ERB targets within a cellular context.
1. Cell Treatment: a. Culture cells to approximately 80% confluency. b. Treat the cells with the desired concentrations of SR9011 or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge: a. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or sonication. b. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Detection: a. Collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each sample. c. Analyze the amount of soluble REV-ERBα or REV-ERBβ in each sample by Western blotting using specific antibodies.
5. Data Analysis: a. Quantify the band intensities from the Western blots. b. For each treatment condition, plot the relative amount of soluble REV-ERB protein as a function of temperature to generate a melting curve. c. A shift in the melting curve to a higher temperature in the presence of SR9011 indicates target engagement and stabilization.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the experimental design and interpretation of results, the following diagrams illustrate key workflows and pathways.
Caption: Workflow for in vitro kinase selectivity profiling of SR9011.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Simplified REV-ERB signaling pathway activated by SR9011.
Technical Support Center: SR9011 Hydrochloride and Cell Viability Assays
Welcome to the technical support center for researchers utilizing SR9011 hydrochloride in cell viability studies. This resource provides detailed troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ (also known as NR1D1 and NR1D2).[1][2][3] These receptors are crucial components of the core circadian clock machinery and act as transcriptional repressors.[1][2][4][5] By activating REV-ERBs, SR9011 modulates the expression of genes involved in metabolism, inflammation, and cell proliferation, which in turn affects fundamental cellular processes.[1][6][7]
Q2: How does SR9011 treatment typically impact cell viability?
SR9011 has been shown to be selectively lethal to cancer cells and oncogene-induced senescent (OIS) cells while having minimal to no toxic effects on normal, non-transformed cells at comparable concentrations.[1][2][4][8][9] The primary mechanisms leading to decreased viability in cancer cells are the induction of apoptosis and the inhibition of autophagy and de novo lipogenesis.[1][2][4][5] Additionally, SR9011 can arrest the cell cycle, further contributing to its anti-proliferative effects.[3][8]
Q3: Which types of cell lines are most sensitive to SR9011?
SR9011 demonstrates broad efficacy against a variety of cancer cell lines, including those derived from brain (glioblastoma), breast, colon, leukemia, and melanoma.[1][4] Its anticancer activity is effective across different oncogenic drivers, such as H-RAS, K-RAS, BRAF, and PIK3CA, and persists even in cells with non-functional p53 or under hypoxic conditions.[1][2] Conversely, non-tumorigenic cell lines, like normal human astrocytes or MCF-10A breast epithelial cells, show little to no decrease in viability upon treatment.[1][8]
Q4: What is the expected outcome of a cell viability assay after treating cancer cells with SR9011?
A dose-dependent decrease in cell viability is the expected outcome when treating sensitive cancer cell lines with SR9011.[8][9] This can be measured using various assays such as MTT, WST-1, or Crystal Violet, which assess metabolic activity or cell number.[1][8] To confirm that the reduction in viability is due to programmed cell death, it is recommended to perform secondary assays that specifically detect apoptosis, such as TUNEL or immunodetection of cleaved Caspase-3.[1][9][10]
Q5: What are the essential experimental controls when assessing the impact of SR9011?
To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve SR9011 to account for any solvent-induced effects.
-
Untreated Control: A population of cells that receives no treatment, representing baseline viability.
-
Positive Control (for apoptosis): A known apoptosis-inducing agent to validate the apoptosis detection assay.
-
Normal Cell Line Control: A non-transformed cell line should be run in parallel to confirm the cancer-selective cytotoxicity of SR9011.[1][8]
-
REV-ERB Knockdown Control: To confirm the on-target effect of SR9011, using cells where REV-ERBα/β has been knocked down (e.g., via shRNA) should abolish the cytotoxic effects of the compound.[1]
Troubleshooting Guide
Here are solutions to common issues encountered during cell viability experiments with SR9011.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability observed. | 1. Cell Line Resistance: The cell line used may be non-cancerous or resistant to REV-ERB activation.[1][8] 2. Sub-optimal Concentration: The concentration of SR9011 may be too low to induce a response. 3. Compound Inactivity: The SR9011 compound may have degraded due to improper storage or handling. 4. Low REV-ERB Expression: The cell line may have low expression of REV-ERBβ, which has been shown to be critical for the anti-proliferative effects of SR9011 in some cancers.[8] | 1. Verify Cell Type: Confirm that you are using a cancer cell line known to be sensitive to SR9011. Run a sensitive cell line as a positive control. 2. Perform Dose-Response: Test a wider range of concentrations (e.g., 1 µM to 20 µM) to determine the EC50 for your specific cell line.[1][9] 3. Check Compound Quality: Purchase SR9011 from a reputable supplier and handle it according to the manufacturer's instructions. 4. Assess REV-ERB Expression: Use qPCR or Western blot to check the expression levels of REV-ERBα and REV-ERBβ in your cell line. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Compound Precipitation: SR9011 may not be fully dissolved in the culture medium, leading to uneven distribution.[11][12] 3. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly, concentrating the compound and affecting cell growth. | 1. Improve Plating Technique: Ensure the cell suspension is homogenous before and during plating. 2. Ensure Solubility: Prepare a concentrated stock solution in DMSO and ensure it is fully dissolved before diluting into the final culture medium. Visually inspect for precipitate after dilution.[3][11] 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for data collection. Fill them with sterile PBS or medium to create a humidity barrier. |
| Precipitate is visible in the cell culture medium after adding SR9011. | 1. Poor Solubility: SR9011 has limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO) may be too low to keep it in solution.[11] 2. Media Interaction: Components in the cell culture medium may be causing the compound to precipitate.[13] | 1. Optimize Stock Solution: Prepare a higher concentration stock in 100% DMSO. When diluting into media, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%). 2. Pre-warm Media: Pre-warming the media to 37°C before adding the SR9011 stock can sometimes help. 3. Test Different Media: If the problem persists, consider if components in your specific media formulation are interacting with the compound. |
| Discrepancy between results from different viability assays (e.g., MTT vs. Apoptosis Assay). | 1. Assay Mechanism: MTT, XTT, and WST-1 measure metabolic activity, which may not always directly correlate with cell number or apoptosis, especially if SR9011 affects mitochondrial function.[6][14] 2. Timing of Assay: The chosen time point might be too early to detect significant apoptosis, even if metabolic activity has already decreased. | 1. Use Multiple Assays: Combine a metabolic assay (like MTT) with a direct measure of cell death (like a cleaved Caspase-3 assay or a cytotoxicity assay that measures membrane integrity) for a more complete picture.[1] 2. Perform a Time-Course Experiment: Measure viability and apoptosis at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.[1][9] |
Data Summary
Effective Concentrations of SR9011 in Various Cell Lines
The following table summarizes the cytotoxic effects of SR9011 on different cell lines as reported in the literature.
| Cell Line | Cell Type | Assay Used | Effective Concentration | Observed Effect | Citation |
| Astrocytoma | Brain Cancer | Viability Assay | 2.5 - 20 µM | Dose-dependent decrease in viability | [1][9] |
| BTICs | Brain Tumor Initiating Cells | Viability Assay | 2.5 - 20 µM | Dose-dependent decrease in viability | [1][9] |
| MCF-7 | Breast Cancer | Proliferation Assay, Apoptosis Assay | 20 µM | Decreased proliferation, apoptosis induction | [8][9] |
| SKBR3 | Breast Cancer | MTT Assay | ~5 - 20 µM | Dose-dependent decrease in viability | [8] |
| HCT116 | Colon Cancer | Proliferation Assay | 20 µM | Decreased proliferation | [1] |
| A375 | Melanoma | Apoptosis Assay | Not specified | Apoptosis induction | [9] |
| T-cell Leukemia | Leukemia | Viability Assay | Not specified | Decreased viability | [1][9] |
| Normal Astrocytes | Normal Brain Cells | Viability Assay | 2.5 - 20 µM | Little to no toxic effect | [1][9] |
| BJ | Normal Fibroblasts | Proliferation Assay | 20 µM | No effect on proliferation | [1] |
| MCF-10A | Non-tumorigenic Breast | MTT Assay | Up to 20 µM | No effect on viability | [8] |
| Primary Microglia | Normal Brain Immune Cells | MTS Assay | 5 µM | No impact on cell viability after 24h | [6] |
Experimental Protocols & Visualizations
Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the SR9011 stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of SR9011 or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualized Signaling Pathway and Workflows
References
- 1. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Role of REV-ERB Receptors in Cancer Pathogenesis [mdpi.com]
- 6. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
Technical Support Center: SR9011 Hydrochloride and Fluorescent Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9011 hydrochloride in experiments involving fluorescent reporters. The information provided will help identify and mitigate potential interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic agonist of the Rev-Erbα and Rev-Erbβ nuclear receptors.[1][2] These receptors are key components of the core circadian clock machinery and play a crucial role in regulating gene expression involved in metabolism, inflammation, and circadian rhythms.[1][3] By activating Rev-Erb, SR9011 represses the transcription of target genes, impacting various physiological processes.[1]
Q2: Can this compound interfere with my fluorescent reporter assay?
While there is no definitive, widespread evidence of SR9011 directly interfering with common fluorescent reporters like GFP, RFP, or luciferase, its chemical structure contains aromatic rings (a chlorobenzyl group and a nitrothiophene moiety), which have the potential to be fluorescent.[4][5][6] Therefore, interference is theoretically possible and should be empirically tested in your specific assay conditions. Potential mechanisms of interference include:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your reporter, leading to a false positive signal.
-
Fluorescence Quenching: The compound could absorb the excitation light or the emitted light from your reporter, resulting in a false negative signal.
-
Spectral Overlap: The absorbance or emission spectrum of SR9011 might overlap with that of your fluorescent reporter, causing interference.
-
Inhibition of Luciferase: In the case of luciferase-based assays, the compound could directly inhibit the enzyme, leading to a decrease in the luminescent signal that is independent of its effect on the Rev-Erb pathway.[7][8][9]
Q3: I am using a luciferase reporter assay. Is there any known interference with SR9011?
Several studies have successfully used luciferase reporter assays to investigate the activity of SR9011, suggesting that it does not universally inhibit luciferase.[10][11] For example, SR9011's effect on the circadian clock has been studied using a Per2:Luc reporter mouse.[11] However, some small molecules can directly inhibit or stabilize the luciferase enzyme, leading to misleading results.[7][8][9][12] It is crucial to perform control experiments to rule out such off-target effects.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving potential interference from SR9011 in your fluorescence-based assays.
Problem: Unexpected or Inconsistent Fluorescent Signal
Step 1: Perform a Compound-Only Control to Test for Autofluorescence
-
Rationale: To determine if SR9011 itself is fluorescent at the wavelengths used in your assay.
-
Action: Prepare wells containing your assay buffer and SR9011 at the final experimental concentration, without cells or your fluorescent reporter. Measure the fluorescence at the same excitation and emission wavelengths used for your reporter.
-
Interpretation:
-
High Signal: If you observe a significant signal from the compound alone, SR9011 is autofluorescent under your experimental conditions.
-
No Signal: Autofluorescence is likely not an issue.
-
Step 2: Conduct a Quenching Assay
-
Rationale: To assess if SR9011 is absorbing the light emitted by your fluorescent reporter.
-
Action: In a cell-free system, mix a known concentration of your purified fluorescent protein (e.g., GFP) or the product of your enzymatic reporter assay with varying concentrations of SR9011. Measure the fluorescence intensity.
-
Interpretation:
-
Decreased Signal with Increasing SR9011 Concentration: SR9011 may be quenching the fluorescence of your reporter.
-
No Change in Signal: Quenching is unlikely to be the cause of interference.
-
Step 3: For Luciferase Assays, Test for Direct Enzyme Inhibition
-
Rationale: To determine if SR9011 directly inhibits the luciferase enzyme.
-
Action: Perform an in vitro luciferase assay using purified luciferase enzyme and its substrate. Add SR9011 at various concentrations to the reaction.
-
Interpretation:
-
Decreased Luminescence with Increasing SR9011 Concentration: SR9011 is likely a direct inhibitor of luciferase.
-
No Change in Luminescence: Direct inhibition of luciferase is not occurring.
-
Step 4: Consider an Orthogonal Assay
-
Rationale: To validate your findings using a different technology that is less susceptible to the suspected interference.
-
Action: If you suspect interference, confirm the biological effect of SR9011 using a non-fluorescence-based method. For example, if you are measuring the expression of a target gene with a GFP reporter, use qRT-PCR or Western blotting to measure the mRNA or protein levels of the endogenous gene.
-
Interpretation:
-
Consistent Results: If the orthogonal assay confirms the results from your fluorescent reporter assay, the observed effect is likely a true biological response.
-
Inconsistent Results: If the orthogonal assay does not show the same effect, your initial results were likely an artifact of assay interference.
-
Data Presentation
Table 1: Spectral Properties of Common Fluorescent Reporters
| Reporter | Excitation Max (nm) | Emission Max (nm) |
| GFP (Green Fluorescent Protein) | ~488 | ~509 |
| RFP (Red Fluorescent Protein) | ~558 | ~583 |
| Firefly Luciferase | N/A (Bioluminescent) | ~562 |
| Renilla Luciferase | N/A (Bioluminescent) | ~480 |
| DAPI | ~358 | ~461 |
| Hoechst 33342 | ~350 | ~461 |
Experimental Protocols
Protocol 1: Testing for SR9011 Autofluorescence
-
Prepare a serial dilution of this compound in your assay buffer (e.g., PBS or cell culture medium) to cover the range of concentrations used in your experiment.
-
Add the SR9011 dilutions to the wells of a microplate (the same type used for your assay).
-
Include a "buffer only" control (no SR9011).
-
Measure the fluorescence using a plate reader set to the excitation and emission wavelengths of your specific fluorescent reporter.
-
Subtract the average background fluorescence of the "buffer only" control from the readings for the SR9011-containing wells.
-
Analyze the data: A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: In Vitro Luciferase Inhibition Assay
-
Prepare a reaction buffer appropriate for your luciferase enzyme.
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a white, opaque microplate, add the SR9011 dilutions. Include a vehicle control (e.g., DMSO).
-
Add a solution of purified luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.
-
Prepare the substrate solution containing D-luciferin and ATP.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the luminescence using a luminometer.
-
Analyze the data: Calculate the percent inhibition of luciferase activity for each SR9011 concentration relative to the vehicle control.
Visualizations
Caption: Troubleshooting decision tree for fluorescence assay interference.
Caption: Simplified Rev-Erb signaling pathway and reporter construct.
Caption: Experimental workflow for testing compound interference.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SR9011 - Wikipedia [en.wikipedia.org]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. mdpi.com [mdpi.com]
- 10. apexbt.com [apexbt.com]
- 11. SR9011 | Autophagy | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Assessing SR9011 Hydrochloride Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of SR9011 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier (BBB)?
A1: Yes, studies have demonstrated that SR9011 can cross the BBB and exert pharmacological effects on the central nervous system (CNS). Following intraperitoneal administration in mice, SR9011 has been detected in the brain. Its ability to influence circadian behavior and anxiety-like behaviors further supports its capacity to reach central targets.
Q2: What are the reported concentrations of SR9011 in the brain and plasma?
A2: After a single 100 mg/kg intraperitoneal injection in mice, the maximum concentration (Cmax) of SR9011 was found to be approximately 7.1 µM in plasma and 0.2 µM in the brain. The brain-to-plasma concentration ratio (Kp) was determined to be approximately 0.02, indicating limited penetration into the brain.
Q3: What factors might limit the BBB penetration of SR9011?
A3: Several factors could contribute to the limited BBB penetration of SR9011. These include its physicochemical properties, potential for being a substrate for efflux transporters at the BBB, and its rapid clearance from circulation. Its poor bioavailability is also a significant consideration for achieving therapeutic concentrations in the CNS.
Q4: Are there known signaling pathways in the brain that are modulated by SR9011?
A4: SR9011 is a synthetic agonist of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ), which are key regulators of the circadian clock. In the brain, SR9011 has been shown to modulate the expression of clock genes and influence dopaminergic pathways. Specifically, it has been observed to decrease tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis, in the dorsal striatum.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters related to SR9011's BBB penetration.
Table 1: Pharmacokinetic Parameters of SR9011 in Mice
| Parameter | Plasma | Brain |
| Cmax (µM) | ~7.1 | ~0.2 |
| Tmax (min) | 30 | 30 |
| AUC (µM*min) | 1005 | 28 |
| Brain-to-Plasma Ratio (Kp) | \multicolumn{2}{c | }{~0.02} |
Data obtained from a study in C57BL/6J mice following a 100 mg/kg intraperitoneal injection.
Experimental Protocols
Protocol 1: In Vivo Assessment of SR9011 BBB Penetration in Mice
This protocol outlines the methodology for quantifying SR9011 concentrations in the brain and plasma of mice following systemic administration.
1. Animal Model:
- Species: C57BL/6J mice.
- Housing: Standard laboratory conditions with a 12-hour light/12-hour dark cycle.
2. Drug Formulation and Administration:
- Vehicle: A solution of 10% DMSO, 20% Tween 80, and 70% saline is a suitable vehicle.
- Dose: 100 mg/kg.
- Route of Administration: Intraperitoneal (IP) injection.
3. Sample Collection:
- Time Points: Collect samples at various time points post-injection (e.g., 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile.
- Blood Collection: Collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
- Brain Tissue Collection: Following blood collection, perfuse the mice with saline to remove blood from the brain vasculature. Excise the brain, weigh it, and snap-freeze it in liquid nitrogen.
4. Sample Processing and Analysis:
- Plasma Preparation: Store plasma at -80°C until analysis.
- Brain Homogenization: Homogenize the brain tissue in a suitable buffer.
- Quantification: Use a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to accurately quantify SR9011 concentrations in plasma and brain homogenates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in brain concentration data | - Incomplete perfusion of the brain, leading to blood contamination.- Inconsistent sample collection or processing times. | - Ensure thorough perfusion with saline until the liver is pale.- Standardize all collection and processing steps, keeping samples on ice. |
| SR9011 concentrations below the limit of detection | - The administered dose is too low.- Rapid metabolism or clearance of the compound.- Issues with the analytical method's sensitivity. | - Consider a higher dose, if tolerated by the animals.- Collect samples at earlier time points.- Optimize the LC-MS/MS method for higher sensitivity. |
| Poor solubility of SR9011 during formulation | - this compound has limited aqueous solubility. | - Use a co-solvent system as described in the protocol (e.g., DMSO/Tween 80/saline).- Prepare the formulation fresh before each experiment and ensure it is well-mixed. |
Visualizations
Caption: Workflow for in vivo assessment of SR9011 BBB penetration.
Caption: SR9011 signaling pathway in the central nervous system.
Technical Support Center: SR9011 Hydrochloride Degradation Products Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9011 hydrochloride. The information focuses on the analysis of SR9011 and its potential degradation products, offering insights into common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under non-metabolic stress conditions?
A1: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure, several degradation pathways can be anticipated under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis. Potential degradation could occur at the amide bond, the pyrrolidine (B122466) ring, the thiophene (B33073) group, or the benzylic carbon.
Q2: I am observing unexpected peaks in my chromatogram when analyzing SR9011. What could be the cause?
A2: Unexpected peaks can arise from several sources, including contamination of the sample or mobile phase, impurities in the reference standard, or the formation of degradation products. It is crucial to ensure the purity of your solvents and proper handling of the SR9011 standard. If degradation is suspected, a systematic forced degradation study can help identify the unknown peaks.
Q3: How can I prevent the degradation of this compound during sample preparation and storage?
A3: To minimize degradation, it is recommended to prepare solutions of this compound fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The choice of solvent can also impact stability; for instance, storing in an aqueous buffer at neutral pH is generally preferable to acidic or basic conditions for prolonged periods.
Q4: What are the known metabolites of SR9011, and could they be mistaken for degradation products in my in vitro experiments?
A4: In vitro studies using human liver microsomes have identified several metabolites of SR9011.[1][2][3][4] These are primarily products of oxidation (hydroxylation) and dealkylation.[1][2][3][4] It is important to distinguish between metabolic products and chemical degradants. If working with biological systems, it is advisable to analyze a control sample of SR9011 in the same matrix without the biological component to identify any non-metabolic degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound and its degradation products.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for SR9011 | - Inappropriate mobile phase pH leading to interactions with residual silanols on the column.- Co-elution with a degradation product.- Column overload. | - Adjust the mobile phase pH. A slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate (B1220265) buffer) can improve peak shape for amine-containing compounds.[5]- Optimize the gradient to improve separation from nearby peaks.- Reduce the injection volume or sample concentration. |
| Shifting Retention Times | - Inadequate column equilibration between injections.- Changes in mobile phase composition over time.- Temperature fluctuations. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature. |
| Loss of SR9011 Signal Intensity | - Adsorption of the analyte to container surfaces.- Degradation of the compound in the sample vial.- Issues with the mass spectrometer source (if using LC-MS). | - Use silanized glass or polypropylene (B1209903) vials.- Analyze samples immediately after preparation or store them appropriately (cold and dark).- Clean and tune the mass spectrometer source. |
| Appearance of New Peaks During a Sequence | - On-instrument degradation of SR9011.- Carryover from a previous injection. | - Keep the autosampler temperature low.- Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover. |
| Inconsistent Quantification Results | - Matrix effects in biological samples.- Instability of the internal standard.- Non-linear detector response. | - Perform a matrix effect evaluation by comparing the response of SR9011 in solvent versus the sample matrix.[5]- Choose a stable, co-eluting internal standard.- Ensure the calibration curve covers the expected concentration range and demonstrates good linearity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with 0.1 M sodium hydroxide (B78521) before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Keep an aliquot of the stock solution in a hot air oven at 80°C for 48 hours.
-
Analysis: Analyze the stressed samples, along with a control sample (SR9011 stock solution diluted with the initial solvent), using a stability-indicating HPLC or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating SR9011 from its degradation products.
-
Instrumentation: HPLC with a UV or DAD detector, or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) is a good starting point.[5]
-
Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium formate (pH 3.0).[5]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 0.25 mL/min.[5]
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at a suitable wavelength (determined by UV scan of SR9011) or MS in selected reaction monitoring (SRM) mode for quantification (e.g., m/z 479.2 → 125.1).[5]
Method Optimization: The gradient should be optimized to ensure adequate separation between the parent SR9011 peak and any degradation product peaks observed in the forced degradation samples.
Visualizations
Caption: Workflow for Forced Degradation Analysis of SR9011.
Caption: Logic Diagram for Troubleshooting Unexpected Peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative method for the simultaneous detection of SR9009 and SR9011 in equine plasma using liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of REV-ERB Agonists: SR9011 Hydrochloride vs. GSK4112
For researchers, scientists, and drug development professionals, the modulation of the nuclear receptors REV-ERBα and REV-ERBβ represents a promising avenue for therapeutic intervention in circadian rhythm disorders and metabolic diseases. This guide provides an objective comparison of two key synthetic REV-ERB agonists, SR9011 hydrochloride and GSK4112, focusing on their potency and supported by experimental data.
This compound and GSK4112 are both synthetic agonists that target the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the cellular circadian clock machinery. These receptors act as transcriptional repressors, playing a pivotal role in regulating the expression of core clock genes, including Bmal1. By activating REV-ERBs, these small molecules can modulate circadian rhythms and influence metabolic pathways.
While both compounds share a common mechanism of action, significant differences in their potency and pharmacokinetic profiles have defined their applications in research. GSK4112 was the first synthetic REV-ERB agonist to be identified and has served as a valuable tool for in vitro studies.[1][2] However, its utility is largely limited by a poor pharmacokinetic profile, which restricts its use in in vivo models.[3][4] This limitation spurred the development of second-generation agonists, including SR9011, which was designed based on the GSK4112 scaffold to offer improved potency, efficacy, and better suitability for in vivo research.[3][5]
Potency Comparison:
This compound is demonstrably more potent than GSK4112. In cellular reporter assays, SR9011 is approximately three- to four-fold more potent in driving REV-ERB-dependent transcriptional repression.[5][6] This increased potency is also reflected in its ability to suppress the expression of endogenous REV-ERB target genes.[6]
The potency of these compounds is typically determined using biochemical or cell-based assays that measure their ability to modulate REV-ERB activity. Common metrics include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), with lower values indicating higher potency.
Quantitative Data Summary:
| Compound | Target(s) | Assay Type | Potency (IC50/EC50) | Cell Line |
| This compound | REV-ERBα | Gal4-REV-ERBα Cotransfection | 790 nM (IC50) | HEK293 |
| REV-ERBβ | Gal4-REV-ERBβ Cotransfection | 560 nM (IC50) | HEK293 | |
| Full-length REV-ERBα | Bmal1 Promoter Luciferase | 620 nM (IC50) | HEK293 | |
| GSK4112 | REV-ERBα | FRET-based NCoR Recruitment | 250 nM (EC50) | - |
| REV-ERBα | Bmal1 Luciferase Reporter | ~2.3 µM (EC50) | - | |
| REV-ERBα | Gal4-REV-ERBα Cotransfection | ~1,500 nM (IC50) | HEK293 |
Note: The varying potency values for GSK4112 can be attributed to the different assay methodologies employed.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both SR9011 and GSK4112 involves binding to the ligand-binding domain of REV-ERB receptors. This binding event induces a conformational change that facilitates the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex. This complex then leads to the transcriptional repression of REV-ERB target genes, a key one being Bmal1.
The potency of these compounds is often evaluated using a luciferase reporter assay. The following diagram illustrates a typical workflow for such an experiment.
Experimental Protocols:
GAL4-REV-ERB Luciferase Reporter Assay
This cell-based assay is designed to measure the ability of a compound to modulate the transcriptional repressor activity of REV-ERB.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
- Cells are seeded in 96-well plates.
- After 24 hours, cells are co-transfected with three plasmids:
- A plasmid expressing a Gal4 DNA-binding domain fused to the REV-ERBα or REV-ERBβ ligand-binding domain (LBD).
- A luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS).
- A Renilla luciferase plasmid for normalization of transfection efficiency.[6]
2. Compound Treatment:
- 24 hours post-transfection, the culture medium is replaced with a medium containing various concentrations of the test compound (SR9011 or GSK4112) or a vehicle control (DMSO).[6]
3. Luciferase Measurement:
- Following a 24-hour incubation with the compound, the luciferase activity is measured using a dual-luciferase reporter assay system.[7]
- The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency.
4. Data Analysis:
- The normalized luciferase activity is plotted against the compound concentration.
- The IC50 value, the concentration at which 50% of the maximal inhibition is observed, is calculated using non-linear regression analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) NCoR Recruitment Assay
This biochemical assay directly measures the compound-induced interaction between the REV-ERB Ligand Binding Domain (LBD) and a peptide from the co-repressor NCoR.[1]
1. Reagents:
- Purified, GST-tagged REV-ERBα or REV-ERBβ LBD.
- A fluorescently labeled (e.g., fluorescein) peptide derived from the NCoR receptor interaction domain.
- A terbium-labeled anti-GST antibody.[6]
2. Assay Procedure:
- The REV-ERB LBD, fluorescently labeled NCoR peptide, and the test compound are incubated together in an assay buffer in a 384-well microplate.
- The terbium-labeled antibody is added to the wells.
- The mixture is incubated to allow for binding to reach equilibrium.[1][6]
3. FRET Measurement:
- The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader with appropriate excitation and emission wavelengths. An increase in the FRET signal indicates the recruitment of the NCoR peptide to the REV-ERB LBD.[1]
4. Data Analysis:
- The FRET signal is plotted against the compound concentration to determine the EC50 value, which is the concentration that produces 50% of the maximal response.[1]
Conclusion:
This compound is a more potent and pharmacokinetically superior REV-ERB agonist compared to GSK4112. While GSK4112 remains a useful tool for specific in vitro experiments, the enhanced potency and in vivo applicability of SR9011 have established it as a more versatile and widely used chemical probe for investigating the therapeutic potential of targeting the REV-ERB nuclear receptors. Researchers should consider these differences in potency and experimental context when selecting an appropriate REV-ERB agonist for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SR9011 Hydrochloride Alternatives for REV-ERB Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available synthetic agonists for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), offering alternatives to SR9011 hydrochloride. The comparison focuses on performance metrics derived from experimental data, including potency and efficacy in various assays. Detailed methodologies for key experiments are provided to facilitate replication and validation.
Introduction to REV-ERB and its Agonists
The REV-ERB nuclear receptors are critical components of the core circadian clock machinery, acting as transcriptional repressors that link the circadian rhythm to metabolic and inflammatory pathways.[1][2] Upon activation by an agonist, REV-ERB recruits a corepressor complex, which includes the Nuclear Receptor Corepressor (NCoR), to its target gene promoters, leading to the suppression of transcription.[3][4] A primary target of this repression is the Bmal1 gene, a key activator in the circadian feedback loop.[3][5] Synthetic REV-ERB agonists have emerged as valuable research tools to probe the physiological roles of REV-ERB and as potential therapeutic agents for metabolic diseases, sleep disorders, and cancer.[5][6]
SR9011 is a well-characterized REV-ERB agonist, but several alternatives with distinct properties are available. This guide compares SR9011 to other notable REV-ERB agonists: SR9009, GSK4112, and STL1267.
Comparative Analysis of REV-ERB Agonists
The following tables summarize the quantitative data for various REV-ERB agonists based on their potency (IC50/EC50/Ki) in different experimental assays. Lower values generally indicate higher potency.
Table 1: In Vitro Potency of REV-ERB Agonists
| Compound | Target(s) | Assay Type | Potency (nM) | Cell Line | Reference(s) |
| SR9011 | REV-ERBα | Gal4-REV-ERBα Cotransfection | 790 (IC50) | HEK293 | [7] |
| REV-ERBβ | Gal4-REV-ERBβ Cotransfection | 560 (IC50) | HEK293 | [8] | |
| Full-length REV-ERBα, Bmal1 promoter | Luciferase Reporter | 620 (IC50) | HEK293 | [9] | |
| SR9009 | REV-ERBα | Gal4-REV-ERBα Cotransfection | 670 (IC50) | HEK293 | [7] |
| REV-ERBβ | Gal4-REV-ERBβ Cotransfection | 800 (IC50) | HEK293 | [7] | |
| Bmal1 mRNA expression | Gene Expression | 710 (IC50) | HepG2 | [7] | |
| REV-ERBα | Circular Dichroism (Binding) | 800 (Kd) | N/A | [9] | |
| GSK4112 | REV-ERBα | Gal4-REV-ERBα Cotransfection | ~1,500 (IC50) | HEK293 | [7] |
| REV-ERBα | FRET (NCoR recruitment) | 250 (EC50) | N/A | [10] | |
| REV-ERBα | Mammalian two-hybrid | 5,500 (EC50) | HEK293T | [11] | |
| STL1267 | REV-ERBα | Radioligand Binding | 160 (Ki) | N/A | [8] |
Note: IC50 values represent the concentration of an agonist that causes 50% of its maximal inhibitory effect, while EC50 values represent the concentration that produces 50% of the maximal response. Kd and Ki are measures of binding affinity.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
REV-ERB Signaling Pathway
References
- 1. Rev-Erb - Wikipedia [en.wikipedia.org]
- 2. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
Validating SR9011 Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the engagement of SR9011 hydrochloride with its cellular targets, the nuclear receptors REV-ERBα and REV-ERBβ. We present supporting experimental data, detailed protocols for key validation techniques, and a comparison with an alternative REV-ERB agonist, GSK4112.
Introduction to SR9011 and Target Engagement
SR9011 is a synthetic agonist of the REV-ERB nuclear receptors, which are critical components of the core circadian clock and regulators of metabolism.[1] Validating that SR9011 directly interacts with and modulates the activity of REV-ERBα/β in a cellular context is a crucial step in preclinical research and drug development. This guide outlines several robust methodologies to confirm this target engagement.
Comparative Analysis of REV-ERB Agonists
SR9011 and its analogue SR9009 were developed as more potent successors to the first-generation REV-ERB agonist, GSK4112. The primary advantage of SR9011 over GSK4112 is its improved potency and suitability for in vivo studies, whereas GSK4112 has limited systemic exposure.
Quantitative Comparison of REV-ERB Agonist Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SR9011 and GSK4112 in cellular reporter assays, demonstrating the enhanced potency of SR9011.
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| SR9011 | REV-ERBα | Gal4-REV-ERBα Cotransfection | 790 nM | HEK293 | [2] |
| REV-ERBβ | Gal4-REV-ERBβ Cotransfection | 560 nM | HEK293 | [2] | |
| REV-ERBα | Bmal1 Promoter Luciferase Reporter | 620 nM | HEK293 | [2] | |
| GSK4112 | REV-ERBα | Gal4-REV-ERBα Cotransfection | ~2,000 nM | HEK293 |
Signaling Pathway and Mechanism of Action
SR9011 functions by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ. This binding event enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) complex to REV-ERB. The NCoR complex, which includes histone deacetylases (HDACs), then represses the transcription of REV-ERB target genes by binding to REV-ERB response elements (ROREs) in their promoter regions. A key target gene is Bmal1, a core component of the circadian clock.[1]
Caption: REV-ERB Signaling Pathway Activation by SR9011.
Key Experiments for Validating Target Engagement
To confirm that SR9011 engages with REV-ERBα/β in cells, a combination of biophysical, transcriptional, and protein-level assays should be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the physical interaction between a compound and its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or a cell line with endogenous REV-ERB expression) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of SR9011 or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against REV-ERBα or REV-ERBβ.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each band to the intensity of the non-heated control.
-
Plot the normalized intensities against the corresponding temperatures to generate melting curves for both SR9011-treated and vehicle-treated samples. A rightward shift in the curve for the SR9011-treated sample indicates target engagement.
-
Bmal1 Luciferase Reporter Assay
This assay measures the functional consequence of REV-ERB activation by quantifying the repression of a REV-ERB target gene promoter.
Caption: Bmal1 Luciferase Reporter Assay Workflow.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a Bmal1 promoter-luciferase reporter plasmid, a REV-ERBα or REV-ERBβ expression plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of SR9011 or vehicle control.
-
-
Lysis and Luminescence Reading:
-
After 16-24 hours of treatment, lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the SR9011 concentration and fit a dose-response curve to calculate the IC50 value.
-
Quantitative PCR (qPCR) for Target Gene Expression
This method validates that SR9011 treatment leads to the repression of endogenous REV-ERB target genes.
-
Cell Treatment and RNA Extraction:
-
Treat a relevant cell line (e.g., HepG2) with SR9011 (e.g., 5 µM) or vehicle for a specified time (e.g., 6-24 hours).[3]
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes (Bmal1, Serpine1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Use the following cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of Bmal1 and Serpine1 in SR9011-treated cells compared to control cells indicates target engagement.[3]
-
Western Blotting for Target Protein Levels
This technique can be used to assess the impact of SR9011 on the protein levels of downstream targets that are regulated by REV-ERB. For example, Cyclin A2 (CCNA2) has been identified as a REV-ERB target gene, and its protein levels can be measured.[4]
-
Cell Lysis and Protein Quantification:
-
Treat cancer cell lines (e.g., SKBR3, MDA-MB-231) with SR9011 (e.g., 10 µM) for 24-48 hours.[4]
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody against Cyclin A2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in Cyclin A2 protein levels upon SR9011 treatment would support its on-target activity.[4]
-
Summary of Validation Methods
| Method | Principle | What it Measures | Key Advantage |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct physical interaction between SR9011 and REV-ERBα/β in cells. | Direct evidence of target engagement in a native cellular environment. |
| Bmal1 Luciferase Reporter Assay | SR9011-activated REV-ERB represses the transcription of a luciferase gene driven by the Bmal1 promoter. | Functional consequence of REV-ERB activation (transcriptional repression). | Quantitative measure of potency (IC50) in a controlled cellular system. |
| Quantitative PCR (qPCR) | Measures the change in mRNA levels of endogenous REV-ERB target genes upon SR9011 treatment. | Downstream effects on endogenous target gene expression. | Confirms functional activity on native gene regulation. |
| Western Blotting | Measures the change in protein levels of downstream targets regulated by REV-ERB. | Impact on the protein expression of target-regulated pathways. | Validates the functional consequences at the protein level. |
By employing a combination of these methodologies, researchers can robustly validate the cellular target engagement of this compound, providing a strong foundation for further investigation into its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publications — CETSA [cetsa.org]
SR9011 Hydrochloride: A Comparative Analysis of REV-ERBα and REV-ERBβ Specificity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of synthetic ligands with their target receptors is paramount. This guide provides a detailed comparison of the binding specificity of SR9011 hydrochloride for the nuclear receptors REV-ERBα and REV-ERBβ, supported by quantitative data and experimental methodologies.
SR9011 is a synthetic agonist of the REV-ERB nuclear receptors, which are critical components of the circadian clock and play a significant role in regulating metabolism.[1][2][3] While often used as a tool to probe REV-ERB activity, its specificity for the two isoforms, REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), is a key consideration for targeted therapeutic development.
Quantitative Comparison of SR9011 Specificity
Experimental data indicates that this compound exhibits a slight preference for REV-ERBβ over REV-ERBα. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the receptor's activity, are summarized in the table below. Lower IC50 values denote higher potency.
| Compound | Target | IC50 (nM) | Cell Line |
| SR9011 | REV-ERBα | 790 | HEK293 |
| SR9011 | REV-ERBβ | 560 | HEK293 |
Data sourced from multiple references citing the same primary study.[1][4][5]
Experimental Protocol: Determining IC50 Values
The specificity of SR9011 was determined using a cotransfection luciferase reporter assay in Human Embryonic Kidney 293 (HEK293) cells.[1][4][6] This widely used method allows for the quantification of a ligand's ability to modulate the transcriptional activity of a nuclear receptor.
Key Steps of the Assay:
-
Cell Culture: HEK293 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.[6]
-
Transfection: The cells are transiently transfected with two plasmids:
-
A plasmid expressing a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4-responsive promoter.
-
-
Treatment: Following transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[6]
-
Luciferase Activity Measurement: After a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.[6] The light output is directly proportional to the transcriptional activity of the Gal4-REV-ERB chimera.
-
Data Analysis: The luciferase readings are normalized to a control, and the IC50 values are calculated by plotting the dose-response curve.
Below is a graphical representation of the experimental workflow.
REV-ERB Signaling Pathway
REV-ERBα and REV-ERBβ are transcriptional repressors that play a crucial role in the molecular clockwork.[7] They function by recruiting corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR), to their target gene promoters.[7][8] This leads to the inhibition of gene expression. One of the primary targets of REV-ERB is the Bmal1 gene, a key activator in the circadian feedback loop.[8] By repressing Bmal1, REV-ERBs help to drive the rhythmic expression of numerous clock-controlled genes. SR9011, as an agonist, enhances this repressive activity.
The following diagram illustrates the simplified signaling pathway of REV-ERB.
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to SR9011 Hydrochloride and Other REV-ERB Agonists
For researchers in circadian biology, metabolism, and drug discovery, synthetic REV-ERB agonists are invaluable tools for probing the physiological functions and therapeutic potential of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock and play vital roles in regulating gene expression involved in metabolism and inflammation.[1] This guide provides an objective comparison of SR9011 hydrochloride with other notable REV-ERB agonists, supported by experimental data, to aid researchers in selecting the appropriate chemical tool for their studies.
The development of synthetic ligands for these receptors began with first-in-class probes like GSK4112. Subsequent research led to the development of more potent successors, SR9009 and SR9011, which offered improved pharmacokinetic profiles suitable for in vivo studies.[1][2] More recent advancements have introduced compounds like STL1267, which demonstrates even higher affinity and specificity.[2][3]
Signaling Pathway of REV-ERB Agonists
REV-ERB agonists function by binding to the ligand-binding domain of the REV-ERBα and REV-ERBβ receptors. This binding event induces a conformational change that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs).[1] The NCoR/HDAC3 complex then leads to the transcriptional repression of REV-ERB target genes.[2] A primary target of this repression is the core clock gene Bmal1.[1][4]
Quantitative Comparison of REV-ERB Agonists
The following table summarizes key quantitative data for this compound and other REV-ERB agonists, allowing for a direct comparison of their performance characteristics. SR9009 and SR9011 show a significant improvement in potency and efficacy over the pioneering agonist, GSK4112.[1] While structurally similar, SR9011 was developed as an improved version of SR9009, with some research suggesting it has better bioavailability.[5][6][7] Newer compounds like STL1267 and SR12418 offer even greater potency.[8][9]
| Parameter | SR9011 | SR9009 | GSK4112 | STL1267 |
| Target(s) | REV-ERBα, REV-ERBβ | REV-ERBα, REV-ERBβ | REV-ERBα, REV-ERBβ | REV-ERBα, REV-ERBβ |
| Mechanism of Action | Agonist; enhances NCoR co-repressor recruitment[1] | Agonist; enhances NCoR co-repressor recruitment[1] | Agonist; enhances NCoR co-repressor recruitment[1] | Agonist; enhances NCoR co-repressor recruitment[10] |
| Potency (REV-ERBα IC50) | ~790 nM[1][11] | ~670 nM[1] | ~400 nM (EC50)[12] | ~160 nM (Ki)[8] |
| Potency (REV-ERBβ IC50) | ~560 nM[8][11] | ~800 nM[1] | Limited activity[1] | High Affinity |
| Potency (Bmal1 Repression IC50) | ~620 nM[1] | ~710 nM[1] | Limited activity[1] | More efficient than SR9009[2] |
| In Vivo Activity | Sufficient pharmacokinetic properties for in vivo use[1][13] | Sufficient pharmacokinetic properties for in vivo use[1][2] | Poor systemic exposure, not suitable for most in vivo studies[1][2] | Shows in vivo potency and improved pharmacokinetics[2][14] |
| Known Off-Targets | Liver X Receptor (LXR)[15] | Liver X Receptor (LXR), other REV-ERB-independent effects[2][15] | - | High specificity, weak binding to two other NRs[14] |
| Bioavailability | Designed for improved bioavailability over SR9009[5][6] | Poor oral bioavailability[16] | Poor pharmacokinetic profile[2] | Orally bioavailable[17] |
Experimental Protocols
The characterization and comparison of REV-ERB agonists rely on a set of key in vitro and in vivo experiments. Generalized protocols for these assays are provided below.
Cell-Based Reporter Gene Assay (Bmal1-luciferase)
This assay measures a compound's ability to modulate the transcriptional repressor activity of REV-ERB on a target gene promoter.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cells are seeded in 96-well plates.
-
Co-transfection is performed using plasmids for:
-
-
Compound Treatment:
-
After 24 hours, the culture medium is replaced with a medium containing the test compound (e.g., SR9011) at various concentrations or a vehicle control (DMSO).
-
Cells are incubated for an additional 24 hours.
-
-
Data Analysis:
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
Luciferase values are normalized to the control vector's activity.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration at which the compound achieves 50% of its maximal repression of the Bmal1 promoter.
-
In Vivo Pharmacokinetic and Efficacy Studies in Mice
These experiments assess the compound's properties and effects in a living organism.
-
Animal Model:
-
Diet-induced obese mice are often used to study metabolic effects.[13]
-
-
Compound Administration:
-
The REV-ERB agonist (e.g., SR9011) is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 100 mg/kg) and frequency (e.g., twice daily).[13]
-
-
Pharmacokinetic Analysis:
-
Blood samples are collected at various time points post-administration.
-
Plasma concentrations of the compound are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as half-life, Cmax (maximum concentration), and bioavailability are determined.[18]
-
-
Efficacy Assessment:
-
Physiological parameters are measured throughout the study. This can include body weight, fat mass, and energy expenditure (measured using a Comprehensive Lab Animal Monitoring System - CLAMS).[13]
-
At the end of the study, tissues (liver, skeletal muscle, adipose) are collected to analyze the expression of REV-ERB target genes via quantitative PCR (qPCR).[2]
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. calbizjournal.com [calbizjournal.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. SR9011 Review, Dosage, Before And After Results | April 2024 - sarmguide [sarmguide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SR9011 - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SR9009/SR9011 Update - Receptor Chem [receptorchem.co.uk]
- 17. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
SR9011 Hydrochloride: A Guide to Data Reproducibility and Validation
For Researchers, Scientists, and Drug Development Professionals
SR9011 hydrochloride, a synthetic REV-ERB agonist, has garnered significant interest within the scientific community for its potential to modulate circadian rhythms and metabolic pathways. As with any research compound, ensuring the reproducibility and validity of experimental data is paramount. This guide provides a comparative analysis of this compound, offering insights into its performance, supporting experimental data, and detailed methodologies for key validation assays.
Comparative Analysis of REV-ERB Agonists
SR9011 is often compared to its predecessor, SR9009, and other REV-ERB agonists like GSK4112 and SR10067. While all these compounds target the nuclear receptors REV-ERBα and REV-ERBβ, they exhibit differences in potency, bioavailability, and in vivo activity.
SR9011 and SR9009 are structurally similar pyrrole (B145914) derivatives and are reported to be more potent than the first-generation agonist GSK4112.[1] GSK4112 suffers from poor systemic exposure, limiting its use primarily to in vitro studies.[2] In contrast, SR9011 and SR9009 have demonstrated in vivo activity, making them more suitable for animal studies.[2] SR10067 is another potent REV-ERB agonist that has shown superior in vivo anxiolytic potency compared to SR9011.[3]
Anecdotal evidence and some preclinical studies suggest that SR9011 may have improved oral bioavailability compared to SR9009, though rigorous comparative pharmacokinetic data in peer-reviewed literature remains limited.
Quantitative Data Summary
The following table summarizes the reported in vitro potencies of various REV-ERB agonists. It is important to note that these values can vary between different studies and experimental conditions. Researchers should consider these values as a guide and perform their own dose-response experiments to determine the optimal concentration for their specific assay.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| SR9011 | REV-ERBα | Gal4 Cotransfection | 790 | [4] |
| REV-ERBβ | Gal4 Cotransfection | 560 | [4] | |
| REV-ERBα | Bmal1 Promoter Luciferase | 620 | [4] | |
| SR9009 | REV-ERBα | Gal4 Cotransfection | 670 | [4] |
| REV-ERBβ | Gal4 Cotransfection | 800 | [4] | |
| REV-ERBα | Bmal1 Promoter Luciferase | 710 | [4] | |
| GSK4112 | REV-ERBα | Gal4 Cotransfection | ~2000-3000 | [1] |
| SR10067 | REV-ERBα | Gal4 Cotransfection | 170 | [3] |
| REV-ERBβ | Gal4 Cotransfection | 160 | [3] | |
| REV-ERBα | Bmal1 Promoter Luciferase | 140 | [3] |
Experimental Protocols
To ensure data reproducibility, it is crucial to follow well-defined and validated experimental protocols. Below are detailed methodologies for key experiments used to characterize and validate the activity of this compound.
Protocol 1: Quantitative PCR (qPCR) for REV-ERB Target Gene Expression
This protocol is designed to quantify the effect of SR9011 on the mRNA expression of known REV-ERB target genes, such as Bmal1, Srebf1, and Serpine1.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2, C2C12, or primary microglia) in appropriate growth medium.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. RNA Isolation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
4. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, Actb), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
5. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the reference gene.
-
Express the results as fold change relative to the vehicle-treated control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to validate the direct binding of a compound to its target protein in a cellular environment.
1. Cell Culture and Treatment:
-
Culture cells to high density in a T175 flask.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-3 hours at 37°C.
2. Cell Harvesting and Heat Shock:
-
Harvest the cells by scraping and wash them with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS with protease inhibitors and divide the suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Protein Analysis:
-
Transfer the supernatant containing the soluble proteins to a new tube.
-
Determine the protein concentration of each sample.
-
Analyze the samples by Western blotting using a primary antibody specific for REV-ERBα or REV-ERBβ and a suitable loading control (e.g., β-actin).
5. Data Analysis:
-
Quantify the band intensities for REV-ERB and the loading control.
-
Normalize the REV-ERB signal to the loading control.
-
Plot the normalized protein abundance against the temperature to generate a melting curve. A shift in the melting curve in the presence of SR9011 indicates target engagement.
Mandatory Visualizations
Signaling Pathway of SR9011
Caption: SR9011 binds to and activates REV-ERBα/β, leading to the recruitment of the NCoR/HDAC3 co-repressor complex. This complex then represses the transcription of target genes, including the core clock component Bmal1 and various metabolic genes.
Experimental Workflow for SR9011 Validation
Caption: A typical workflow for validating the activity of SR9011 involves both in vitro and in vivo experiments to assess target gene modulation, direct target engagement, and physiological effects on metabolism.
Considerations for Data Reproducibility
-
Compound Quality: Ensure the purity and identity of the this compound used in experiments through analytical methods such as NMR and mass spectrometry.
-
Cell Line Authentication: Regularly authenticate cell lines to avoid cross-contamination and ensure the consistency of experimental results.
-
Experimental Controls: Include appropriate vehicle controls (e.g., DMSO) and positive controls (if available) in all experiments.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and report measures of variability (e.g., standard deviation, standard error of the mean).
-
Off-Target Effects: Be aware of potential off-target effects. While SR9011 is reported to be selective for REV-ERBs, comprehensive off-target screening is not widely published. Consider performing counter-screening assays, such as a kinase inhibitor profiling panel, to investigate potential off-target activities, especially if unexpected phenotypes are observed.[5]
By adhering to these guidelines and utilizing the provided protocols, researchers can enhance the reproducibility and validity of their findings with this compound, contributing to a more robust understanding of its biological functions and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
SR9011 Hydrochloride: A Comparative Analysis of On-Target Efficacy Using Knockdown and Knockout Controls
For researchers, scientists, and drug development professionals, establishing the specific molecular targets of a compound is paramount. This guide provides a comparative analysis of SR9011 hydrochloride, a synthetic Rev-erb agonist, and delves into the critical control experiments utilizing Rev-erb knockdown and knockout models to validate its on-target effects. The data presented underscores the necessity of such controls in distinguishing specific pharmacological effects from potential off-target activities.
SR9011 and its analogue SR9009 are potent and specific synthetic ligands for the nuclear receptors Rev-erbα (NR1D1) and Rev-erbβ (NR1D2). These receptors are key components of the circadian clock, playing a crucial role in regulating the expression of core clock genes and a wide array of metabolic genes.[1][2][3] The therapeutic potential of SR9011 in metabolic diseases, sleep disorders, and even cancer has been a subject of intense research.[3][4][5] However, reports of Rev-erb-independent effects necessitate rigorous validation of its mechanism of action.[1] This guide focuses on the essential knockdown and knockout experiments that have been pivotal in confirming that the primary effects of SR9011 are mediated through its interaction with Rev-erbα and Rev-erbβ.
Elucidating SR9011's Mechanism of Action Through Genetic Ablation
The core principle behind using knockdown or knockout models is straightforward: if SR9011 acts through Rev-erb, its effects should be significantly diminished or completely absent in cells or animals where Rev-erb expression is silenced or the genes are deleted.
Signaling Pathway of SR9011
SR9011 functions as an agonist of Rev-erbα and Rev-erbβ, which are transcriptional repressors. Upon binding to Rev-erb, SR9011 enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, leading to the suppression of target gene transcription. A primary target of Rev-erb is the Bmal1 gene, a key activator in the circadian clock feedback loop.
Comparative Data: Wild-Type vs. Knockdown/Knockout Models
The following tables summarize quantitative data from studies comparing the effects of SR9011 in control systems versus those with genetically perturbed Rev-erb expression.
Table 1: In Vitro Effects of SR9011 on Gene Expression
| Cell Line | Genetic Background | Treatment | Target Gene | Outcome | Reference |
| HepG2 | Wild-Type | SR9011/SR9009 | BMAL1 mRNA | Suppressed Expression | [2][6] |
| Cancer Cells | REV-ERBα/β shRNA | SR9009 (20µM, 7 days) | N/A (Viability) | No effect on viability | [4] |
| Cancer Cells | Wild-Type | SR9009 (20µM, 7 days) | N/A (Viability) | Eradicated cancer cells | [4] |
| Primary Microglia | Wild-Type | SR9011 (5µM) | Serpine1, Cyp7a1, Srebf1 | Significant reduction in expression | [7] |
Table 2: In Vivo Effects of SR9011 on Behavior and Physiology
| Animal Model | Genetic Background | Treatment | Parameter | Outcome in Wild-Type | Outcome in Knockout/Knockdown | Reference |
| Mice | Rev-erbα null | SR9011 | Circadian Locomotor Activity | Perturbed circadian pattern | N/A (Used to show baseline disruption) | [2] |
| Mice | Rev-erbβ null | SR9011 | Marble Burying (Anxiety) | Anxiolytic effect observed | No anxiolytic activity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
SR9011 Treatment in Cell Culture
-
Cell Seeding: Plate cells (e.g., HepG2, primary microglia) at a desired density in appropriate growth medium.
-
Synchronization (for circadian studies): To synchronize the cellular clocks, cells can be treated with dexamethasone (B1670325) for a short period (e.g., 2 hours) before SR9011 treatment.[7]
-
SR9011 Administration: Prepare a stock solution of SR9011 in a suitable solvent like DMSO. Dilute the stock solution in culture medium to the final desired concentration (e.g., 5 µM).[7] Replace the existing medium with the SR9011-containing medium. A vehicle control (medium with the same concentration of DMSO) must be run in parallel.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours).[7]
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis, such as RNA extraction for qRT-PCR to measure target gene expression (e.g., BMAL1, Serpine1).[2][7]
Rev-erb Knockdown Using shRNA
-
shRNA Vector Preparation: Obtain or construct lentiviral or retroviral vectors expressing short hairpin RNAs (shRNAs) targeting Rev-erbα and/or Rev-erbβ. A non-targeting scrambled shRNA should be used as a control.
-
Transduction/Transfection: Introduce the shRNA vectors into the target cells (e.g., cancer cell lines).[4]
-
Selection: Select for cells that have successfully integrated the shRNA construct, typically using an antibiotic resistance marker present on the vector.
-
Validation of Knockdown: Confirm the reduction in Rev-erbα and Rev-erbβ mRNA and protein levels using qRT-PCR and Western blotting, respectively.
-
Functional Assays: Once knockdown is confirmed, treat the cells with SR9011 and compare the outcomes (e.g., cell viability, gene expression) to control cells expressing the non-targeting shRNA.[4]
Experimental Workflow for Validating SR9011's On-Target Effect
The following diagram illustrates a typical workflow to confirm that the biological effects of SR9011 are mediated by Rev-erb.
Conclusion
The data from knockdown and knockout experiments provide compelling evidence that the pharmacological effects of SR9011 are primarily mediated through its agonist activity on Rev-erbα and Rev-erbβ. For instance, the anticancer activity of SR9009, a close analog of SR9011, is nullified when Rev-erbα and Rev-erbβ are downregulated.[4] Similarly, the anxiolytic effects of SR9011 are absent in Rev-erbβ null mice.[8] These findings highlight the indispensable nature of genetic controls in target validation. Researchers utilizing SR9011 should incorporate appropriate Rev-erb knockdown or knockout models in their experimental design to ensure the accurate attribution of its biological effects and to build a robust case for its therapeutic potential.
References
- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 4. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapamycin.news [rapamycin.news]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SR9011 Hydrochloride Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of SR9011 hydrochloride, a synthetic Rev-Erb agonist, with genetic models involving the knockout of its target nuclear receptors, Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2). The objective is to critically evaluate the on-target effects of SR9011 by cross-validating its observed physiological and gene expression changes with the phenotype of mice lacking one or both Rev-Erb isoforms. This comparative approach is essential for robust target validation and understanding the specificity of action for this class of compounds.
Core Concepts: Pharmacological vs. Genetic Manipulation
The central aim of this guide is to compare two fundamental approaches in biomedical research for elucidating protein function:
-
Pharmacological Intervention: The use of a small molecule compound (SR9011) to acutely activate the Rev-Erb nuclear receptors. This approach offers temporal control over protein activity.
-
Genetic Intervention: The use of knockout (KO) or double knockout (DKO) mouse models where the genes for Rev-Erbα and/or Rev-Erbβ are permanently deleted. This provides a model of chronic loss-of-function.
A critical consideration in this comparison is the potential for off-target effects of pharmacological agents. Research has indicated that SR9009, a closely related analog of SR9011, can exert effects on cell proliferation and metabolism that are independent of Rev-Erb.[1] This underscores the importance of validating pharmacological findings with genetic models to confirm that the observed effects are indeed mediated by the intended target.
Comparative Data: SR9011 Effects vs. Rev-Erb Knockout Phenotypes
The following tables summarize quantitative data from studies investigating the effects of SR9011 administration in wild-type mice and the physiological characteristics of Rev-Erb knockout mice.
Metabolic Parameters
| Parameter | SR9011 Treatment in Wild-Type Mice | Rev-Erbα/β Double Knockout (DKO) Mice | Key Observations & References |
| Body Weight | Decreased | No significant change or slight decrease | SR9011 leads to weight loss, an effect not consistently mirrored in DKO mice, suggesting potential Rev-Erb independent or acute pharmacological effects.[2][3][4] |
| Fat Mass | Decreased | Increased hepatic triglycerides | SR9011 reduces adiposity. In contrast, combined Rev-Erbα/β deficiency leads to hepatic steatosis (fatty liver), indicating a more complex role for Rev-Erbs in lipid homeostasis.[2][3][4][5] |
| Oxygen Consumption (Energy Expenditure) | Increased | Altered respiratory exchange ratio (RER) | SR9011 increases energy expenditure. DKO mice show dysregulated metabolism with shifts in substrate utilization, but not a consistent increase in overall oxygen consumption.[2][3][4][6] |
| Locomotor Activity | Decreased during the active phase | Disrupted circadian rhythm of activity | Both pharmacological activation and genetic deletion of Rev-Erbs disrupt normal patterns of locomotor activity, confirming the central role of Rev-Erbs in regulating circadian behavior.[2][7] |
Circadian Clock Gene Expression in the Liver
| Gene | Effect of SR9011 Treatment (Wild-Type) | Phenotype in Rev-Erbα/β DKO | Key Observations & References |
| Bmal1 (Arntl) | Repressed | De-repressed (expression is increased) | As a direct target of Rev-Erb repression, the opposing effects of SR9011 and genetic knockout on Bmal1 expression provide strong evidence for on-target engagement of SR9011.[5][7] |
| Clock | Disrupted rhythm | Disrupted rhythm | Both interventions alter the rhythmic expression of Clock, highlighting the integral role of Rev-Erbs in the core circadian oscillator.[7] |
| Per2 | Shifted acrophase | Disrupted rhythm | The phase and rhythm of Per2 expression are sensitive to both acute activation and chronic loss of Rev-Erb function.[7] |
| Cry1 | Less potent effect | De-repressed | While affected, the regulation of Cry1 by Rev-Erbs appears less direct or potent compared to Bmal1.[5] |
Experimental Protocols
SR9011 Administration in Mice
Objective: To assess the in vivo effects of activating Rev-Erb pharmacologically.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG400, or a combination)
-
Wild-type mice (e.g., C57BL/6J)
-
Standard laboratory equipment for intraperitoneal (i.p.) injections
Procedure:
-
SR9011 Formulation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 10 mg/mL). The final injection volume should be appropriate for the mouse's weight (e.g., 100 µL for a 25g mouse to achieve a 40 mg/kg dose).
-
Animal Acclimation: House mice under a standard 12-hour light:12-hour dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Dosing Regimen: Administer SR9011 or vehicle via i.p. injection at a specified time of day (e.g., Zeitgeber Time 6, ZT6). The dosing frequency can be single or multiple times per day depending on the study's objective.
-
Outcome Measures: Following administration, monitor various parameters such as locomotor activity, body weight, food intake, and collect tissues at specific time points for gene expression or metabolic analysis.
Generation and Phenotyping of Rev-Erb Knockout Mice
Objective: To create a genetic model of Rev-Erb loss-of-function for comparison with pharmacological activation.
Materials:
-
Mice with floxed alleles for Nr1d1 (Rev-Erbα) and/or Nr1d2 (Rev-Erbβ)
-
Cre-driver mouse line (e.g., a ubiquitously expressing Cre or a tissue-specific Cre)
-
Equipment for mouse breeding, genotyping (PCR), and phenotyping.
Procedure:
-
Breeding Strategy: Cross mice carrying the floxed Rev-Erb alleles with mice expressing Cre recombinase. This will result in the excision of the floxed gene segment in the offspring, leading to a knockout.
-
Genotyping: Confirm the genetic status (wild-type, heterozygous, or homozygous knockout) of the offspring using PCR analysis of genomic DNA isolated from tail biopsies.
-
Phenotypic Analysis: Characterize the knockout mice by observing their circadian behavior (e.g., wheel-running activity), metabolic parameters (e.g., body weight, glucose tolerance, lipid profiles), and gene expression in various tissues.
-
Comparison: Compare the phenotype of the knockout mice to that of wild-type littermates to identify the physiological consequences of Rev-Erb deficiency.
Visualizing Pathways and Workflows
Rev-Erb Signaling Pathway
Caption: The core circadian clock and the regulatory role of Rev-Erb.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating SR9011 effects with genetic models.
Conclusion
The cross-validation of SR9011's effects with Rev-Erb genetic knockout models is a powerful strategy for confirming its on-target activity and understanding the broader physiological roles of the Rev-Erb nuclear receptors. While SR9011 largely recapitulates many aspects of Rev-Erb's known functions in regulating circadian rhythms and metabolism, discrepancies in phenotypes, such as those related to fat mass and overall energy expenditure, highlight the complexities of acute pharmacological intervention versus chronic genetic deletion. Furthermore, the potential for Rev-Erb-independent effects of SR9011 necessitates careful interpretation of experimental data and reinforces the importance of using genetic models as a benchmark for target validation in drug discovery. This integrated approach provides a more complete and nuanced understanding of the therapeutic potential and limitations of targeting the Rev-Erb signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SR9011 Hydrochloride and Natural REV-ERB Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic REV-ERB agonist, SR9011 hydrochloride, and the primary natural REV-ERB ligand, heme. The information presented is supported by experimental data to assist researchers in selecting appropriate tools for studying the function of REV-ERB nuclear receptors in circadian rhythm, metabolism, and inflammation.
Introduction to REV-ERB Ligands
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock.[1] They function as transcriptional repressors, linking the body's internal clock to metabolic and immune pathways.[1] The activity of REV-ERBs is modulated by the binding of ligands. For years, they were considered orphan receptors until heme was identified as their natural physiological ligand.[2][3] Subsequently, synthetic ligands like SR9011 were developed as potent chemical probes to modulate REV-ERB activity for research and potential therapeutic applications.[4][5]
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for SR9011 and the natural ligand, heme, based on published experimental data.
| Parameter | This compound | Heme (Natural Ligand) | Experimental Method |
| Receptor Target | REV-ERBα and REV-ERBβ | REV-ERBα and REV-ERBβ | Ligand Binding Assays |
| Mechanism of Action | Agonist | Agonist | Co-repressor Recruitment Assays |
| Binding Affinity (IC₅₀) | REV-ERBα: 790 nM[4][6][7] REV-ERBβ: 560 nM[4][6][7] | Not Applicable | Cell-based Reporter Assays |
| Binding Affinity (Kd) | Not Widely Reported | ~2-4 µM[3][8][9] Note: Higher affinity (15-23 nM) reported for the reduced LBD.[10] | Isothermal Titration Calorimetry (ITC) |
| Functional Potency (IC₅₀) | ~620 nM (Bmal1 promoter assay)[4][6] | Not Applicable | Luciferase Reporter Assays |
| Specificity | High for REV-ERBα/β; no reported activity at other nuclear receptors.[4] | Binds to a wide range of hemoproteins (e.g., hemoglobin, cytochromes).[11] | Counter-Screening Assays |
Signaling Pathway and Mechanism of Action
Both SR9011 and heme function as REV-ERB agonists. Upon entering the ligand-binding pocket of REV-ERB, they induce a conformational change that enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[3][8] This REV-ERB/NCoR complex then binds to REV-ERB response elements (ROREs) on the promoters of target genes, most notably Bmal1 (Arntl), a core activator of the circadian clock.[1][9] The recruitment of the repressive complex leads to histone deacetylation, chromatin condensation, and suppression of target gene transcription.[8]
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare REV-ERB ligands are provided below.
Ligand-Receptor Interaction: Time-Resolved FRET (TR-FRET) Assay
This assay measures the ability of a ligand to modulate the interaction between the REV-ERB Ligand-Binding Domain (LBD) and a corepressor peptide (e.g., from NCoR).
-
Objective: To determine if a compound acts as an agonist by enhancing REV-ERB/NCoR interaction.
-
Materials:
-
GST-tagged REV-ERBα LBD protein.
-
Biotinylated peptide from NCoR containing the CoRNR box interaction motif.[12]
-
Assay Buffer (e.g., 50 mM MOPS, 50 mM NaF, 0.05 mM CHAPS, 5 mM DTT).[12]
-
Europium (Eu)-chelate-conjugated anti-GST antibody (Donor).
-
Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor).
-
Test compounds (e.g., SR9011) dissolved in DMSO.
-
-
Procedure:
-
Prepare a mix of GST-REV-ERBα LBD and biotin-NCoR peptide in assay buffer in a 384-well plate.
-
Add test compounds at various concentrations. Incubate for a defined period (e.g., 1 hour) at room temperature.
-
Add the Eu-conjugated antibody and Streptavidin-APC acceptor. Incubate to allow binding.
-
Read the plate on a compatible reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).
-
The TR-FRET signal (ratio of acceptor/donor emission) is proportional to the proximity of the LBD and the peptide. Agonists like SR9011 will produce a dose-dependent increase in the FRET signal.[13]
-
Functional Activity: Bmal1 Promoter Luciferase Reporter Assay
This cell-based assay quantifies the functional consequence of REV-ERB activation by measuring the repression of a key target gene promoter.
-
Objective: To measure the potency (IC₅₀) of a REV-ERB agonist in a cellular context.
-
Materials:
-
HEK293 or HepG2 cells.
-
Expression vector for full-length human REV-ERBα (e.g., pCDNA-Flag-Rev-erbα).[14]
-
Luciferase reporter vector containing the mouse Bmal1 gene promoter upstream of the luciferase gene (Bmal1-luc).[4][14]
-
Transfection reagent (e.g., Lipofectamine).
-
Luciferase assay substrate (D-Luciferin).
-
-
Procedure:
-
Seed HEK293 cells in 24- or 96-well plates.
-
Co-transfect cells with the REV-ERBα expression vector and the Bmal1-luc reporter vector. A β-galactosidase vector can be co-transfected for normalization.[14]
-
Allow cells to express the proteins for 24-48 hours.
-
Treat cells with various concentrations of the test compound (e.g., SR9011) or vehicle (DMSO) for a specified time (e.g., 24 hours).[15]
-
Lyse the cells and measure luciferase activity using a luminometer after adding the substrate.
-
Normalize luciferase activity to the control (β-galactosidase or total protein).
-
Plot the dose-response curve to determine the IC₅₀ value, which is the concentration at which the compound inhibits 50% of the Bmal1 promoter activity.[4]
-
In Vivo Metabolic Phenotyping: CLAMS Analysis
The Comprehensive Laboratory Animal Monitoring System (CLAMS) is used to assess the effect of a compound on whole-body metabolism in live animals.
-
Objective: To measure changes in energy expenditure, respiratory exchange ratio (RER), food intake, and physical activity in mice treated with a REV-ERB ligand.
-
Materials:
-
CLAMS apparatus (Columbus Instruments).[16]
-
Experimental mice (e.g., C57BL/6J).
-
This compound prepared for injection (e.g., in a vehicle of DMSO/corn oil).
-
-
Procedure:
-
Acclimation: Individually house mice in the CLAMS chambers for at least 48-72 hours to adapt to the new environment and feeding system before data collection begins.[16][17]
-
Baseline Measurement: Collect baseline data for 48-72 hours to establish normal diurnal and nocturnal patterns for each mouse.
-
Treatment: Administer SR9011 (e.g., 100 mg/kg, intraperitoneal injection, twice daily) or vehicle at specific circadian times (e.g., CT0 and CT12).[18]
-
Data Collection: Continuously monitor the following parameters for several days:
-
Oxygen Consumption (VO₂): Rate at which oxygen is consumed.
-
Carbon Dioxide Production (VCO₂): Rate at which carbon dioxide is produced.
-
Food and Water Intake: Measured by sensitive scales.
-
Locomotor Activity: Measured by infrared beam breaks.[19]
-
-
Data Analysis:
-
Calculate the Respiratory Exchange Ratio (RER) = VCO₂ / VO₂. An RER near 1.0 indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation.[19]
-
Calculate Energy Expenditure (Heat) using the Weir equation or Lusk table, which incorporates VO₂ and RER.[19][20]
-
Analyze data by comparing treatment groups to vehicle controls, and by examining changes between light and dark cycles.
-
-
Summary and Conclusion
The comparison between SR9011 and heme highlights the classic trade-off between synthetic chemical probes and natural physiological molecules.
-
This compound is a potent and specific agonist for both REV-ERBα and REV-ERBβ. Its high affinity and demonstrated in vivo efficacy in modulating metabolism and circadian behavior make it an invaluable tool for pharmacological studies aimed at understanding REV-ERB function.[4][18] Its specificity for REV-ERBs over other nuclear receptors is a significant advantage for dissecting specific pathways.[4]
-
Heme is the endogenous ligand, ensuring physiological relevance. Its concentration naturally oscillates, providing a mechanism for integrating cellular metabolic status with the circadian clock.[2] However, heme's promiscuity as a prosthetic group for numerous essential proteins complicates its use as a specific experimental modulator of REV-ERB and makes its precise signaling role challenging to isolate.[11]
For researchers aiming to induce strong and specific activation of REV-ERB-mediated transcriptional repression to study its downstream consequences, SR9011 is the superior tool. For studies focused on the physiological integration of cellular energy status (via heme synthesis) with the core clock machinery, understanding the role of heme is paramount. The choice of ligand ultimately depends on the specific research question and the desired level of physiological versus pharmacological insight.
References
- 1. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of heme as the ligand for the orphan nuclear receptors REV-ERBα and REV-ERBβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. REV-ERB_TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High Affinity Heme Binding to a Heme Regulatory Motif on the Nuclear Receptor Rev-erbβ Leads to Its Degradation and Indirectly Regulates Its Interaction with Nuclear Receptor Corepressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Analysis of Rev-erbα Bound to NCoR Reveals a Unique Mechanism of Nuclear Receptor-Corepressor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
- 17. CLAMS Use and Measures | BCM [bcm.edu]
- 18. researchgate.net [researchgate.net]
- 19. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic physiology and skeletal muscle phenotypes in male and female myoglobin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of SR9011 Hydrochloride in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SR9011 hydrochloride, a synthetic agonist of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ), has emerged as a promising candidate in oncology research. Its mechanism of action, centered on the modulation of circadian rhythms and metabolism, presents a novel approach to cancer therapy. This guide provides a comprehensive comparison of SR9011's efficacy across various cancer types, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Mechanism of Action: A Dual Assault on Cancer Cell Survival
SR9011 exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and inhibiting two critical cellular processes that cancer cells heavily rely on: autophagy and de novo lipogenesis.[1][2] By activating REV-ERB receptors, SR9011 transcriptionally represses key genes involved in these pathways, leading to a cascade of events that culminates in cancer cell death.[1][2] This mechanism appears to be effective across a broad spectrum of cancer types, irrespective of their p53, estrogen receptor (ER), or human epidermal growth factor receptor 2 (HER2) status, and even under hypoxic conditions, highlighting its potential for wide-ranging therapeutic application.[1][2]
Comparative Efficacy of this compound in Various Cancer Cell Lines
The cytotoxic effects of SR9011 have been documented in a variety of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary across different cancer types, reflecting differential sensitivities to REV-ERB agonism.
| Cancer Type | Cell Line | IC50 of SR9011 (µM) | Reference |
| Glioblastoma | T98G | Not explicitly defined as a single IC50 value, but significant cell death observed at concentrations of 10-20 µM after 72 hours. | [3] |
| Breast Cancer | MDA-MB-231 | Dose-dependent reduction in viability observed, with significant effects at 10 µM. | [1] |
| Breast Cancer | MCF-7 | Significant cytotoxic effects observed at 20 µM after 7 days. | [4] |
| Colon Cancer | HCT116 | Deleterious effects observed at 20 µM after 7 days. | [4] |
| Melanoma | A375 | Apoptosis induction confirmed at concentrations used in the study. | [1] |
| Leukemia | Jurkat | Affected by SR9011 treatment. | [1] |
| Multiple Myeloma | U266 | 22.10 | [5] |
| Multiple Myeloma | RPMI8226 | 29.35 | [5] |
Note: IC50 values can vary depending on the specific assay conditions, including incubation time and the metabolic state of the cells. The data presented here is for comparative purposes.
Comparison with Other REV-ERB Agonists
SR9011 is often compared with its predecessor, SR9009, and another REV-ERB agonist, GSK4112.
| Compound | Target(s) | Potency (Bmal1 Repression IC50) | In Vivo Activity | Key Differences |
| SR9011 | REV-ERBα, REV-ERBβ | ~620 nM | Sufficient properties for in vivo use | Higher bioavailability compared to SR9009. |
| SR9009 | REV-ERBα, REV-ERBβ | ~710 nM | Sufficient properties for in vivo use | Lower bioavailability compared to SR9011. |
| GSK4112 | REV-ERBα, REV-ERBβ | ~2 µM | Poor pharmacokinetic profile, not suitable for most in vivo studies | Less potent than SR9009 and SR9011. |
SR9011 and SR9009 are structurally similar and exhibit comparable cytotoxic properties against various cancer cell lines.[1] However, SR9011 is reported to have improved bioavailability, which may translate to enhanced efficacy in in vivo models. Both SR9009 and SR9011 are significantly more potent than GSK4112 in driving REV-ERB-dependent transcriptional repression.
Experimental Protocols
To ensure reproducibility and facilitate the design of further studies, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of SR9011 on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of SR9011 concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.[6][7][8][9]
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cancer cells treated with SR9011 and control cells
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)
-
Propidium Iodide (PI) or DAPI for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with SR9011 as desired.
-
Harvest and fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 for 2-5 minutes on ice.
-
Wash the cells again with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with PI or DAPI.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[10][11][12][13][14]
Autophagy Flux Analysis (Western Blot for LC3 and p62)
This method assesses the impact of SR9011 on the autophagic process by measuring the levels of key autophagy-related proteins.
Materials:
-
Cancer cells treated with SR9011, with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against LC3 and p62/SQSTM1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with SR9011 for the desired time. For autophagy flux analysis, a parallel set of cells should be co-treated with a lysosomal inhibitor for the last few hours of the SR9011 treatment.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
An accumulation of the lipidated form of LC3 (LC3-II) in the presence of a lysosomal inhibitor compared to its absence indicates an active autophagic flux. An increase in p62 levels suggests inhibition of autophagy.[15][16][17][18][19]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes described, the following diagrams are provided in DOT language for use with Graphviz.
Caption: SR9011 activates REV-ERBα/β, leading to transcriptional repression of genes involved in autophagy and de novo lipogenesis. The inhibition of these pathways promotes apoptosis and subsequent cancer cell death.
Caption: Workflow for determining the effect of SR9011 on cancer cell viability using the MTT assay.
Caption: Workflow for analyzing autophagy flux in response to SR9011 treatment via Western blotting.
Conclusion
This compound demonstrates significant potential as a broad-spectrum anti-cancer agent. Its unique mechanism of action, targeting the core circadian machinery to disrupt essential cancer cell survival pathways, offers a novel therapeutic strategy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of SR9011 as a standalone therapy or in combination with existing anti-cancer drugs. The favorable in vivo characteristics of SR9011 compared to earlier REV-ERB agonists further support its continued development in the quest for more effective cancer treatments.
References
- 1. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. protocols.io [protocols.io]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunological detection of autophagy and mTORC1-related proteins [protocols.io]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SR9011 Hydrochloride and Metformin in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic effects of SR9011 hydrochloride, a synthetic Rev-Erb agonist, and metformin (B114582), a widely prescribed biguanide (B1667054) anti-diabetic drug. The information presented is collated from various preclinical studies to assist researchers in understanding their distinct and overlapping mechanisms of action in key metabolic tissues.
Executive Summary
This compound and metformin are both recognized for their beneficial effects on metabolic parameters, yet they operate through fundamentally different signaling pathways. SR9011 modulates the core circadian clock machinery, primarily through the activation of Rev-Erbα/β nuclear receptors, leading to transcriptional repression of genes involved in lipid and glucose metabolism. In contrast, metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide delves into the experimental data detailing their respective impacts on glucose uptake, lipogenesis, and mitochondrial respiration.
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms of SR9011 and metformin are central to their metabolic effects.
This compound: As a Rev-Erbα/β agonist, SR9011 integrates metabolic control with the body's circadian rhythm. Rev-Erb receptors are transcriptional repressors, and their activation by SR9011 leads to the suppression of genes involved in:
-
Lipogenesis: Downregulation of key enzymes in fat synthesis.
-
Gluconeogenesis: Reduction of glucose production in the liver.
-
Inflammation: Attenuation of inflammatory responses.
Simultaneously, SR9011 has been shown to indirectly boost mitochondrial biogenesis and fatty acid oxidation.
Metformin: The cornerstone of metformin's action is the activation of AMPK.[1][2] This is primarily achieved through a mild and transient inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio.[3][4] Activated AMPK then phosphorylates numerous downstream targets, resulting in:
-
Inhibition of hepatic gluconeogenesis: A primary contributor to its glucose-lowering effect.[2]
-
Increased glucose uptake in skeletal muscle: By promoting the translocation of GLUT4 transporters to the cell membrane.[5]
-
Inhibition of lipogenesis: By phosphorylating and inactivating acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.
References
- 1. Metformin treatment of juvenile mice alters aging-related developmental and metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Effects of Metformin on Adipogenic Differentiation of 3T3-L1 Preadipocyte in AMPK-Dependent and Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Co-Administering SR9011 Hydrochloride and Resveratrol: A Guide for Future Research
A comprehensive review of existing literature reveals a notable absence of direct studies on the combined effects of SR9011 hydrochloride and resveratrol (B1683913). While both compounds individually demonstrate significant promise in modulating key cellular processes related to metabolism, inflammation, and circadian rhythm, their potential synergistic, additive, or antagonistic interactions remain unexplored. This guide synthesizes the current understanding of each compound's mechanism of action and experimental data to provide a theoretical framework and methodological guidance for researchers and drug development professionals interested in investigating this novel combination.
Understanding the Key Players: SR9011 and Resveratrol
This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery.[1] By activating REV-ERB, SR9011 influences the expression of genes involved in the regulation of lipid and glucose metabolism and has demonstrated effects on circadian behavior.[1] Conversely, resveratrol, a natural polyphenol, is known to exert its effects through multiple pathways, including the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which are central regulators of cellular energy homeostasis.[2][3]
This compound: A Regulator of Circadian Rhythm and Metabolism
SR9011 is a potent and specific synthetic REV-ERB agonist with IC50 values in the nanomolar range.[1] Its primary mechanism of action involves the recruitment of corepressors to REV-ERB target genes, leading to the repression of their transcription. A key target is the Bmal1 gene, a positive regulator of the circadian clock.[1]
Key In Vitro and In Vivo Effects of SR9011:
| Effect | Model System | Key Findings | Reference |
| Suppression of BMAL1 mRNA | HepG2 cells | Potent and efficacious suppression of BMAL1 transcription. | [1] |
| Altered Circadian Gene Expression | Mouse Hypothalamus and Liver | Alters the pattern of circadian expression of clock genes. | [1] |
| Decreased Fat Mass | Balb/c mice | Chronic administration leads to a decrease in fat mass. | [1] |
| Attenuated Pro-inflammatory Cytokine Expression | Primary Microglia | Reduces the expression of TNFα, IL-6, IL-1β, and Ccl2 during an immune challenge. | [4] |
| Decreased Phagocytic Activity | Primary Microglia | Reduces the uptake of fluorescent beads and expression of CD68. | [4] |
| Reduced Mitochondrial Respiration | Primary Microglia | Decreases ATP-linked mitochondrial respiration and overall ATP production. | [4] |
Resveratrol: A Multifaceted Metabolic and Anti-Inflammatory Agent
Resveratrol is a naturally occurring polyphenol with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[5][6] Its proposed mechanisms of action are diverse and involve the modulation of several key signaling pathways.
Key In Vitro and In Vivo Effects of Resveratrol:
| Effect | Model System | Key Findings | Reference |
| Improved Glucose Tolerance | Rats with induced diabetes | Improved glucose tolerance in an oral glucose tolerance test. | [7] |
| Reduced Lipid Levels | Rats with induced hyperlipidemia | Significantly decreased serum LDL and triglyceride levels, and increased HDL levels. | [7] |
| Inhibition of Adipogenesis | 3T3-L1 pre-adipocytes | Dose-dependently reduced lipid accumulation and down-regulated adipogenic transcription factors. | [8] |
| Synergistic Anticancer Activity | Prostate carcinoma cells (LNCaP) | In combination with docetaxel (B913), synergistically inhibited cell growth and induced apoptosis and necroptosis. | [9] |
| Synergistic Effect with Paclitaxel | Malignant pleural mesothelioma cells (MSTO-211H) | Combination showed synergistic cytotoxic effects by inhibiting EGFR, MEKs, and PDL-1, and inducing caspases. | [10] |
Proposed Interplay: A Hypothetical Framework for Combination Studies
Given the distinct yet interconnected pathways modulated by SR9011 and resveratrol, their combination could lead to novel therapeutic outcomes. A key area of potential interaction lies in the regulation of cellular energy metabolism and inflammation, where both REV-ERB and SIRT1/AMPK pathways play crucial roles.
For instance, both REV-ERB activation by SR9011 and SIRT1 activation by resveratrol can lead to the inhibition of pro-inflammatory pathways. Investigating their combined effect on inflammatory markers such as TNF-α and IL-6 could reveal synergistic anti-inflammatory properties.[4][11] Furthermore, both compounds influence glucose and lipid metabolism, suggesting that their co-administration could lead to enhanced metabolic benefits.[1][12]
Experimental Protocols for Future Investigations
To rigorously assess the potential of an SR9011 and resveratrol combination, a series of well-defined experiments are necessary.
Cell Viability and Synergy Analysis
-
Objective: To determine the cytotoxic or synergistic effects of the combination in relevant cell lines (e.g., cancer cells, adipocytes, or immune cells).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a range of concentrations of SR9011, resveratrol, and their combination for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Western Blot Analysis of Key Signaling Proteins
-
Objective: To investigate the effect of the combination on the expression and phosphorylation of key proteins in the REV-ERB, SIRT1, and AMPK signaling pathways.
-
Methodology:
-
Treat cells with SR9011, resveratrol, or the combination for a specified time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against REV-ERBα, SIRT1, p-AMPK, total AMPK, and other relevant targets.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Metabolic Assays
-
Objective: To assess the impact of the combination on cellular metabolism.
-
Methodology:
-
Glucose Uptake: Treat cells with the compounds and measure the uptake of a fluorescent glucose analog (e.g., 2-NBDG) using flow cytometry or a fluorescence plate reader.
-
Mitochondrial Respiration: Utilize a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cells treated with the compounds. This will provide insights into mitochondrial function and glycolysis.
-
Visualizing the Pathways and Potential Interactions
To facilitate a deeper understanding, the following diagrams illustrate the known signaling pathways of SR9011 and resveratrol, as well as a proposed model for their combined action.
Caption: SR9011 Signaling Pathway.
Caption: Resveratrol Signaling Pathway.
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Preclinical and Clinical Study of Resveratrol for Vascular Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Dose Resveratrol Supplementation in Obese Men: An Investigator-Initiated, Randomized, Placebo-Controlled Clinical Trial of Substrate Metabolism, Insulin Sensitivity, and Body Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol: Anti-Obesity Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anticancer activity of resveratrol in combination with docetaxel in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OBM Genetics | Synergistic Effect of Resveratrol and Paclitaxel in the Treatment of Malignant Pleural Mesothelioma [lidsen.com]
- 11. A Brief Updated Review of Advances to Enhance Resveratrol’s Bioavailability [mdpi.com]
- 12. Synergistic Beneficial Effects of Resveratrol and Diet on High-Fat Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SR9011 Hydrochloride: A Comparative Guide for Researchers
An Objective Analysis of Published Findings and Alternative Compounds for REV-ERB Agonism
SR9011 hydrochloride, a synthetic REV-ERBα/β agonist, has garnered significant attention within the scientific community for its potential therapeutic applications in metabolic diseases, sleep disorders, and oncology. This guide provides a comprehensive comparison of published findings on SR9011, an overview of its performance against alternative REV-ERB agonists, and detailed experimental protocols to aid in the independent validation of these findings.
Key Published Findings and Comparative Analysis
SR9011 acts as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism.[1] Initial studies demonstrated that SR9011 and the related compound SR9009 alter the expression of core clock genes and metabolic genes in the liver, skeletal muscle, and adipose tissue, leading to increased energy expenditure.[2]
Subsequent research has explored the effects of SR9011 in various physiological and pathological contexts. In preclinical studies, SR9011 has been shown to decrease fat mass, improve dyslipidemia and hyperglycemia, and enhance endurance.[2][3][4][5] Furthermore, several studies have highlighted the anti-proliferative effects of SR9011 in various cancer cell lines, suggesting its potential as an anti-cancer agent.[6][7][8][9]
While direct, independent validation studies explicitly replicating the initial findings are not extensively published, numerous independent research groups have investigated and confirmed the foundational effects of SR9011, contributing to a broader validation of its mechanism and in vivo activity.
Comparative Data of REV-ERB Agonists
The following table summarizes the key characteristics of SR9011 and its primary alternatives, SR9009 and GSK4112, based on published data.
| Feature | SR9011 | SR9009 | GSK4112 |
| Target(s) | REV-ERBα, REV-ERBβ | REV-ERBα, REV-ERBβ | REV-ERBα |
| Reported Potency (IC50) | REV-ERBα: ~790 nM, REV-ERBβ: ~560 nM[4] | REV-ERBα: ~670 nM, REV-ERBβ: ~800 nM[4] | Less potent than SR9009/SR9011[1][10] |
| Bioavailability | Orally bioavailable[3][11] | Poor oral bioavailability[3][7][11] | Poor pharmacokinetic profile, limiting in vivo use[1] |
| Key Reported In Vivo Effects | Decreased fat mass, improved metabolic parameters, altered circadian behavior, anti-cancer activity.[4][5][9] | Similar to SR9011 but often requires injection.[1][7] | Primarily used in in vitro studies due to poor in vivo properties.[1][12] |
Experimental Protocols
To facilitate the independent validation of published findings, detailed methodologies for key experiments are provided below.
In Vivo Mouse Studies for Metabolic Effects
Objective: To assess the impact of SR9011 on body weight, fat mass, and energy expenditure in mice.
Protocol:
-
Animal Model: Male C57BL/6J mice, 8-12 weeks old.
-
Housing: Mice are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Treatment: SR9011 is dissolved in a vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline).[13] Mice are administered SR9011 (typically 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily (at the beginning of the light and dark cycles) for a specified duration (e.g., 10-12 days).[14]
-
Measurements:
-
Body Weight and Composition: Body weight is measured daily. Fat mass and lean mass are assessed before and after the treatment period using techniques like DEXA (Dual-energy X-ray absorptiometry).[14]
-
Energy Expenditure: Oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) are measured using a comprehensive laboratory animal monitoring system (CLAMS).[4][14]
-
Gene Expression Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for gene expression analysis of REV-ERB target genes (e.g., Bmal1, Srebf1) via RT-qPCR.[4]
-
In Vitro Cell Culture Studies for Anti-Cancer Effects
Objective: To evaluate the effect of SR9011 on the viability and proliferation of cancer cells.
Protocol:
-
Cell Lines: A panel of cancer cell lines (e.g., breast cancer lines like MCF-7, SKBR3; glioblastoma lines) and a non-tumorigenic control cell line (e.g., MCF-10A).[6]
-
Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Treatment: SR9011 is dissolved in DMSO to prepare a stock solution. Cells are seeded in multi-well plates and treated with various concentrations of SR9011 (e.g., 2.5 µM to 20 µM) or vehicle (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[9]
-
Viability and Proliferation Assays:
-
MTS/MTT Assay: Cell viability is assessed using colorimetric assays such as MTS or MTT, which measure mitochondrial activity.[15]
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter.
-
Apoptosis Assays: Apoptosis can be evaluated by methods such as TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.[9]
-
-
Gene and Protein Analysis: Following treatment, cells can be harvested for analysis of key cell cycle and apoptosis-related genes (e.g., CCNA2) and proteins via RT-qPCR and Western blotting, respectively.[6]
Visualizations
SR9011 Signaling Pathway
Caption: SR9011 activates REV-ERBα/β, leading to the repression of target genes like BMAL1.
Experimental Workflow for In Vivo Metabolic Study
References
- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 3. calbizjournal.com [calbizjournal.com]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarmscentral.org [sarmscentral.org]
- 6. SR9011 Review, Dosage, Before And After Results | April 2024 - sarmguide [sarmguide.com]
- 7. SR9009/SR9011 Update - Receptor Chem [receptorchem.co.uk]
- 8. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. REV-ERBα Agonist GSK4112 attenuates Fas-induced Acute Hepatic Damage in Mice [medsci.org]
- 13. SR9011 | Autophagy | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
SR9011 Hydrochloride vs. SR9009: A Comparative Analysis of Bioavailability
For researchers and drug development professionals, understanding the pharmacokinetic profiles of synthetic REV-ERB agonists is paramount for designing effective in vivo studies. This guide provides a comparative analysis of the bioavailability of SR9011 hydrochloride and its predecessor, SR9009, drawing upon available preclinical data and outlining detailed experimental methodologies for their assessment.
While it is widely posited that SR9011 was developed to improve upon the poor oral bioavailability of SR9009, direct comparative studies with quantitative data are scarce in peer-reviewed literature. This guide synthesizes the available information and provides a framework for the experimental determination of their pharmacokinetic parameters.
Comparative Overview
| Feature | This compound | SR9009 |
| Target | REV-ERBα and REV-ERBβ Agonist | REV-ERBα Agonist |
| Reported Oral Bioavailability | Generally considered to be improved over SR9009, though specific quantitative data from peer-reviewed oral administration studies in animal models is not readily available. | Very low. Studies in mice have indicated an oral absorption rate as low as 2.2%. |
| Administration in Preclinical Studies | Primarily administered via intraperitoneal (i.p.) injection in published studies. | Administered via intraperitoneal (i.p.) injection in many preclinical studies to bypass poor oral absorption. |
| Metabolism | In vitro studies using human liver microsomes have identified fourteen metabolites. | In vitro studies with human liver microsomes have detected eight metabolites.[1][2] |
REV-ERB Signaling Pathway
SR9011 and SR9009 exert their effects by binding to the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism. As agonists, they enhance the natural repressive function of REV-ERB. This leads to the transcriptional repression of target genes involved in lipid and glucose metabolism, as well as core clock components like Bmal1 and Clock.
Caption: Simplified REV-ERB signaling pathway activated by SR9011/SR9009.
Experimental Protocols
Protocol 1: Comparative Oral Bioavailability Study in Mice
This protocol outlines a typical experimental workflow for determining and comparing the oral bioavailability of SR9011 and SR9009.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of SR9011 and SR9009 following oral and intravenous administration in mice.
Materials:
-
This compound and SR9009
-
Vehicle suitable for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with 5% DMSO and 10% Solutol HS 15) administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Gavage needles
-
Syringes and infusion pumps for intravenous administration
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment with ad libitum access to food and water.
-
Dosing Groups:
-
Group 1: SR9011 - Intravenous (IV) administration (e.g., 1 mg/kg)
-
Group 2: SR9011 - Oral (PO) gavage (e.g., 10 mg/kg)
-
Group 3: SR9009 - Intravenous (IV) administration (e.g., 1 mg/kg)
-
Group 4: SR9009 - Oral (PO) gavage (e.g., 10 mg/kg)
-
(n=5 mice per time point per group)
-
-
Drug Administration:
-
For oral administration, administer the compound via oral gavage.
-
For intravenous administration, administer via a tail vein infusion.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via saphenous or submandibular vein at the following time points:
-
Pre-dose (0)
-
Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.
-
-
Place blood samples into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Quantify the plasma concentrations of SR9011 and SR9009 using a validated LC-MS/MS method (as described in Protocol 2).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data for each compound and administration route using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
-
Caption: Experimental workflow for the comparative bioavailability study.
Protocol 2: LC-MS/MS Quantification of SR9011 and SR9009 in Plasma
This protocol is based on established methods for the simultaneous detection of SR9009 and SR9011.
Objective: To accurately quantify the concentrations of SR9011 and SR9009 in mouse plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
SR9011 and SR9009 reference standards
-
Internal standard (e.g., testosterone-d3)
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid, Ammonium (B1175870) formate (B1220265)
-
Ultrapure water
Procedure:
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of SR9011, SR9009, and the internal standard in a suitable solvent (e.g., DMSO or MeOH).
-
Prepare a series of calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of the analytes.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or standard/QC), add 150 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., ACQUITY UPLC HSS C18, 2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium formate (pH 3.0) in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Flow Rate: 0.25 mL/min
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
SR9009: 438.2 → 124.9 m/z
-
SR9011: 479.2 → 125.1 m/z
-
Testosterone-d3 (IS): 292.2 → 109.1 m/z
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Determine the concentrations of SR9011 and SR9009 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
While SR9011 is often cited as having superior bioavailability to SR9009, this claim is not yet substantiated by direct comparative data in the peer-reviewed scientific literature. The provided experimental protocols offer a robust framework for researchers to conduct such a comparative analysis. A head-to-head pharmacokinetic study is essential to definitively quantify the bioavailability of SR9011 and SR9009, which will enable more precise and effective design of future in vivo experiments targeting the REV-ERB pathway.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling SR9011 Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling SR9011 hydrochloride, a synthetic REV-ERB agonist. Adherence to these protocols will minimize risk and ensure a safe research environment.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:
-
Skin corrosion/irritation (Category 2): H315 - Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): H319 - Causes serious eye irritation.
The signal word for this substance is Warning [1].
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, drawing from established safety guidelines for hazardous drugs[2][3][4].
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Chemotherapy Gloves | Two pairs of chemotherapy-rated gloves are required[3][4]. Ensure they meet ASTM D6978 standards[2]. |
| Body | Impervious Gown | A long-sleeved, impermeable gown that closes in the back is mandatory. Cuffs should be elastic or knit to ensure a snug fit[1][2]. |
| Eyes/Face | Safety Goggles with Side-Shields & Face Shield | Safety goggles with side-shields are a minimum requirement[1]. For tasks with a higher risk of splashes or aerosol generation, a combination of a face shield and mask is recommended[3]. |
| Respiratory | Suitable Respirator (e.g., N95) | A NIOSH-approved respirator should be used, especially when handling the powder form or if there is a risk of aerosolization[1][3][4]. |
| Hair/Feet | Hair and Shoe Covers | To prevent contamination, hair and shoe covers should be worn[2]. |
Operational Plan: Step-by-Step Handling Procedures
Meticulous adherence to handling protocols is critical to prevent exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a designated area, preferably a chemical fume hood or a well-ventilated space, to minimize inhalation exposure[1].
-
Ensure an eyewash station and safety shower are readily accessible[1].
-
Before handling, ensure all necessary PPE is available and in good condition.
2. Donning PPE: The following sequence for putting on PPE should be followed to ensure maximum protection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
